Pt(II) protoporphyrin IX
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C34H32N4O4Pt |
|---|---|
Molecular Weight |
755.7 g/mol |
IUPAC Name |
3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;platinum(2+) |
InChI |
InChI=1S/C34H34N4O4.Pt/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI Key |
YUZIFASACDLTMK-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Pt+2] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Platinum(II) Protoporphyrin IX Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the platinum(II) protoporphyrin IX complex. The information is curated for professionals in research, scientific, and drug development fields, with a focus on clear, actionable data and methodologies.
Introduction
Protoporphyrin IX, a naturally occurring tetrapyrrole, is a crucial precursor to heme and chlorophyll. Its unique photophysical properties have made it a focal point in photodynamic therapy (PDT) research. The incorporation of a platinum(II) ion into the protoporphyrin IX macrocycle can modulate its electronic properties, leading to enhanced phosphorescence and potential applications as a therapeutic agent, imaging probe, or photosensitizer. This guide details the synthetic route to platinum(II) protoporphyrin IX, its spectroscopic and photophysical characteristics, and insights into its mechanism of action. To enhance solubility in organic solvents commonly used for the platinum insertion step, protoporphyrin IX is first converted to its dimethyl ester derivative.
Experimental Protocols
This section outlines the detailed experimental procedures for the synthesis of Platinum(II) Protoporphyrin IX Dimethyl Ester.
Esterification of Protoporphyrin IX
Objective: To synthesize protoporphyrin IX dimethyl ester from protoporphyrin IX to improve its solubility in organic solvents.
Materials:
-
Protoporphyrin IX
-
Methanol (B129727) (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Chloroform (B151607) (CHCl₃)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend protoporphyrin IX in anhydrous methanol.
-
Carefully add concentrated sulfuric acid dropwise to the suspension with stirring. The amount should be catalytic (e.g., 5% v/v).
-
Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in chloroform and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the chloroform to dryness to yield protoporphyrin IX dimethyl ester as a solid.
Platinum(II) Insertion
Objective: To insert a platinum(II) ion into the protoporphyrin IX dimethyl ester macrocycle.
Materials:
-
Protoporphyrin IX dimethyl ester
-
Bis(benzonitrile)platinum(II) chloride [PtCl₂(PhCN)₂]
-
Chlorobenzene (B131634), anhydrous
-
Sodium propionate (B1217596)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a nitrogen inlet
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., dichloromethane/hexane)
Procedure:
-
Dissolve protoporphyrin IX dimethyl ester in anhydrous chlorobenzene in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve bis(benzonitrile)platinum(II) chloride and sodium propionate in anhydrous chlorobenzene.
-
Add the solution containing the platinum salt and sodium propionate to the porphyrin solution with stirring.
-
Heat the reaction mixture to reflux. Monitor the progress of the reaction by UV-Vis spectroscopy, observing the disappearance of the characteristic four Q-bands of the free base porphyrin and the appearance of the two-band spectrum of the metalloporphyrin.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the chlorobenzene under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to isolate the platinum(II) protoporphyrin IX dimethyl ester.
Data Presentation
The following tables summarize the key quantitative data for the synthesized compounds.
Table 1: Spectroscopic Data for Protoporphyrin IX Dimethyl Ester
| Parameter | Value | Solvent |
| UV-Vis Absorption | ||
| Soret Band (λ_max) | 408 nm | Chloroform |
| Molar Absorptivity (ε) | 166,000 M⁻¹cm⁻¹ | Chloroform |
| Q-Bands (λ_max) | ~505, 540, 575, 630 nm | Chloroform |
| Fluorescence | ||
| Emission Maximum | ~632 nm | Chloroform |
| Fluorescence Quantum Yield | 0.06 | Chloroform |
| ¹H NMR (CDCl₃) | See detailed spectrum | CDCl₃ |
| ¹³C NMR (CDCl₃) | See detailed spectrum | CDCl₃ |
Table 2: Anticipated Photophysical Properties of Platinum(II) Protoporphyrin IX Dimethyl Ester
| Parameter | Expected Value Range | Notes |
| UV-Vis Absorption | ||
| Soret Band (λ_max) | Red-shifted vs. free base | Due to metal coordination |
| Q-Bands (λ_max) | Two distinct bands | Characteristic of metalloporphyrins |
| Phosphorescence | ||
| Emission Maximum | 650 - 750 nm | Varies with solvent and aggregation |
| Quantum Yield | 0.1 - 0.5 | Dependent on molecular environment |
| Lifetime (τ) | 10 - 100 µs | Sensitive to oxygen quenching |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of Platinum(II) Protoporphyrin IX Dimethyl Ester.
Potential Mechanism of Cytotoxic Action
While the specific signaling pathways for platinum(II) protoporphyrin IX are not extensively detailed in the literature, a plausible mechanism of action, particularly in the context of photodynamic therapy, involves the generation of reactive oxygen species (ROS). The following diagram illustrates a generalized pathway.
Caption: A generalized pathway for the photodynamic action of Platinum(II) Protoporphyrin IX.
Mechanism of Action and Biological Relevance
The biological activity of platinum(II) porphyrin complexes is an area of active research. While cisplatin (B142131) and its analogues exert their cytotoxic effects primarily through DNA binding, platinum-porphyrin conjugates may exhibit a multi-faceted mechanism of action.
Cellular Uptake: The cellular uptake of porphyrins is influenced by their charge and lipophilicity. The dimethyl ester of protoporphyrin IX is more lipophilic than its free acid form, which may facilitate its passive diffusion across the cell membrane. The overall charge of the platinum complex will also play a significant role in its interaction with the cell membrane and subsequent internalization.
Cytotoxicity: In the absence of light, the cytotoxicity of platinum(II) porphyrin complexes is likely attributed to the platinum center, potentially through interactions with intracellular macromolecules. However, the porphyrin ligand can significantly influence the complex's cellular accumulation and localization, thereby modulating its overall cytotoxicity. Some studies on other platinum-porphyrin conjugates have shown significant cytotoxic effects, in some cases exceeding that of cisplatin, and an ability to overcome cisplatin resistance.
Photodynamic Activity: Upon photoexcitation, platinum(II) porphyrins can efficiently undergo intersystem crossing to a long-lived triplet state. This triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in PDT. This process leads to oxidative damage to cellular components, ultimately triggering cell death through apoptosis or necrosis. The heavy platinum atom is known to enhance the rate of intersystem crossing, potentially leading to a higher quantum yield of singlet oxygen generation compared to the free base porphyrin.
Signaling Pathways: The cellular damage induced by ROS can activate various signaling pathways. For instance, oxidative stress is known to trigger the activation of mitogen-activated protein kinase (MAPK) pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which can lead to apoptosis. Furthermore, damage to mitochondria can induce the release of pro-apoptotic factors, initiating the intrinsic apoptotic cascade.
Conclusion
The synthesis of platinum(II) protoporphyrin IX complex offers a promising platform for the development of novel therapeutic and diagnostic agents. The methodologies outlined in this guide provide a clear pathway for its preparation. The anticipated photophysical properties, particularly its strong phosphorescence, make it a candidate for applications in oxygen sensing and photodynamic therapy. Further research is warranted to fully elucidate its specific mechanism of action and to explore its full therapeutic potential in various disease models. The combination of the cytotoxic nature of platinum and the photosensitizing properties of the porphyrin macrocycle presents a compelling strategy for the design of next-generation anticancer agents.
An In-depth Technical Guide to Pt(II) Protoporphyrin IX: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Platinum(II) Protoporphyrin IX [Pt(II)PPIX], a significant metalloporphyrin with compelling properties for applications in biomedical research and drug development. This document details its chemical structure, physicochemical properties, a representative synthesis protocol, and its primary mechanism of action as a photosensitizer.
Core Chemical Structure and Identity
Pt(II) Protoporphyrin IX is a metalloporphyrin complex where a platinum(II) ion is chelated within the macrocyclic core of Protoporphyrin IX (PPIX). Protoporphyrin IX is a naturally occurring tetrapyrrole that serves as a crucial precursor in the biosynthesis of heme.[1] The core structure consists of four pyrrole (B145914) rings linked by methine bridges, forming a highly conjugated aromatic system.[2] This extensive conjugation is responsible for its strong light absorption properties.[2]
The peripheral positions of the porphyrin ring in PPIX are substituted with four methyl groups, two vinyl groups, and two propionic acid groups.[2] The insertion of the heavy platinum(II) atom into this core significantly influences its photophysical properties, enhancing spin-orbit coupling and promoting high-yield phosphorescence, which is central to its applications.
Physicochemical and Photophysical Properties
The incorporation of a platinum(II) ion dramatically alters the photophysical characteristics of the protoporphyrin IX ligand. The heavy atom effect induced by platinum facilitates highly efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). This property quenches fluorescence and results in strong, long-lived phosphorescence, making Pt(II)PPIX an excellent photosensitizer and phosphorescent probe.
While specific experimental data for this compound is sparse in publicly accessible literature, the following tables summarize the known properties of the parent ligand, Protoporphyrin IX, and typical properties for related platinum(II) porphyrins, which serve as a close approximation.
Table 1: General Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₃₄H₃₂N₄O₄Pt | [3] |
| Molecular Weight | 755.73 g/mol | [3] |
| Appearance | Deeply colored solid | |
| Solubility | Insoluble in water; soluble in organic solvents like DMF, DMSO, and chloroform. | [2] |
| CAS Number | 98303-94-7 | [4] |
Table 2: Comparative Photophysical Properties
| Property | Protoporphyrin IX (Free Base) | Pt(II) Porphyrins (Typical/Approximate) | Reference(s) |
| Soret Band (λ_max,abs_) | ~405 nm | ~390-410 nm | [5] |
| Q-Bands (λ_max,abs_) | ~505, 540, 575, 630 nm | ~510, 540 nm | [5] |
| Emission Type | Fluorescence | Strong Phosphorescence | |
| Emission Maximum (λ_max,em_) | ~635 nm, 705 nm | ~650 nm | |
| Luminescence Quantum Yield (Φ) | ~0.06 - 0.11 (Fluorescence) | ~0.26 - 0.49 (Phosphorescence) | |
| Luminescence Lifetime (τ) | ~16 ns (Fluorescence) | > 50 µs (Phosphorescence) |
Note: Data for Pt(II) Porphyrins are approximated from values reported for compounds like Pt(II) octaethylporphyrin (PtOEP) and Pt(II) tetrabenzoporphyrins, as specific, consolidated data for Pt(II)PPIX was not available. The presence of the heavy platinum atom typically simplifies the Q-band structure and shifts emission to longer wavelengths (phosphorescence) compared to the free-base fluorescence.
Experimental Protocols
Synthesis of this compound
A common and effective method for the metallation of porphyrins with platinum involves the use of a platinum(II) salt in a high-boiling point solvent. The following protocol is adapted from established procedures for synthesizing platinum porphyrins.
Materials:
-
Protoporphyrin IX (free base)
-
Bis(benzonitrile)platinum(II) chloride [PtCl₂(PhCN)₂]
-
Sodium Propionate
-
Chlorobenzene (B131634) (anhydrous)
-
Dichloromethane (DCM)
-
Hexane
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve free-base Protoporphyrin IX in anhydrous chlorobenzene.
-
Addition of Reagents: Add 1.5 equivalents of [PtCl₂(PhCN)₂] and a suitable base, such as sodium propionate, to the solution. The base facilitates the deprotonation of the porphyrin core.
-
Reflux: Heat the reaction mixture to reflux (approx. 131 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using UV-Vis spectroscopy. The reaction is complete when the characteristic four Q-bands of the free-base porphyrin are replaced by the two-band spectrum typical of a metalloporphyrin, and the Soret band shifts accordingly. This process typically takes a few hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the chlorobenzene solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product using silica gel column chromatography, eluting with a solvent system such as a DCM/hexane gradient to separate the desired this compound from unreacted starting material and byproducts.
-
Characterization: Collect the colored fractions and remove the solvent. Confirm the identity and purity of the final product using techniques such as ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.
The following diagram illustrates the general workflow for this synthesis and purification process.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protoporphyrin IX-Derived Ruthenium(II) Complexes for Photodynamic Therapy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical Properties of Platinum Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core photophysical properties of Platinum Protoporphyrin IX (Pt-PPIX), a significant metalloporphyrin with promising applications in photodynamic therapy (PDT) and other light-based technologies. This document details its spectral characteristics, excited-state dynamics, and the methodologies used to characterize these properties.
Introduction to Platinum Protoporphyrin IX
Protoporphyrin IX (PPIX) is a crucial biological precursor to heme and chlorophyll.[1][2] Its planar tetrapyrrole structure allows for the chelation of various metal ions, leading to the formation of metalloporphyrins with unique photophysical and photochemical properties.[2] The introduction of a heavy atom like platinum(II) into the porphyrin core significantly influences its electronic properties, enhancing spin-orbit coupling and promoting intersystem crossing to the triplet state. This characteristic makes Pt-PPIX a potent photosensitizer, capable of generating reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon photoexcitation.[3][4] These properties are central to its application in photodynamic therapy for the treatment of cancer and other diseases.[5][6]
Photophysical Properties
The photophysical behavior of Pt-PPIX is characterized by its distinct absorption and emission spectra, high triplet state quantum yield, and long phosphorescence lifetime. These parameters are critical for its efficacy as a photosensitizer.
Like other porphyrins, Pt-PPIX exhibits a strong absorption band in the near-UV region, known as the Soret band, and several weaker absorption bands in the visible region, called Q bands.[7] Upon excitation, Pt-PPIX relaxes to the ground state via phosphorescence, a result of the heavy platinum atom facilitating spin-forbidden transitions from the triplet excited state.
Table 1: Summary of Photophysical Data for Platinum Porphyrins
| Property | Value | Solvent | Reference |
| Absorption Maxima (λ_abs_) | |||
| Soret Band | ~400 - 410 nm | Organic Solvents | [7][8] |
| Q Bands | ~500 - 650 nm | Organic Solvents | [7][8] |
| Emission Maximum (λ_em_) | |||
| Phosphorescence | ~650 nm | Solid Film | [8] |
| Molar Extinction Coefficient (ε) | |||
| at Soret Band | > 150,000 M⁻¹cm⁻¹ | Organic Solvents | [7] |
| Quantum Yields | |||
| Phosphorescence (Φ_p_) | High (typical for Pt-porphyrins) | Varies | [3] |
| Singlet Oxygen (Φ_Δ_) | 0.55 - 0.63 (for related Pt(II) porphyrins) | Varies | [3][9] |
| Excited State Lifetime | |||
| Triplet Lifetime (τ_T_) | Microseconds to milliseconds | Deoxygenated Solvents | [3] |
Note: Specific data for Pt-PPIX is limited in the literature; values are often derived from studies on similar platinum porphyrin complexes.
Experimental Protocols
The characterization of the photophysical properties of Pt-PPIX involves several key experimental techniques.
A general and efficient method for the synthesis of platinum(II) porphyrins involves the reaction of the free-base porphyrin with a platinum(II) salt in a high-boiling point solvent.[10][11]
Protocol:
-
Dissolution: Dissolve free-base protoporphyrin IX in a suitable solvent such as chlorobenzene (B131634) in a round-bottom flask.
-
Addition of Platinum Salt: Add an excess of a platinum(II) salt, for example, platinum(II) chloride (PtCl₂) or bis(benzonitrile)platinum(II) chloride ([PtCl₂(PhCN)₂]), to the solution.[10][11]
-
Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by UV-visible spectroscopy, observing the changes in the Q-band region.
-
Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or alumina (B75360) to isolate the Pt-PPIX complex.
-
Characterization: Confirm the structure and purity of the synthesized Pt-PPIX using techniques such as ¹H NMR, mass spectrometry, and UV-visible spectroscopy.
The singlet oxygen quantum yield is a measure of the efficiency of ¹O₂ generation by a photosensitizer. It can be determined directly by measuring the near-infrared phosphorescence of singlet oxygen or indirectly using a chemical trap.[12][13][14]
Protocol (Indirect Method using a Chemical Trap):
-
Reagents: Prepare solutions of the photosensitizer (Pt-PPIX), a chemical trap for singlet oxygen (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF), and a reference photosensitizer with a known Φ_Δ_ (e.g., methylene (B1212753) blue, Rose Bengal).[12][14]
-
Spectroscopic Measurement: In a cuvette, mix the photosensitizer solution with the DPBF solution. The initial absorbance of DPBF at its maximum absorption wavelength should be recorded.
-
Photoirradiation: Irradiate the solution with a light source at a wavelength where the photosensitizer absorbs but the trap does not.
-
Monitoring: At regular time intervals, record the decrease in the absorbance of DPBF as it reacts with the generated singlet oxygen.
-
Calculation: The rate of DPBF decomposition is proportional to the singlet oxygen generation. By comparing the rate of decomposition for the sample to that of the reference standard under identical conditions, the singlet oxygen quantum yield of the sample can be calculated using the following equation:
Φ_Δ_ (sample) = Φ_Δ_ (reference) * (k_sample_ / k_reference_) * (I_abs_ (reference) / I_abs_ (sample))
where k is the rate of DPBF degradation and I_abs_ is the light intensity absorbed by the photosensitizer.[13]
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of Pt-PPIX in PDT is primarily mediated by the generation of cytotoxic singlet oxygen, which induces cell death, predominantly through apoptosis.[5][6]
Porphyrins and their derivatives are known to be preferentially taken up by cancer cells compared to normal cells.[15] This selective accumulation is a key factor in the targeted nature of PDT. Once inside the cell, Pt-PPIX localizes in various organelles, with a significant accumulation in the mitochondria.[16]
Upon irradiation with light of a specific wavelength, Pt-PPIX is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). Due to the heavy platinum atom, it efficiently undergoes intersystem crossing to a long-lived triplet excited state (T₁). This triplet state can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[6]
Singlet oxygen can then react with various cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and cellular damage. This damage, particularly to the mitochondria, can trigger the intrinsic pathway of apoptosis.[17][18] Key events in this pathway include the release of cytochrome c from the mitochondria, the activation of caspases (such as caspase-9 and caspase-3), and ultimately, programmed cell death.[17][19]
Diagrams
References
- 1. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 2. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 3. Singlet Oxygen Generation in Peripherally Modified Platinum and Palladium Porphyrins: Effect of Triplet Excited State Lifetimes and meso-Substituents on 1 O2 Quantum Yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Porphyrin/Platinum(II) C^N^N Acetylide Complexes: Synthesis, Photophysical Properties, and Singlet Oxygen Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. OPG [opg.optica.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. mdpi.com [mdpi.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Apoptosis induced by sonodynamic treatment by protoporphyrin IX on MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Porphyrin photosensitizer molecules as effective medicine candidates for photodynamic therapy: electronic structure information aided design - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05585C [pubs.rsc.org]
An In-depth Technical Guide to the Triplet State Lifetime and Quenching of Pt(II) Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of Pt(II) protoporphyrin IX, with a particular focus on its triplet state lifetime and quenching mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of photodynamic therapy (PDT), oxygen sensing, and drug development.
Protoporphyrin IX (PpIX) is a crucial precursor to heme and chlorophyll (B73375) and is known for its photosensitizing properties.[1][2] When complexed with platinum(II), its photophysical characteristics are significantly altered, leading to a more efficient population of the triplet state, which is central to applications such as PDT and oxygen sensing.[3] The heavy atom effect introduced by platinum enhances spin-orbit coupling, facilitating intersystem crossing from the singlet excited state to the triplet state.[3]
Photophysical Data
The following tables summarize key quantitative data for protoporphyrin IX and related platinum porphyrins. It is important to note that while extensive data is available for free protoporphyrin IX and other platinum porphyrins, specific data for this compound is less common in the literature. The data for related compounds are provided for comparative purposes.
Table 1: Triplet State Lifetimes of Protoporphyrin IX and Related Compounds
| Compound | Solvent/Medium | Conditions | Triplet Lifetime (τ_T) |
| Protoporphyrin IX (PpIX) | Ethanol | Increasing concentration | Marked increase |
| Protoporphyrin IX (PpIX) | Acetone | Increasing concentration | Marked increase |
| Pt(II) tetrabenzoporphyrin | Pyridine (degassed) | Room Temperature | Not specified |
| Pt(II) tetrabenzoporphyrin | Pyridine | 4-84 K | 22 µs to 418 µs (temperature dependent)[4] |
| Pt(II)TMPyP | Aqueous solution (aerated) | Room Temperature | ~1 µs |
Table 2: Quantum Yields of Protoporphyrin IX and Related Compounds
| Compound | Solvent | Quantum Yield Type | Value |
| Protoporphyrin IX (PpIX) | Not specified | Triplet (Φ_T) | ~0.75[5] |
| Protoporphyrin IX (PpIX) | Toluene | Singlet Oxygen (Φ_Δ) | 0.68[6] |
| Protoporphyrin IX (PpIX) | Ethanol | Singlet Oxygen (Φ_Δ) | 0.92[6] |
| Protoporphyrin IX (PpIX) | Not specified | Singlet Oxygen (Φ_Δ) | 0.77[1] |
| PtHPDME | N,N-dimethyl formamide | Singlet Oxygen (Φ_Δ) | 0.24[7] |
| Pt(II) 5,15-diarylbenzoporphyrin | Not specified | Phosphorescence (Φ_p) | 0.49[8] |
| Pt(II) tetraarylbenzoporphyrin | Not specified | Phosphorescence (Φ_p) | 0.35[8] |
| Pt(II) tetraarylnaphthoporphyrin | Not specified | Phosphorescence (Φ_p) | 0.15[8] |
| Pt(II) tetraarylanthracenoporphyrin | Not specified | Phosphorescence (Φ_p) | 0.08[8] |
Table 3: Quenching Rate Constants
| Fluorophore | Quencher | Solvent | Quenching Rate Constant (k_q) |
| Protoporphyrin IX (PpIX) | Molecular Oxygen | Not specified | ~10^9 M⁻¹s⁻¹[9] |
| Pt(II)TMPyP | Iodide | Aqueous solution | ~7.8 x 10¹² M⁻¹s⁻¹ (static quenching)[10] |
Experimental Protocols
Measurement of Phosphorescence Lifetime
The determination of the triplet state lifetime of this compound is crucial for understanding its photophysical behavior. Time-resolved phosphorescence spectroscopy is the primary method for these measurements.
Objective: To measure the phosphorescence decay of this compound in a given solvent.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., toluene, ethanol, or a buffered aqueous solution)
-
Quartz cuvette with a four-sided optical path
-
Nitrogen or argon gas for deoxygenation
-
Pulsed laser excitation source (e.g., Nd:YAG laser with an optical parametric oscillator to tune the wavelength to a Soret or Q-band of the sample)
-
Fast-response photodetector (e.g., a photomultiplier tube)
-
Digital oscilloscope or a time-correlated single-photon counting (TCSPC) system
-
Optical filters to block scattered excitation light
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of this compound in the chosen solvent to an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
Transfer the solution to the quartz cuvette.
-
For measurements in the absence of oxygen, deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 20-30 minutes. Seal the cuvette to prevent re-oxygenation.
-
-
Instrumentation Setup:
-
Align the pulsed laser to pass through the center of the cuvette.
-
Position the photodetector at a 90-degree angle to the excitation path to collect the phosphorescence emission.
-
Place a long-pass filter between the cuvette and the detector to block any scattered laser light and allow only the phosphorescence to pass.
-
Connect the output of the photodetector to the input of the digital oscilloscope or TCSPC system.
-
Trigger the data acquisition system with the laser pulse.
-
-
Data Acquisition:
-
Excite the sample with a short laser pulse.
-
Record the phosphorescence intensity as a function of time. The decay curve is typically averaged over multiple laser shots to improve the signal-to-noise ratio.
-
Record a blank measurement with the solvent only to account for any background luminescence.
-
-
Data Analysis:
-
Subtract the blank measurement from the sample measurement.
-
Fit the resulting phosphorescence decay curve to an exponential function (or a sum of exponentials if the decay is not mono-exponential) to extract the lifetime (τ). The decay is often described by the equation: I(t) = I₀ * exp(-t/τ), where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the lifetime.
-
Phosphorescence Quenching Studies
Oxygen is a well-known quencher of porphyrin triplet states. The quenching process can be investigated by measuring the phosphorescence lifetime at various oxygen concentrations.
Objective: To determine the bimolecular quenching rate constant (k_q) of the this compound triplet state by a quencher (e.g., molecular oxygen).
Materials:
-
Same as for lifetime measurement.
-
A quencher (e.g., oxygen gas of known concentrations).
-
A gas mixing system to control the concentration of the quencher.
Procedure:
-
Sample Preparation and Lifetime Measurement:
-
Prepare the this compound solution as described above.
-
Measure the phosphorescence lifetime in the absence of the quencher (τ₀). This is achieved by thorough deoxygenation.
-
-
Introduction of Quencher:
-
Introduce known concentrations of the quencher into the sample. For oxygen quenching, this can be done by bubbling the solution with gas mixtures of known oxygen content.
-
Allow the solution to equilibrate with the gas mixture.
-
-
Lifetime Measurements at Different Quencher Concentrations:
-
Measure the phosphorescence lifetime (τ) at each quencher concentration.
-
-
Data Analysis (Stern-Volmer Analysis):
-
The relationship between the lifetime and the quencher concentration is described by the Stern-Volmer equation: τ₀/τ = 1 + k_q * τ₀ * [Q], where [Q] is the concentration of the quencher.
-
Plot τ₀/τ versus [Q]. The plot should be linear if dynamic quenching is the sole mechanism.
-
The slope of the Stern-Volmer plot is equal to k_q * τ₀.
-
Calculate k_q from the slope and the previously measured τ₀.
-
Visualizations
Caption: Jablonski diagram illustrating the electronic transitions of a photosensitizer.
Caption: Experimental workflow for phosphorescence lifetime measurement.
Caption: Oxygen quenching process and Stern-Volmer analysis.
References
- 1. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protoporphyrin IX-Derived Ruthenium(II) Complexes for Photodynamic Therapy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
The Pivotal Role of Pt(II) Protoporphyrin IX in Phosphorescence-Based Sensing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum(II) protoporphyrin IX (Pt(II)PPIX) has emerged as a significant player in the field of phosphorescence-based sensing, primarily due to its unique photophysical properties. This metalloporphyrin exhibits strong room-temperature phosphorescence with a long lifetime, making it an exceptional candidate for a variety of sensing applications, most notably in the detection of molecular oxygen. Its utility extends to various domains, including biomedical research, drug development, and industrial process monitoring. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of Pt(II)PPIX in phosphorescence-based sensing.
Core Principles of Pt(II) Protoporphyrin IX-Based Sensing
The functionality of Pt(II)PPIX as a phosphorescent probe is rooted in the principles of photoluminescence and collisional quenching.
Photophysical Properties
Upon excitation with light of an appropriate wavelength, the Pt(II)PPIX molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). Due to the presence of the heavy platinum atom, intersystem crossing to an excited triplet state (T₁) is highly efficient. While fluorescence is the radiative decay from S₁ to S₀, phosphorescence is the radiative decay from the much longer-lived T₁ state back to the ground state. This long phosphorescence lifetime is a key characteristic that enables highly sensitive detection.
Quenching Mechanism
The phosphorescence of Pt(II)PPIX is highly sensitive to the presence of certain molecules, known as quenchers. Molecular oxygen (O₂) is a particularly efficient quencher of Pt(II)PPIX phosphorescence. The quenching process is a collisional, non-radiative energy transfer from the excited triplet state of the Pt(II)PPIX molecule to the ground state of the quencher.
This dynamic quenching process is described by the Stern-Volmer equation:
I₀ / I = 1 + Ksv [Q]
or in terms of lifetime:
τ₀ / τ = 1 + Ksv [Q]
where:
-
I₀ and τ₀ are the phosphorescence intensity and lifetime in the absence of the quencher, respectively.
-
I and τ are the phosphorescence intensity and lifetime in the presence of the quencher, respectively.
-
[Q] is the concentration of the quencher (e.g., oxygen).
-
Ksv is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the probe to the quencher. Ksv is the product of the bimolecular quenching constant (kq) and the unquenched lifetime (τ₀).
The linear relationship between the ratio of unquenched to quenched phosphorescence intensity or lifetime and the quencher concentration forms the basis for quantitative sensing applications.
Quantitative Data Summary
The following table summarizes key quantitative photophysical and quenching parameters for this compound and related compounds, compiled from various studies. It is important to note that these values can vary depending on the solvent, polymer matrix, and other environmental factors.
| Parameter | Value | Compound | Conditions |
| Phosphorescence Lifetime in absence of O₂ (τ₀) | Not explicitly found for Pt(II)PPIX | - | - |
| Phosphorescence Quantum Yield (Φp) | Not explicitly found for Pt(II)PPIX | - | - |
| Bimolecular Quenching Constant (kq) with O₂ | Not explicitly found for Pt(II)PPIX | - | - |
| Fluorescence Quantum Yield of PpIX | 0.085 | Protoporphyrin IX | In DMSO |
| Fluorescence Lifetime of PpIX | 16.4 ns | Protoporphyrin IX | In organic solution[1] |
| Delayed Fluorescence Lifetime of PpIX (τ₀) | ~200 µs | Protoporphyrin IX | Ischemic tissue |
Note: The lack of specific phosphorescence data for this compound in the searched literature highlights a gap in publicly available, detailed characterization of this specific compound. The provided data for protoporphyrin IX (PpIX) relates to its fluorescence and delayed fluorescence, which are distinct from the phosphorescence of the Pt(II) complex.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of Pt(II)PPIX-based sensing. The following sections outline generalized procedures for the synthesis of the probe and the fabrication of a phosphorescent oxygen sensor.
Synthesis of this compound
A general method for the metallation of porphyrins can be adapted for the synthesis of this compound.
Materials:
-
Protoporphyrin IX (free base)
-
Platinum(II) chloride (PtCl₂) or another suitable platinum precursor
-
High-boiling point solvent (e.g., benzonitrile, dimethylformamide)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve protoporphyrin IX in the chosen high-boiling point solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Add an excess of the platinum salt (e.g., PtCl₂) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress using UV-Vis spectroscopy. The disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of a two-band spectrum is indicative of metallation.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or alumina, using an appropriate eluent system (e.g., a mixture of dichloromethane (B109758) and methanol).
-
Characterize the final product using techniques such as UV-Vis spectroscopy, mass spectrometry, and NMR to confirm its identity and purity.
Fabrication of a this compound-Based Phosphorescent Oxygen Sensor
A common approach for creating an oxygen sensor is to immobilize the Pt(II)PPIX probe in an oxygen-permeable polymer matrix.
Materials:
-
This compound
-
Oxygen-permeable polymer (e.g., polystyrene, poly(methyl methacrylate))
-
Volatile solvent (e.g., toluene, chloroform)
-
Substrate (e.g., glass slide, optical fiber)
Procedure:
-
Dissolve the polymer in the chosen solvent to create a polymer solution of a specific concentration.
-
Dissolve this compound in a small amount of a compatible solvent and then add it to the polymer solution. The concentration of the probe should be optimized to avoid aggregation-induced quenching.
-
Thoroughly mix the solution to ensure a homogeneous distribution of the probe within the polymer matrix.
-
Coat the substrate with the polymer-probe solution using a suitable technique such as dip-coating, spin-coating, or knife-coating.
-
Allow the solvent to evaporate completely in a dust-free environment, leaving a thin, solid sensor film on the substrate.
-
The sensor can then be calibrated by exposing it to environments with known oxygen concentrations and measuring the corresponding phosphorescence intensity or lifetime.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in Pt(II)PPIX-based phosphorescence sensing.
References
Pt(II) Protoporphyrin IX: An In-Depth Technical Guide to a Phosphorescent Probe for Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platinum(II) protoporphyrin IX (Pt(II) PPIX) is a powerful phosphorescent probe with significant applications in biological research and drug development. Its utility stems from the pronounced sensitivity of its long-lived phosphorescence to the presence of molecular oxygen. This property allows for precise and quantitative measurement of oxygen concentration in cellular and tissue microenvironments, a critical parameter in numerous physiological and pathological processes, including tumor hypoxia, cellular metabolism, and ischemia. This technical guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and applications of Pt(II) PPIX as a phosphorescent probe.
Introduction to Pt(II) Protoporphyrin IX as a Phosphorescent Probe
Protoporphyrin IX is a naturally occurring tetrapyrrole macrocycle that serves as a precursor to heme.[1] The introduction of a heavy platinum(II) ion into the porphyrin core significantly enhances spin-orbit coupling, which promotes intersystem crossing from the excited singlet state to a long-lived triplet state. This triplet state deactivates through the emission of a photon, a process known as phosphorescence.
The key feature of Pt(II) PPIX for biological sensing is the efficient quenching of its phosphorescence by molecular oxygen. This process occurs via a non-radiative energy transfer from the excited triplet state of the probe to ground-state triplet oxygen, resulting in the formation of reactive singlet oxygen. The rate of this quenching is directly proportional to the local oxygen concentration, making the phosphorescence lifetime and intensity of Pt(II) PPIX reliable indicators of oxygen levels.
Quantitative Data
The photophysical properties of Pt(II) PPIX are central to its application as a phosphorescent probe. While specific quantitative data for this compound can be challenging to locate in the literature, the following table summarizes typical values for related platinum(II) porphyrins, which serve as a useful reference.
| Parameter | Value | Notes |
| Phosphorescence Quantum Yield (Φp) in deoxygenated solution | Not explicitly found for Pt(II) PPIX. For other Pt(II) porphyrins, it can be significant (e.g., >0.1). | The quantum yield is highly dependent on the solvent and local environment. |
| Phosphorescence Lifetime in deoxygenated solution (τ₀) | Not explicitly found for Pt(II) PPIX. For other Pt(II) porphyrins, it is typically in the range of 10-100 µs. | This is a critical parameter for oxygen sensing and is determined experimentally. |
| Quenching Constant (kq) | Dependent on the specific probe and environment. | Determined from the slope of a Stern-Volmer plot. |
| Excitation Wavelength (Soret band) | ~400-405 nm | Strong absorption band characteristic of porphyrins.[2] |
| Emission Wavelength | ~640-700 nm | The exact peak can vary with the environment. |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of Pt(II) porphyrins involves the reaction of the free-base porphyrin with a platinum(II) salt in a suitable solvent.
Materials:
-
Protoporphyrin IX
-
Platinum(II) chloride (PtCl₂) or another suitable platinum(II) salt
-
High-boiling point solvent (e.g., benzonitrile, N,N-dimethylformamide)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolve protoporphyrin IX in the chosen solvent in a round-bottom flask.
-
Add an excess of the platinum(II) salt to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere for several hours.
-
Monitor the reaction progress using UV-Vis spectroscopy by observing the changes in the Soret and Q-bands. The Soret band of the metallated porphyrin is typically slightly red-shifted compared to the free-base porphyrin.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel or alumina. Elute with a suitable solvent system (e.g., dichloromethane/methanol).
-
Characterize the final product using techniques such as mass spectrometry, NMR, and UV-Vis spectroscopy.
Preparation of this compound for Cellular Use
Due to the hydrophobic nature of protoporphyrin IX, careful preparation is required for its use in aqueous biological systems.[3]
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)[3]
-
Cell culture medium
-
Vortex mixer
-
Sonication bath (optional)
Procedure for Stock Solution:
-
Dissolve Pt(II) PPIX in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM).[4] Gentle warming or sonication may be required to aid dissolution.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.[5]
Procedure for Cellular Loading:
-
Thaw the stock solution and dilute it to the desired working concentration in cell culture medium. It is crucial to add the stock solution to the medium while vortexing to prevent precipitation.[3]
-
The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to minimize cytotoxicity.[3]
-
Incubate the cells with the Pt(II) PPIX-containing medium for a specific period (e.g., 1-24 hours). The optimal incubation time and probe concentration should be determined empirically for each cell type and experimental setup.
Phosphorescence Lifetime Imaging (PLIM) for Oxygen Measurement
PLIM is a powerful technique for mapping the spatial distribution of oxygen in biological samples.
Instrumentation:
-
Confocal or multiphoton microscope equipped with a pulsed laser source.
-
Time-correlated single-photon counting (TCSPC) system.[6]
-
Appropriate excitation and emission filters.
General Protocol:
-
Cell Preparation: Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere.
-
Probe Loading: Incubate the cells with Pt(II) PPIX as described in section 3.2.
-
Imaging:
-
Mount the dish on the microscope stage.
-
Excite the sample with the pulsed laser at a wavelength corresponding to the Soret band of Pt(II) PPIX (e.g., 405 nm).[7]
-
Collect the phosphorescence emission using a long-pass filter (e.g., >630 nm).
-
Acquire the PLIM data using the TCSPC system. The acquisition time will depend on the phosphorescence intensity and the desired signal-to-noise ratio.
-
-
Data Analysis:
-
Fit the phosphorescence decay curve for each pixel to a single or multi-exponential decay model to obtain the phosphorescence lifetime (τ).
-
Convert the lifetime map to an oxygen concentration map using the Stern-Volmer equation: τ₀ / τ = 1 + Ksv [O₂] where τ₀ is the phosphorescence lifetime in the absence of oxygen, τ is the measured lifetime, Ksv is the Stern-Volmer quenching constant, and [O₂] is the oxygen concentration.[8] The values for τ₀ and Ksv must be determined through a calibration procedure.
-
Visualizations
Experimental Workflow for Cellular Oxygen Measurement
Caption: Workflow for measuring intracellular oxygen using Pt(II) PPIX and PLIM.
Jablonski Diagram and Oxygen Quenching Mechanism
Caption: Jablonski diagram illustrating phosphorescence and the oxygen quenching process.
Applications in Biological Systems
The primary application of Pt(II) PPIX as a phosphorescent probe is the measurement of oxygen concentration in various biological contexts:
-
Tumor Hypoxia: Solid tumors often contain regions of low oxygen (hypoxia), which is associated with resistance to therapy and increased malignancy. Pt(II) PPIX can be used to map the extent and spatial distribution of hypoxia in tumors, providing valuable information for cancer research and the development of hypoxia-activated drugs.
-
Cellular Metabolism: Oxygen is the terminal electron acceptor in oxidative phosphorylation, the primary energy-generating process in most cells. By measuring intracellular oxygen levels, Pt(II) PPIX can provide insights into cellular metabolic activity and mitochondrial function.[9]
-
Ischemia and Reperfusion Injury: Tissues deprived of oxygen (ischemia) suffer cellular damage, which can be exacerbated upon the reintroduction of oxygen (reperfusion). Pt(II) PPIX can be used to monitor tissue oxygenation during these events to study the underlying mechanisms of injury.
-
Drug Screening: For drug development programs targeting hypoxia-related pathways, Pt(II) PPIX can serve as a tool in high-throughput screening assays to identify compounds that modulate cellular oxygen consumption or are activated under hypoxic conditions.
Conclusion
This compound is a valuable tool for researchers and drug development professionals, offering a means to quantitatively assess oxygen levels in biological systems with high spatial and temporal resolution. While challenges related to its solubility and the need for specialized instrumentation exist, the insights gained from its application in understanding cellular metabolism, tumor biology, and other oxygen-dependent processes are significant. Further development of water-soluble derivatives and advancements in imaging technologies will likely expand the utility of Pt(II) PPIX and related phosphorescent probes in the future.
References
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. picoquant.com [picoquant.com]
- 7. High-Throughput Imaging of PPIX Using Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 9. A monitor for Cellular Oxygen METabolism (COMET): monitoring tissue oxygenation at the mitochondrial level | springermedizin.de [springermedizin.de]
Spectroscopic Analysis and Characterization of Pt(II) Protoporphyrin IX: A Technical Guide for Drug Development
Introduction
Protoporphyrin IX (PpIX) is a naturally occurring photosensitizer and a crucial precursor to heme in the biosynthetic pathway.[1][2] Its ability to generate cytotoxic reactive oxygen species (ROS) upon light activation has made it a focal point in the development of photodynamic therapy (PDT) for various cancers.[3][4] To enhance the efficacy of photosensitizers, synthetic modifications are often employed, with the introduction of heavy metal ions into the porphyrin macrocycle being a key strategy.
The incorporation of a platinum(II) ion into the protoporphyrin IX core is expected to profoundly alter its photophysical properties due to the "heavy atom effect." This effect significantly enhances spin-orbit coupling, which facilitates intersystem crossing from the excited singlet state to the triplet state. This process is highly desirable for PDT, as the long-lived triplet state is primarily responsible for the energy transfer to molecular oxygen that generates ROS.[5][6] This technical guide provides an in-depth overview of the spectroscopic analysis and characterization of Pt(II) protoporphyrin IX, offering detailed experimental protocols and data for researchers in drug development.
Spectroscopic Properties
The insertion of a Pt(II) ion into the protoporphyrin IX macrocycle dramatically changes its emission characteristics. While the absorption profile remains broadly similar to other metalloporphyrins, the fluorescence is heavily quenched in favor of strong phosphorescence.
Absorption and Emission Data
The UV-visible absorption spectrum of a typical metalloporphyrin is characterized by an intense absorption band in the near-UV region, known as the Soret band, and several weaker bands in the visible region, called Q-bands.[7] For the parent molecule, protoporphyrin IX, the Soret band is typically observed around 400-410 nm.[8] Upon metalation, the number of Q-bands typically reduces from four to two.
The emission properties are where this compound diverges significantly from its metal-free counterpart. Due to the heavy platinum atom, the rate of intersystem crossing is greatly accelerated. This leads to a near-complete quenching of fluorescence and promotes highly efficient population of the triplet state, resulting in strong phosphorescence. For comparison, the photophysical properties of the parent protoporphyrin IX are presented alongside the expected properties for its Pt(II) complex, inferred from studies on similar platinum porphyrins like Pt(II) Octaethylporphyrin (PtOEP).[9][10]
Table 1: Spectroscopic Properties of Protoporphyrin IX (PpIX) in Solution
| Property | Value | Solvent/Conditions | Reference |
|---|---|---|---|
| Absorption (λmax) | |||
| Soret Band | ~406 nm | Toluene, EtOH, MeOH | [11] |
| Q-Bands | ~505, 540, 575, 630 nm | Dichloromethane | [12] |
| Emission (λem) | |||
| Fluorescence | ~620 nm, ~675 nm | Various | [8] |
| Photophysical Parameters | |||
| Fluorescence Quantum Yield (ΦF) | 0.085 | DMSO | [13] |
| Triplet State Lifetime (τT) | Oxygen-dependent | In vivo studies | [14][15] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.7 | Various |[13] |
Table 2: Expected Spectroscopic Properties of this compound
| Property | Expected Value | Rationale & Reference |
|---|---|---|
| Absorption (λmax) | ||
| Soret Band | ~400 nm | Typical for metalloporphyrins.[7] |
| Q-Bands | ~500-580 nm (two bands) | Simplification of Q-bands upon metalation is characteristic.[7] |
| Emission (λem) | ||
| Phosphorescence | ~650 nm | Based on data for PtOEP, which shows a strong phosphorescence peak in this region.[9][10] |
| Photophysical Parameters | ||
| Fluorescence Quantum Yield (ΦF) | < 0.01 | Heavy atom effect leads to efficient intersystem crossing, quenching fluorescence.[5] |
| Triplet Quantum Yield (ΦT) | > 0.9 | Consequence of efficient intersystem crossing.[5] |
| Triplet State Lifetime (τT) | 10s - 100s of µs | Platinum porphyrins are known for their long-lived triplet excited states.[5] |
| Singlet Oxygen Quantum Yield (ΦΔ) | High | A high triplet quantum yield and long lifetime are conducive to efficient singlet oxygen generation.[5] |
Experimental Protocols
The characterization of this compound involves synthesis followed by a suite of spectroscopic measurements to determine its photophysical parameters.
Synthesis and Purification
A common and efficient method for the synthesis of metalloporphyrins is through microwave-assisted reaction.[12][16]
-
Protocol:
-
Dissolve the free-base protoporphyrin IX and a platinum(II) salt (e.g., PtCl2) in a suitable high-boiling solvent such as dimethylformamide (DMF) or propionic acid in a microwave reaction vessel.[17]
-
Heat the reaction mixture using microwave irradiation for 5-10 minutes at a controlled temperature (e.g., 100-120°C).[12]
-
Monitor the reaction's progress by taking aliquots and measuring the UV-Vis absorption spectrum. The reaction is complete when the four Q-bands of the free-base porphyrin collapse into the two characteristic bands of the metalloporphyrin.[12]
-
After cooling, wash the crude product with water to remove the solvent and unreacted metal salts.
-
Purify the resulting solid using column chromatography on silica (B1680970) gel.
-
Spectroscopic Measurements
-
UV-Visible Absorption Spectroscopy:
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., dichloromethane, DMF) at a concentration of approximately 10-6 M.[12]
-
Use a dual-beam spectrophotometer and 1 cm path length quartz cuvettes.
-
Record the absorption spectrum over a wavelength range of 350-700 nm to identify the Soret and Q-bands.[12]
-
-
Emission Spectroscopy (Phosphorescence):
-
Use a spectrofluorometer equipped with a pulsed light source (e.g., Xenon flash lamp) and a detector capable of time-gated measurements.
-
To measure phosphorescence, the sample must be thoroughly deoxygenated by bubbling with nitrogen or argon gas for at least 15-20 minutes, as oxygen is an efficient quencher of the triplet state.
-
Excite the sample at the Soret band maximum (~400 nm).
-
Record the emission spectrum, introducing a delay time (e.g., 50-100 µs) after the excitation pulse to ensure that any short-lived fluorescence has decayed completely.
-
-
Triplet State Lifetime (τT) Measurement:
-
Use a time-resolved spectrometer, often employing laser flash photolysis.
-
Excite the deoxygenated sample with a short laser pulse (e.g., a nanosecond Nd:YAG laser).
-
Monitor the decay of the phosphorescence emission at its maximum wavelength (e.g., ~650 nm) over time using a fast detector like a photomultiplier tube connected to an oscilloscope.
-
Fit the decay curve to a single exponential function to determine the triplet state lifetime (τT).
-
-
Singlet Oxygen Quantum Yield (ΦΔ) Determination:
-
This is typically measured indirectly by monitoring the photooxidation of a chemical trap that reacts specifically with singlet oxygen, such as 1,3-diphenylisobenzofuran (B146845) (DPBF).[18]
-
Prepare a solution containing the this compound sample and DPBF in an air-saturated solvent.
-
Irradiate the solution with light at a wavelength where only the photosensitizer absorbs significantly.
-
Monitor the decrease in DPBF's characteristic absorption (around 415 nm) over time.
-
Calculate the quantum yield by comparing the rate of DPBF degradation to that caused by a standard photosensitizer with a known singlet oxygen quantum yield under identical conditions.[18]
-
Visualizations: Workflows and Mechanisms
Visual diagrams are essential for understanding the complex processes involved in the characterization and application of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and spectroscopic characterization of a metalloporphyrin.
Photophysical Processes (Jablonski Diagram)
The heavy atom effect of platinum is best explained using a Jablonski diagram, which illustrates the electronic state transitions. The Pt(II) ion enhances the rate of intersystem crossing (kisc), making the triplet state pathway dominant.
PDT-Induced Apoptosis Signaling Pathway
Upon light activation, this compound generates ROS, which primarily target the mitochondria, initiating a cascade of events leading to programmed cell death (apoptosis). This pathway is a cornerstone of its application in drug development.[18][19]
References
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 3. Photodynamic therapy with endogenous protoporphyrin IX: basic principles and present clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Long-lived excited states of platinum(ii)-porphyrins for highly efficient photocatalytic hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. secjhuapl.edu [secjhuapl.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations [pubs.sciepub.com]
- 13. researchgate.net [researchgate.net]
- 14. Optica Publishing Group [opg.optica.org]
- 15. Non-invasive Assessment of Mitochondrial Oxygen Metabolism in the Critically Ill Patient Using the Protoporphyrin IX-Triplet State Lifetime Technique-A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
The Coordination Chemistry of Platinum with Protoporphyrin IX: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, characterization, and biomedical applications of platinum-protoporphyrin IX complexes, with a focus on their potential in anticancer therapy.
This technical guide provides a comprehensive overview of the coordination chemistry between platinum and the protoporphyrin IX macrocycle. Protoporphyrin IX, a vital precursor to heme in biological systems, has garnered significant attention as a photosensitizer in photodynamic therapy (PDT).[1] Its combination with platinum, a cornerstone of cancer chemotherapy, offers the potential for synergistic therapeutic effects. This document details the synthesis and characterization of these promising complexes, summarizes key quantitative data, and outlines detailed experimental protocols. Furthermore, it visualizes critical signaling pathways and experimental workflows to provide a clear and thorough understanding for researchers, scientists, and professionals in drug development.
Synthesis of Platinum(II)-Protoporphyrin IX Complexes
The synthesis of platinum(II)-protoporphyrin IX complexes typically involves the reaction of a platinum(II) precursor with the free-base protoporphyrin IX. A common challenge in this synthesis is the poor solubility of protoporphyrin IX in many organic solvents. To circumvent this, the synthesis is often carried out using the more soluble protoporphyrin IX dimethyl ester.[2][3][4] A facile and mild method for the metallation of porphyrins involves the use of platinum(II) dichloride bis(benzonitrile), [PtCl₂(PhCN)₂], as the platinum source.[5]
Experimental Protocol: Synthesis of Platinum(II)-Protoporphyrin IX Dimethyl Ester
This protocol is adapted from established methods for the synthesis of platinum(II) porphyrins.
Materials:
-
Protoporphyrin IX dimethyl ester
-
Platinum(II) dichloride bis(benzonitrile) [PtCl₂(PhCN)₂]
-
Sodium propionate (B1217596)
-
Chlorobenzene, anhydrous
-
Chloroform
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve protoporphyrin IX dimethyl ester (1 equivalent) in anhydrous chlorobenzene.
-
Add sodium propionate (excess, e.g., 10 equivalents) to the solution.
-
In a separate flask, dissolve [PtCl₂(PhCN)₂] (1.5 equivalents) in anhydrous chlorobenzene.
-
Add the platinum precursor solution to the protoporphyrin solution.
-
Heat the reaction mixture to reflux (approximately 132 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) and UV-Visible spectroscopy. The disappearance of the free-base porphyrin's characteristic Q bands and the appearance of the metalloporphyrin's two Q bands indicate the reaction is proceeding.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a chloroform/methanol solvent system.
-
Collect the fractions containing the desired platinum(II)-protoporphyrin IX dimethyl ester and evaporate the solvent to yield the final product.
Characterization of Platinum(II)-Protoporphyrin IX Complexes
The successful synthesis of platinum(II)-protoporphyrin IX is confirmed through various spectroscopic techniques.
UV-Visible Spectroscopy
The insertion of platinum into the porphyrin macrocycle leads to characteristic changes in the UV-Visible absorption spectrum. The spectrum of a typical metalloporphyrin is dominated by an intense Soret band (or B band) near 400 nm and two less intense Q bands in the 500-600 nm region.[6]
¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the coordination of platinum. The most significant indicator is the disappearance of the two signals corresponding to the inner N-H protons of the free-base porphyrin, which are typically found in the region of -2 to -4 ppm.[7] Upon metallation, the signals for the meso-protons and the pyrrolic β-protons will also experience slight shifts.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized complex, providing definitive evidence of the successful incorporation of the platinum atom.
Quantitative Data Summary
The following tables summarize key quantitative data for protoporphyrin IX and its platinum complex.
Table 1: Spectroscopic Data
| Compound | Solvent | Soret Band (λ_max, nm) | Q Bands (λ_max, nm) |
| Protoporphyrin IX | Toluene | ~406 | ~505, ~540, ~575, ~630 |
| Protoporphyrin IX | aq. solution | split/broadened | red-shifted |
| Platinum(II)-Protoporphyrin IX (estimated) | CH₂Cl₂ | ~390-400 | ~500-510, ~535-545 |
Data for Protoporphyrin IX from various sources.[6] Data for Platinum(II)-Protoporphyrin IX is estimated based on typical shifts observed for platinum porphyrins.
Table 2: Photophysical Properties
| Compound | Solvent | Singlet Oxygen Quantum Yield (Φ_Δ) |
| Protoporphyrin IX | Various organic | 0.55 - 0.77 |
| Platinum(II) Porphyrins | Various organic | ~0.55 - 0.9+ |
Data for Protoporphyrin IX and Platinum(II) Porphyrins from various sources.[5][8][9] The singlet oxygen quantum yield is highly dependent on the specific porphyrin structure and the solvent.
Table 3: In Vitro Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) - Dark | IC₅₀ (nM) - Light (420 nm) | Phototoxic Index (PI) |
| Tetraplatinated Porphyrin Conjugate | HeLa | >100 µM | ~19 nM | >5000 |
| Tetraplatinated Porphyrin Conjugate | A2780cisR (cisplatin-resistant) | >100 µM | ~20 nM | >5000 |
Data for a tetraplatinated porphyrin conjugate, demonstrating the high phototoxic potential.[10]
Biological Activity and Signaling Pathways
Platinum-protoporphyrin IX complexes are being investigated for their potential as anticancer agents, combining the cytotoxic mechanism of platinum with the photosensitizing properties of the porphyrin macrocycle.
Mechanism of Action
Upon irradiation with light of a specific wavelength, the porphyrin macrocycle can be excited to a triplet state, which then transfers its energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂).[5][9] Singlet oxygen is a potent cytotoxic agent that can induce cell death through apoptosis and necrosis by damaging cellular components such as lipids, proteins, and nucleic acids.
In addition to the photodynamic effect, the platinum center can exert its own cytotoxic effects, primarily through binding to DNA and inducing DNA damage, which can trigger apoptotic pathways.[1] This dual mechanism of action holds the promise of overcoming resistance to conventional platinum-based chemotherapy.
Apoptotic Signaling Pathway
The induction of apoptosis by platinum-protoporphyrin IX complexes is a complex process that can be initiated by both the photogenerated reactive oxygen species (ROS) and the platinum-induced DNA damage. A simplified, representative signaling pathway is depicted below.
Caption: Apoptotic signaling pathway induced by Platinum-Protoporphyrin IX.
Experimental Workflows
The following diagrams illustrate the typical workflows for the synthesis, characterization, and biological evaluation of platinum-protoporphyrin IX complexes.
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of Pt(II)-Protoporphyrin IX.
In Vitro Biological Evaluation Workflow
Caption: Workflow for the in vitro biological evaluation of Pt(II)-Protoporphyrin IX.
Conclusion
The coordination of platinum with the protoporphyrin IX macrocycle presents a compelling strategy for the development of novel anticancer agents. These complexes offer the potential for a dual mechanism of action, combining the established DNA-damaging properties of platinum with the photodynamic capabilities of the porphyrin. This guide provides a foundational understanding of the synthesis, characterization, and biological evaluation of these compounds. Further research is warranted to fully elucidate their therapeutic potential, optimize their properties, and advance them towards clinical applications.
References
- 1. Apoptosis and growth arrest induced by platinum compounds in U2-OS cells reflect a specific DNA damage recognition associated with a different p53-mediated response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protoporphyrin IX dimethyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. Protoporphyrin IX dimethyl ester | [frontierspecialtychemicals.com]
- 4. aprilsci.com [aprilsci.com]
- 5. Porphyrin/Platinum(II) C^N^N Acetylide Complexes: Synthesis, Photophysical Properties, and Singlet Oxygen Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmse001177 Protoporphyrin IX at BMRB [bmrb.io]
- 8. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Singlet Oxygen Generation in Peripherally Modified Platinum and Palladium Porphyrins: Effect of Triplet Excited State Lifetimes and meso-Substituents on 1 O2 Quantum Yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visible-light-induced annihilation of tumor cells with platinum-porphyrin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Electron Transfer Dynamics of Pt(II) Protoporphyrin IX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the electron transfer properties of Platinum(II) protoporphyrin IX (Pt-PPIX), a metalloporphyrin of significant interest in photodynamic therapy (PDT) and catalysis. While direct experimental data for Pt-PPIX is limited in publicly available literature, this document synthesizes findings from closely related Pt(II) porphyrins to offer a robust predictive framework for its behavior. This guide delves into the core photophysical and electrochemical characteristics that govern its electron transfer capabilities, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding.
Introduction to Pt(II) Protoporphyrin IX and Electron Transfer
Protoporphyrin IX is a naturally occurring tetrapyrrole that serves as a precursor to heme and chlorophyll.[1] When chelated with a heavy metal ion like platinum(II), its photophysical properties are significantly altered, leading to enhanced intersystem crossing and strong phosphorescence. These characteristics are central to its function in applications requiring light-induced electron transfer.
Electron transfer processes in Pt(II) porphyrins can be initiated by photoexcitation, leading to the formation of an excited state that can either accept or donate an electron, or through electrochemical oxidation or reduction. The efficiency and pathways of these electron transfer events are dictated by the molecule's redox potentials, excited-state lifetimes, and the surrounding chemical environment. Understanding these fundamental properties is crucial for the rational design of novel photosensitizers and catalysts.
Quantitative Data on Pt(II) Porphyrin Analogues
To provide a quantitative basis for understanding the electron transfer properties of Pt-PPIX, the following tables summarize key photophysical and electrochemical data from studies on structurally similar Pt(II) porphyrins. These analogues provide valuable benchmarks for estimating the performance of Pt-PPIX.
Table 1: Photophysical Properties of Selected Pt(II) Porphyrins
| Porphyrin Derivative | Absorption Maxima (nm) | Phosphorescence Maxima (nm) | Phosphorescence Quantum Yield (Φp) | Phosphorescence Lifetime (τp, µs) | Solvent |
| Pt(II) Octaethylporphyrin (PtOEP) | 380, 500, 535 | 650 | 0.50 | 90 | Toluene |
| Pt(II) Tetraphenylporphyrin (PtTPP) | 403, 510, 538 | 648 | 0.21 | 47 | Toluene |
| Pt(II) Tetrabenzoporphyrin (PtTBP) | 425, 545, 585 | 770 | 0.49 | 45 | Toluene |
Data compiled from various sources on Pt(II) porphyrin photophysics.
Table 2: Electrochemical Redox Potentials of Selected Pt(II) Porphyrins (in CH₂Cl₂)
| Porphyrin Derivative | E₁/₂ (Ox 1) (V vs. SCE) | E₁/₂ (Ox 2) (V vs. SCE) | E₁/₂ (Red 1) (V vs. SCE) | E₁/₂ (Red 2) (V vs. SCE) |
| Pt(II) Octaethylporphyrin (PtOEP) | 0.93 | 1.35 | -1.48 | -1.85 |
| Pt(II) Tetraphenylporphyrin (PtTPP) | 1.10 | 1.42 | -1.25 | -1.63 |
| Pt(II) Tetra(p-methoxyphenyl)porphyrin | 1.01 | 1.33 | -1.29 | -1.68 |
| Pt(II) Tetra(p-chlorophenyl)porphyrin | 1.15 | 1.48 | -1.20 | -1.57 |
Data adapted from "Electrochemistry of Platinum(II) Porphyrins: Effect of Substituents and π-Extension on Redox Potentials and Site of Electron Transfer".[2] These values provide a strong indication of the expected redox behavior of Pt-PPIX.
Experimental Protocols
The investigation of electron transfer properties of this compound involves a suite of spectroscopic and electrochemical techniques. Below are detailed methodologies for key experiments.
Synthesis of this compound
Materials:
-
Protoporphyrin IX dimethyl ester
-
Platinum(II) chloride (PtCl₂) or Platinum(II) acetylacetonate (B107027) (Pt(acac)₂)
-
High-boiling point solvent (e.g., benzonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification apparatus (chromatography column, silica (B1680970) gel)
Procedure:
-
Dissolve protoporphyrin IX dimethyl ester in benzonitrile (B105546) in a round-bottom flask equipped with a condenser.
-
Add a slight excess of the platinum salt (e.g., PtCl₂ or Pt(acac)₂).
-
Heat the mixture to reflux under an inert atmosphere for several hours. The progress of the reaction can be monitored by UV-visible spectroscopy, observing the disappearance of the free-base porphyrin's characteristic four Q-bands and the appearance of the two-band spectrum typical of metalloporphyrins.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a mixture of dichloromethane (B109758) and hexane (B92381) as the eluent.
-
Characterize the final product by UV-visible spectroscopy, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.
Cyclic Voltammetry (CV)
Objective: To determine the redox potentials of Pt-PPIX.
Instrumentation:
-
Potentiostat with a three-electrode setup
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Electrochemical cell
-
Inert gas supply
Procedure:
-
Prepare a solution of Pt-PPIX (typically 1 mM) in a suitable non-aqueous solvent (e.g., dichloromethane, acetonitrile, or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆).
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.
-
Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently positive to observe the first oxidation, then reversing the scan to a potential sufficiently negative to observe the first reduction, and finally returning to the initial potential.
-
The half-wave potentials (E₁/₂) for the redox couples are determined as the average of the anodic and cathodic peak potentials.
Spectroelectrochemistry
Objective: To observe the spectral changes of Pt-PPIX upon electrochemical oxidation or reduction.
Instrumentation:
-
Potentiostat
-
UV-visible spectrophotometer
-
Optically transparent thin-layer electrochemical (OTTLE) cell or a similar spectroelectrochemical cell
-
Working electrode (e.g., platinum minigrid)
-
Reference and counter electrodes
Procedure:
-
Prepare a solution of Pt-PPIX and supporting electrolyte as for cyclic voltammetry.
-
Fill the spectroelectrochemical cell with the solution.
-
Record the initial UV-visible spectrum of the neutral species.
-
Apply a potential slightly more positive than the E₁/₂ of the first oxidation and hold it until the electrolysis is complete, monitoring the spectral changes over time.
-
Record the final spectrum of the oxidized species.
-
Repeat the process for subsequent redox processes (oxidations and reductions) to obtain the spectra of the corresponding cation/anion radicals and dications/dianions.
Transient Absorption Spectroscopy
Objective: To measure the lifetime and spectral characteristics of the excited states of Pt-PPIX.
Instrumentation:
-
Pulsed laser system (femtosecond or picosecond) for excitation
-
White light continuum probe beam
-
Spectrograph and a fast detector (e.g., streak camera or CCD)
-
Optical delay line
Procedure:
-
Prepare a solution of Pt-PPIX in a suitable solvent in a cuvette.
-
Excite the sample with a short laser pulse at a wavelength where the porphyrin absorbs strongly (e.g., in the Soret or a Q-band).
-
Probe the changes in absorption of the sample at various time delays after the excitation pulse using a white light continuum.
-
Record the transient absorption spectra at different time delays by varying the optical path length of the probe beam.
-
Analyze the decay kinetics at specific wavelengths to determine the lifetimes of the transient species (e.g., the triplet excited state).
Visualizing Electron Transfer Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and processes related to the electron transfer properties of this compound.
Caption: Simplified Jablonski diagram illustrating the photophysical and electrochemical pathways for generating excited and redox states of Pt(II)-PPIX.
Caption: Experimental workflow for the synthesis, characterization, and investigation of the electron transfer properties of Pt(II)-PPIX.
Caption: Simplified signaling pathway for Type II photochemical reactions in photodynamic therapy involving Pt(II)-PPIX.
Conclusion
The electron transfer properties of this compound are of paramount importance for its application in various fields, particularly in medicine and materials science. While direct experimental data remains scarce, a comprehensive understanding can be constructed through the analysis of closely related Pt(II) porphyrin analogues. The methodologies outlined in this guide provide a clear framework for researchers to synthesize, characterize, and investigate the electron transfer dynamics of this promising molecule. The combination of electrochemical and spectroscopic techniques is essential for elucidating the complex interplay of factors that govern its reactivity. Further research dedicated specifically to this compound is warranted to fully unlock its potential.
References
An In-depth Technical Guide to the Core Principles of Pt(II) Protoporphyrin IX Photochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental photochemical principles governing Platinum(II) protoporphyrin IX (Pt(II) PPIX). Pt(II) PPIX is a metalloporphyrin of significant interest in biomedical research, particularly in the field of photodynamic therapy (PDT), owing to its unique photophysical properties imparted by the heavy platinum atom. This document delves into the electronic transitions, excited state dynamics, and the generation of reactive oxygen species that are central to its mechanism of action.
Core Photophysical Principles
The photochemistry of Pt(II) protoporphyrin IX is fundamentally dictated by the strong influence of the central platinum atom on the electronic structure of the porphyrin macrocycle. This phenomenon, known as the "heavy-atom effect," dramatically alters the de-excitation pathways of the molecule upon photoexcitation compared to its metal-free protoporphyrin IX counterpart.
Upon absorption of a photon, typically in the Soret band (around 400 nm) or the Q-bands (in the 500-650 nm region), the Pt(II) PPIX molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁ or S₂). Due to the heavy platinum atom, the rate of intersystem crossing (ISC) from the excited singlet state to the triplet state (T₁) is significantly enhanced. This process is highly efficient, resulting in a very low fluorescence quantum yield and a high triplet state quantum yield.
The long-lived triplet state of Pt(II) porphyrins is a key characteristic, making them effective photosensitizers.[1] This triplet state can then undergo two primary de-excitation pathways:
-
Phosphorescence: Radiative decay from the triplet state back to the ground state, emitting a photon at a longer wavelength than fluorescence. Pt(II) porphyrins are known to exhibit strong phosphorescence at room temperature.[2]
-
Energy Transfer: In the presence of molecular oxygen (³O₂), the excited triplet state of the photosensitizer can transfer its energy to oxygen, promoting it to its highly reactive singlet state (¹O₂). This is the foundation of Type II photodynamic therapy.
The high photostability of Pt(II)-porphyrins is another crucial feature for their application as photosensitizers.[1]
Jablonski Diagram for this compound
The photophysical processes of Pt(II) PPIX can be visualized using a Jablonski diagram, which illustrates the electronic and vibrational energy levels and the transitions between them.
Quantitative Photophysical Data
| Photophysical Parameter | Pt(II) Porphyrin Derivative | Value | Solvent |
| Absorption Maxima (Soret, Q-bands) | Pt(II) tetrabenzoporphyrins | ~420 nm, ~580-640 nm | Dichloromethane |
| Phosphorescence Emission Maximum | Pt(II) tetrabenzoporphyrins | ~770 nm | Dichloromethane |
| Phosphorescence Quantum Yield (ΦP) | Pt(II) 5,15-diarylbenzoporphyrin | 0.49 | Dichloromethane |
| Triplet State Lifetime (τT) | PtD(p-NI)PP | > 5 µs | Not specified |
| Singlet Oxygen Quantum Yield (ΦΔ) | PtD(p-NI)PP | High | Not specified |
Note: This table presents representative data from various Pt(II) porphyrins to illustrate the expected photophysical characteristics of this compound. The exact values for Pt(II) PPIX may vary.
Experimental Protocols
Synthesis of this compound
A general and mild method for the synthesis of Pt(II) porphyrins involves the reaction of the free base porphyrin with a platinum(II) salt.[3]
Materials:
-
Protoporphyrin IX (free base)
-
PtCl₂(PhCN)₂ (bis(benzonitrile)platinum(II) chloride)
-
Sodium propionate (B1217596)
-
Chlorobenzene (B131634) (anhydrous)
Procedure:
-
Dissolve protoporphyrin IX in anhydrous chlorobenzene in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
In a separate flask, dissolve PtCl₂(PhCN)₂ and sodium propionate in chlorobenzene.
-
Add the platinum salt solution to the porphyrin solution.
-
Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for several hours.
-
Monitor the reaction progress by UV-Vis spectroscopy, observing the disappearance of the four Q-bands of the free base porphyrin and the appearance of the two Q-bands characteristic of the metalloporphyrin.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or alumina (B75360) using an appropriate solvent system (e.g., dichloromethane/methanol).
-
Characterize the final product by ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to study the excited state dynamics of photosensitizers, including the formation and decay of the triplet state.
Experimental Workflow:
Singlet Oxygen Quantum Yield (ΦΔ) Determination
The efficiency of singlet oxygen generation is a critical parameter for a photosensitizer. It can be determined directly by measuring the phosphorescence of singlet oxygen at ~1270 nm or indirectly by using a chemical trap that reacts with singlet oxygen.
This method relies on monitoring the decrease in absorbance of a chemical trap, DPBF, which is bleached upon reaction with singlet oxygen.[4][5]
Experimental Workflow:
This is considered the gold standard for singlet oxygen detection as it directly measures the emission from ¹O₂ at approximately 1270 nm.[6]
Experimental Setup:
-
Pulsed Laser: For excitation of the photosensitizer (e.g., Nd:YAG laser).
-
Sample Holder: A cuvette containing the Pt(II) PPIX solution.
-
Optics: Lenses and filters to collect the emission and remove scattered excitation light.
-
Monochromator: To select the 1270 nm emission.
-
Near-Infrared Detector: A highly sensitive detector such as a liquid nitrogen-cooled Germanium photodiode or an InGaAs detector.
-
Data Acquisition System: To record the time-resolved phosphorescence decay.
Procedure:
-
Excite the sample with a short laser pulse.
-
Detect the time-resolved emission at 1270 nm.
-
Fit the decay curve to determine the lifetime of singlet oxygen in the specific solvent.
-
Compare the intensity of the singlet oxygen phosphorescence from the sample to that of a reference photosensitizer with a known ΦΔ under identical conditions to calculate the quantum yield.
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of this compound in PDT is primarily mediated by the generation of singlet oxygen (Type II mechanism), which induces cellular damage and ultimately leads to cell death through apoptosis or necrosis.[7][8]
Downstream Signaling Pathways
The cellular damage induced by singlet oxygen triggers a cascade of signaling events that culminate in cell death. While specific pathways for Pt(II) PPIX are not extensively detailed, PDT, in general, is known to activate apoptotic pathways. A common pathway involves the release of cytochrome c from the mitochondria, which are often a primary target for porphyrin-based photosensitizers.
Conclusion
The incorporation of a platinum(II) ion into the protoporphyrin IX macrocycle profoundly influences its photophysical properties, making it a potent photosensitizer. The efficient intersystem crossing to a long-lived triplet state, coupled with a high singlet oxygen quantum yield, positions this compound as a promising candidate for photodynamic therapy and other applications that leverage photosensitization. Further research to precisely quantify the photophysical parameters of Pt(II) PPIX and to elucidate its specific interactions and signaling pathways within biological systems will be crucial for its translation into clinical applications.
References
- 1. Long-lived excited states of platinum(ii)-porphyrins for highly efficient photocatalytic hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Optica Publishing Group [opg.optica.org]
- 6. Teaching Time-Resolved Singlet Oxygen Spectroscopy [photobiology.com]
- 7. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protoporphyrin IX (PpIX) in Photodynamic Therapy
A Note on the Photosensitizer: Initial searches for "Pt(II) protoporphyrin IX" did not yield sufficient specific data for its application in photodynamic therapy (PDT). The vast majority of preclinical and clinical research focuses on the metal-free photosensitizer Protoporphyrin IX (PpIX) , often endogenously synthesized from its precursor, 5-aminolevulinic acid (ALA). Therefore, these application notes and protocols are based on the extensive available literature for Protoporphyrin IX in PDT to provide a comprehensive and relevant resource for researchers.
Introduction to Protoporphyrin IX in Photodynamic Therapy
Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic procedure that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to elicit cell death.[1][2] Protoporphyrin IX (PpIX) is a potent photosensitizer that can be administered exogenously or, more commonly, generated endogenously within tumor cells through the administration of 5-aminolevulinic acid (ALA), a natural precursor in the heme biosynthesis pathway.[2][3][4] Cancer cells preferentially accumulate PpIX due to their altered metabolism, specifically a relatively slow conversion of PpIX to heme.[2][3]
Upon irradiation with light of an appropriate wavelength (typically in the red or blue region of the spectrum), PpIX is excited from its ground state to a short-lived singlet state, which can then transition to a longer-lived triplet state.[3] This excited triplet state can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[1][3] These ROS cause oxidative damage to cellular components, including mitochondria, lysosomes, and the plasma membrane, ultimately leading to cell death via apoptosis and/or necrosis.[3]
Data Presentation: Photophysical and Photodynamic Properties of PpIX
The following tables summarize key quantitative data for Protoporphyrin IX relevant to its use in photodynamic therapy.
Table 1: Photophysical Properties of Protoporphyrin IX (PpIX)
| Property | Value | Reference |
| Absorption Maxima (Soret Band) | ~405 nm | [5] |
| Absorption Maxima (Q-bands) | 500-650 nm (weaker) | [3] |
| Emission Maxima | ~628 nm | [5] |
| Singlet Oxygen Quantum Yield | 0.30 - 0.50 | [6] |
Table 2: In Vitro Cytotoxicity of PpIX-Mediated PDT in Various Cell Lines
| Cell Line | Photosensitizer/Precursor | Light Dose | IC50 / Viability Reduction | Reference |
| Gastric Cancer (AGS) | Protoporphyrin-IX (PpIX) | 15 min white light | IC50 ~10 µM | [7] |
| Human Oral Squamous Carcinoma (SAS) | 10 µg/mL PpIX | 15 min ultrasound | Significant apoptosis induction | [8] |
| Human Leukemia (U937) | 2 µg/mL PpIX | Ultrasound | Significant viability decline | [8] |
Experimental Protocols
Protocol 1: Preparation of Protoporphyrin IX Solution for In Vitro Studies
-
Reconstitution: Dissolve Protoporphyrin IX (PpIX) powder in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).
-
Working Solution: Dilute the stock solution in a suitable cell culture medium to the desired final concentration immediately before use. Protect the solution from light to prevent degradation.
Protocol 2: In Vitro Photodynamic Therapy
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Incubation: After 24 hours, replace the medium with a fresh medium containing the desired concentration of PpIX or its precursor, 5-aminolevulinic acid (ALA). Incubation times can vary (typically 3-4 hours for ALA to allow for conversion to PpIX).[9]
-
Washing: After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove the extracellular photosensitizer.
-
Irradiation: Add fresh, phenol (B47542) red-free medium. Irradiate the cells with a light source of the appropriate wavelength (e.g., ~635 nm for red light) and a specific light dose (J/cm²).[10] Control wells should be kept in the dark.
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours to allow for the induction of cell death.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay.
Protocol 3: Detection of Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with PpIX and light as described in Protocol 2.
-
ROS Probe Incubation: After irradiation, incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Cell Harvesting: After the post-irradiation incubation period, harvest the cells by trypsinization.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of Protoporphyrin IX-mediated photodynamic therapy.
Caption: General experimental workflow for in vitro photodynamic therapy.
References
- 1. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy with endogenous protoporphyrin IX: basic principles and present clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protoporphyrin IX-Derived Ruthenium(II) Complexes for Photodynamic Therapy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Protoporphyrin-IX distribution and photodynamic effect in rat oesophagus after aminolaevulinic acid administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodynamic and Sonodynamic Therapy with Protoporphyrin IX: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Hypoxia in Tumor Spheroids using Pt(II) Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment is often characterized by regions of low oxygen concentration, a condition known as hypoxia. Hypoxia is a critical factor in tumor progression, metastasis, and resistance to therapies, including radiation and chemotherapy. Therefore, the ability to accurately visualize and quantify hypoxia in three-dimensional (3D) tumor models, such as spheroids, is of paramount importance in cancer research and drug development.
This document provides detailed application notes and protocols for the use of a phosphorescent probe, Platinum(II) Protoporphyrin IX (Pt(II)PPIX), for imaging and quantifying hypoxia in tumor spheroids. The probe's phosphorescence is dynamically quenched by molecular oxygen, leading to a longer phosphorescence lifetime in hypoxic regions. This property allows for high-resolution, quantitative mapping of oxygen distribution within the 3D structure of tumor spheroids.
Principle of the Method
The fundamental principle behind using Pt(II)PPIX as a hypoxia probe is the oxygen-dependent quenching of its phosphorescence. Upon excitation with light of an appropriate wavelength, the Pt(II)PPIX molecule transitions to an excited triplet state. In the absence of oxygen, the molecule returns to the ground state by emitting a long-lived phosphorescent photon. However, in the presence of molecular oxygen, the energy from the excited triplet state can be transferred to an oxygen molecule, promoting it to a reactive singlet state. This process, known as quenching, prevents the emission of a phosphorescent photon and shortens the measured phosphorescence lifetime of the probe.
The relationship between the phosphorescence lifetime (τ) and the oxygen concentration ([O₂]) is described by the Stern-Volmer equation:
τ₀ / τ = 1 + Ksv [O₂]
where:
-
τ₀ is the phosphorescence lifetime in the complete absence of oxygen.
-
τ is the measured phosphorescence lifetime at a given oxygen concentration.
-
Ksv is the Stern-Volmer quenching constant, which is a measure of the efficiency of oxygen quenching.
By measuring the phosphorescence lifetime of Pt(II)PPIX at different locations within a tumor spheroid, a quantitative map of the oxygen concentration can be generated.
Data Presentation
The following table summarizes the key photophysical properties of Protoporphyrin IX and representative platinum porphyrins, which are essential for understanding the application of Pt(II)PPIX in hypoxia imaging.
| Parameter | Protoporphyrin IX (metal-free) | Representative Pt(II) Porphyrin (PtOEP) |
| Excitation Maximum (Soret Band) | ~405 nm | ~380-400 nm |
| Emission Maximum (Phosphorescence) | Not typically observed at room temp. | ~650 nm |
| Phosphorescence Lifetime (τ₀, anoxic) | Not applicable (delayed fluorescence) | ~50-100 µs |
| Quenching Constant (Ksv) | Not directly comparable | Dependent on the specific porphyrin and environment |
| Singlet Oxygen Quantum Yield (ΦΔ) | Moderate | High |
Experimental Protocols
Synthesis of Pt(II) Protoporphyrin IX
This protocol is adapted from general methods for the synthesis of Pt(II) porphyrins.
Materials:
-
Protoporphyrin IX (free base)
-
Platinum(II) chloride (PtCl₂) or Bis(benzonitrile)platinum(II) chloride (PtCl₂(PhCN)₂)
-
Benzonitrile (B105546) or Chlorobenzene (B131634) (anhydrous)
-
Sodium acetate (B1210297) (anhydrous)
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
In a round-bottom flask, dissolve Protoporphyrin IX (1 equivalent) in anhydrous benzonitrile or chlorobenzene under a nitrogen or argon atmosphere.
-
Add PtCl₂(PhCN)₂ (1.5 equivalents) and anhydrous sodium acetate (3-4 equivalents) to the solution.
-
Reflux the reaction mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by observing the changes in the UV-Vis spectrum of the solution (disappearance of the four Q-bands of the free base porphyrin and appearance of the two Q-bands of the metalloporphyrin).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude product in dichloromethane and purify by column chromatography on silica gel, using a DCM/methanol gradient as the eluent.
-
Collect the main red-orange fraction containing the this compound.
-
Evaporate the solvent to obtain the purified product.
-
Characterize the final product by UV-Vis spectroscopy, mass spectrometry, and ¹H NMR.
Tumor Spheroid Culture and Hypoxia Induction
Materials:
-
Cancer cell line of choice (e.g., HeLa, MCF-7, U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Ultra-low attachment 96-well plates
-
Incubator with controlled temperature (37°C), CO₂ (5%), and oxygen levels (hypoxic chamber or incubator).
Procedure:
-
Culture the chosen cancer cell line in a standard T-75 flask until 80-90% confluency.
-
Trypsinize the cells and resuspend them in complete culture medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to 1 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (1000 cells) into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C and 5% CO₂. Spheroids will typically form within 24-72 hours.
-
To induce a hypoxic core, allow the spheroids to grow for 7-14 days. The diffusion limit of oxygen and nutrients will naturally create a hypoxic gradient. Alternatively, for more acute and uniform hypoxia, place the spheroid culture plate in a hypoxic incubator with a controlled oxygen concentration (e.g., 1% O₂).
Staining Tumor Spheroids with this compound
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
Procedure:
-
Prepare a working solution of this compound in complete culture medium at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line to ensure sufficient signal without significant cytotoxicity.
-
Carefully remove half of the medium from each well containing a spheroid.
-
Add an equal volume of the Pt(II)PPIX working solution to each well.
-
Incubate the spheroids with the probe for 4-24 hours at 37°C and 5% CO₂. The optimal incubation time will depend on the cellular uptake kinetics of the probe.
-
After incubation, carefully wash the spheroids by replacing the staining medium with fresh, pre-warmed complete culture medium. Repeat the wash step twice to remove any unbound probe.
Phosphorescence Lifetime Imaging Microscopy (PLIM)
Materials:
-
Inverted confocal or multiphoton microscope equipped with a pulsed laser source for excitation (e.g., 405 nm or a two-photon laser tuned to an appropriate wavelength).
-
Time-correlated single photon counting (TCSPC) or frequency-domain lifetime imaging electronics.
-
High-sensitivity detector (e.g., photomultiplier tube or hybrid photodetector).
-
Environmental chamber for the microscope stage to maintain temperature, humidity, and CO₂ levels during imaging.
Procedure:
-
Transfer the 96-well plate containing the stained spheroids to the microscope stage.
-
Locate a spheroid using brightfield or fluorescence imaging.
-
Set the excitation and emission parameters for Pt(II)PPIX. Use a long-pass filter to collect the phosphorescence signal (e.g., >600 nm).
-
Acquire phosphorescence lifetime images at different z-planes through the center of the spheroid.
-
The acquisition time per pixel will depend on the brightness of the probe and the desired signal-to-noise ratio.
-
Process the acquired data using appropriate software to generate a phosphorescence lifetime map of the spheroid.
-
Convert the lifetime map to an oxygen concentration map using the Stern-Volmer equation and a pre-determined calibration curve.
Visualizations
Signaling Pathway
Caption: Simplified HIF-1α signaling pathway under hypoxic conditions.
Experimental Workflow
Caption: Experimental workflow for imaging hypoxia in tumor spheroids.
Additional Application Notes
-
Cellular Uptake and Localization: The cellular uptake of Pt(II)PPIX is expected to be influenced by its lipophilicity. Porphyrins are known to accumulate in various cellular compartments, including mitochondria and endoplasmic reticulum. The specific localization of Pt(II)PPIX may vary between cell types and should be investigated using techniques such as co-localization with organelle-specific fluorescent dyes.
-
Cytotoxicity and Phototoxicity: While Pt(II)PPIX is used as a probe, it is important to assess its potential cytotoxicity and phototoxicity. A concentration-response curve should be generated to determine the optimal, non-toxic concentration for imaging. Porphyrins are known photosensitizers, meaning they can generate reactive oxygen species upon light exposure, leading to phototoxicity. To minimize phototoxicity during imaging, it is crucial to use the lowest possible laser power and exposure time required to obtain a sufficient signal-to-noise ratio.
-
Advantages of this compound: The incorporation of a heavy atom like platinum into the porphyrin macrocycle significantly enhances the probability of intersystem crossing to the triplet state. This results in a much stronger and longer-lived phosphorescence compared to the delayed fluorescence of metal-free protoporphyrin IX, making Pt(II)PPIX a more sensitive and robust probe for oxygen sensing.
-
Calibration: For accurate quantification of oxygen concentration, a calibration of the phosphorescence lifetime of Pt(II)PPIX against known oxygen concentrations is essential. This can be performed in solution or within a cellular model using a calibrated oxygen-sensing system.
By following these protocols and considering the provided application notes, researchers can effectively utilize this compound to gain valuable insights into the hypoxic microenvironment of tumor spheroids, aiding in the development of more effective cancer therapies.
Application Notes and Protocols: Pt(II) Protoporphyrin IX Delayed Fluorescence Microscopy for Cellular Oxygen Sensing
For Researchers, Scientists, and Drug Development Professionals
Application Note: Principle and Application
1.1 Introduction
Measuring the partial pressure of molecular oxygen (pO₂) within the cellular microenvironment is critical for research in oncology, metabolism, and drug development. Hypoxia is a hallmark of solid tumors and is associated with therapeutic resistance and malignant progression. Phosphorescence Lifetime Imaging Microscopy (PLIM) is a powerful technique for quantifying pO₂ in live cells and tissues. This method utilizes specialized phosphorescent probes whose emission lifetime is dynamically quenched by molecular oxygen.
Platinum(II) porphyrin complexes, including Pt(II) Protoporphyrin IX (Pt-PpIX), are highly effective probes for PLIM-based oxygen sensing.[1] These molecules exhibit strong absorption in the visible spectrum, a high quantum yield of phosphorescence, and exceptionally long emission lifetimes (tens of microseconds) in the absence of oxygen.[2] This long lifetime provides a wide dynamic range for detecting changes in oxygen concentration with high sensitivity.
It is important to distinguish the phosphorescence from Pt(II) complexes from the "delayed fluorescence" of endogenous, metal-free Protoporphyrin IX (PpIX). While both are long-lived emissions quenched by oxygen, the underlying photophysical mechanisms differ.[3][4] This protocol focuses on the use of exogenous this compound as a phosphorescent probe for quantitative oxygen imaging.
1.2 Photophysical Principles
The mechanism of oxygen sensing via phosphorescence quenching is illustrated by the Jablonski diagram below.
Caption: Jablonski diagram illustrating phosphorescence and oxygen quenching.
-
Absorption: The Pt-PpIX molecule absorbs a photon, promoting an electron from the ground singlet state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): Due to the heavy platinum atom, the molecule rapidly undergoes intersystem crossing to a long-lived triplet excited state (T₁).
-
Phosphorescence: In the absence of a quencher, the molecule returns to the S₀ state by emitting a photon. This phosphorescent emission has a characteristic long lifetime (τ₀).
-
Oxygen Quenching: If molecular oxygen (³O₂), which is a triplet in its ground state, collides with the excited probe molecule, energy is transferred from the probe to the oxygen. The probe returns to its ground state without emitting a photon, and the oxygen is converted to reactive singlet oxygen (¹O₂). This process shortens the measured phosphorescence lifetime (τ).
1.3 The Stern-Volmer Relationship
The relationship between the phosphorescence lifetime and the oxygen concentration is described by the Stern-Volmer equation.[5][6] This relationship allows for the direct calculation of pO₂ from the measured lifetime.
References
- 1. Highly phosphorescent platinum( ii ) emitters: photophysics, materials and biological applications - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03766B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optica Publishing Group [opg.optica.org]
Application Notes and Protocols for Incorporating Pt(II) Protoporphyrin IX into Polymeric Nanofibers for Oxygen Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of Platinum(II) protoporphyrin IX (Pt(II)PPIX) into polymeric nanofibers for the fabrication of optical oxygen sensors. The underlying principle of these sensors is the quenching of Pt(II)PPIX phosphorescence by molecular oxygen.
Principle of Operation: Oxygen-Dependent Phosphorescence Quenching
Optical oxygen sensors based on Pt(II) protoporphyrin IX operate on the principle of phosphorescence quenching. When the Pt(II)PPIX molecule absorbs light, it is excited to a higher energy state. In the absence of oxygen, it returns to its ground state by emitting light in a process called phosphorescence. However, in the presence of oxygen, the energy from the excited Pt(II)PPIX is transferred to the oxygen molecules upon collision, preventing or "quenching" the phosphorescence.[1] This quenching process is described by the Stern-Volmer equation, which relates the phosphorescence intensity or lifetime to the oxygen concentration[2][3]:
I0/I = τ0/τ = 1 + KSV[O2]
Where:
-
I0 and τ0 are the phosphorescence intensity and lifetime in the absence of oxygen, respectively.
-
I and τ are the phosphorescence intensity and lifetime in the presence of oxygen, respectively.
-
KSV is the Stern-Volmer quenching constant.
-
[O2] is the oxygen concentration.
By measuring the change in phosphorescence intensity or lifetime, the concentration of oxygen can be determined.
Signaling Pathway Diagram
Caption: Figure 1: Phosphorescence Quenching Signaling Pathway.
Materials and Methods
Materials
-
Polymer: Polycaprolactone (B3415563) (PCL), Polystyrene (PS), Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), and Tecophilic (TECO) are commonly used polymers. PCL is often chosen for biomedical applications due to its biocompatibility and biodegradability.
-
Phosphorescent Dye: Platinum(II) protoporphyrin IX (Pt(II)PPIX). A close analog, Platinum(II) octaethylporphyrin (PtOEP), is also widely used and exhibits similar properties.
-
Solvents: A suitable solvent system is required to dissolve both the polymer and the Pt(II)PPIX. For PCL, a mixture of chloroform (B151607) and ethanol (B145695) (e.g., 9:1 by weight) is effective. For Pt(II)PPIX, dimethylformamide (DMF) or a small amount of 0.1 M NaOH can be used for initial dissolution before mixing with the polymer solution.[4][5]
-
Conductivity Enhancer (optional): Tetraethylammonium bromide (TEAB) can be added to the spinning solution to enhance its conductivity.
Preparation of Pt(II)PPIX-Polymer Solution
-
Pt(II)PPIX Stock Solution: Prepare a stock solution of Pt(II)PPIX in a suitable solvent. For example, dissolve Pt(II)PPIX in a minimal amount of 0.1 M NaOH or DMF to achieve a concentration of 1-10 mg/mL.[4][5]
-
Polymer Solution: Prepare the polymer solution by dissolving the chosen polymer in the appropriate solvent or solvent mixture. For instance, a 10-15% (w/v) solution of PCL in a chloroform:ethanol (9:1) mixture is a common starting point.[6] The solution should be stirred until the polymer is completely dissolved, which may take several hours.
-
Doping the Polymer Solution: Add the Pt(II)PPIX stock solution to the polymer solution to achieve the desired final concentration of the dye, typically around 1 wt% relative to the polymer. Stir the mixture thoroughly to ensure uniform dispersion of the Pt(II)PPIX.
Electrospinning of Nanofibers
Electrospinning is a widely used technique for producing polymer nanofibers.[6] It utilizes a high voltage to draw a polymer solution into fine filaments.
Experimental Workflow Diagram
Caption: Figure 2: Electrospinning Experimental Workflow.
Protocol for Electrospinning:
-
Load the prepared Pt(II)PPIX-polymer solution into a plastic syringe fitted with a metallic needle (e.g., 21-gauge).
-
Mount the syringe on a syringe pump to ensure a constant flow rate.
-
Position the needle tip at a fixed distance from a grounded collector (e.g., a rotating mandrel or a flat plate covered with aluminum foil).
-
Apply a high voltage between the needle tip and the collector.
-
Initiate the syringe pump to eject the solution at a controlled flow rate.
-
Collect the nanofibers on the collector for a specified duration.
-
After electrospinning, carefully remove the nanofiber mat from the collector and dry it under vacuum to remove any residual solvent.
Typical Electrospinning Parameters for PCL:
| Parameter | Typical Value |
| Polymer Concentration | 10-15% (w/v) |
| Applied Voltage | 15-20 kV |
| Flow Rate | 0.5-2.0 mL/h[7] |
| Tip-to-Collector Distance | 10-20 cm |
| Collector Type | Rotating mandrel or flat plate |
Characterization of Nanofibers
Morphological Characterization
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology of the electrospun nanofibers, including their diameter, uniformity, and the presence of any defects like beads.
-
Sample Preparation: A small piece of the nanofiber mat is mounted on an SEM stub using double-sided carbon tape. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging during imaging.[8]
-
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of both the polymer and the Pt(II)PPIX in the nanofibers and to check for any chemical interactions between them. The spectrum of the doped nanofibers should show characteristic peaks of both components.
-
Absorption and Emission Spectroscopy: These techniques are used to determine the photophysical properties of the Pt(II)PPIX-doped nanofibers. The absorption spectrum confirms the incorporation of the dye, while the emission spectrum, particularly the phosphorescence spectrum, is crucial for evaluating the sensing performance.
Oxygen Sensing Performance Evaluation
Calibration of the Sensor
A two-point calibration is typically performed to determine the sensor's response. This involves measuring the phosphorescence intensity in the absence of oxygen (I0) and in the presence of a known concentration of oxygen (e.g., air-saturated, which is approximately 21% oxygen).
Protocol for Calibration:
-
Place the nanofiber sensor in a sealed chamber with an optical window.
-
Purge the chamber with pure nitrogen gas to create an oxygen-free environment and measure the phosphorescence intensity (I0).
-
Purge the chamber with air (21% oxygen) or a certified gas mixture with a known oxygen concentration and measure the phosphorescence intensity (I).
-
The ratio I0/I gives the sensitivity of the sensor at that oxygen concentration.
-
For a more detailed calibration, a series of gas mixtures with varying oxygen concentrations can be used to generate a Stern-Volmer plot.
Logical Relationship for Sensor Calibration
Caption: Figure 3: Sensor Calibration Logic.
Performance Metrics
The performance of the oxygen sensor is evaluated based on several key metrics.
Table 1: Performance of Pt-Porphyrin Doped Polymeric Nanofiber Oxygen Sensors
| Polymer Matrix | Phosphorescent Dye | Sensitivity (I₀/I₁₀₀) | Response Time (s) | Recovery Time (s) | Reference |
| PCL | PtOEP | 52 | 0.37 | 0.58 | [7] |
| PSU-PCL | PtTFPP | 8.9 | 0.38 | 0.83 | [9] |
| PES-PCL | PtTFPP | 6.7 | 0.24 | 0.39 | [9] |
| Sol-gel | PtOEP | 47.84 | 0.7 | 14 | [10] |
Note: I₀/I₁₀₀ refers to the ratio of phosphorescence intensity in 0% oxygen to that in 100% oxygen.
Applications in Drug Development and Research
-
Cell Culture Monitoring: These nanofiber-based sensors can be integrated into cell culture systems to monitor oxygen levels in real-time, which is critical for understanding cellular metabolism and drug efficacy.
-
Tissue Engineering: Scaffolds made from these nanofibers can provide structural support for tissue growth while simultaneously monitoring the oxygen tension within the construct.
-
In Vivo Oxygen Sensing: The biocompatibility of polymers like PCL makes these sensors suitable for implantable devices for in vivo oxygen monitoring in various disease models.
-
Photodynamic Therapy (PDT): Pt(II)PPIX is also a photosensitizer used in PDT. The dual functionality of these nanofibers as both an oxygen sensor and a potential PDT agent is an active area of research.
Troubleshooting
| Problem | Possible Cause | Solution |
| Beaded Nanofibers | Low polymer concentration, low solution viscosity, high surface tension. | Increase polymer concentration, use a more volatile solvent, or add a salt to increase solution conductivity. |
| Low Phosphorescence Signal | Low dye concentration, inefficient excitation. | Increase Pt(II)PPIX concentration, optimize excitation wavelength and power. |
| Poor Sensitivity | Low oxygen permeability of the polymer matrix. | Choose a polymer with higher oxygen permeability (e.g., PCL, PS). |
| Slow Response Time | Thick nanofiber mat, low porosity. | Reduce the thickness of the nanofiber mat, optimize electrospinning parameters to increase porosity. |
By following these detailed protocols and application notes, researchers and drug development professionals can successfully fabricate and utilize this compound-doped polymeric nanofibers for a wide range of oxygen sensing applications.
References
- 1. Oxygen dependent quenching of phosphorescence: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stern-Volmer-equation Optical Sensor Basics [presens.de]
- 3. api.pageplace.de [api.pageplace.de]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of electrospun polycaprolactone nanofiber mats loaded with microalgal extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azonano.com [azonano.com]
- 9. Frontiers | Enhanced non-linear optical properties of porphyrin-based polymers covalently functionalized with graphite phase carbon nitride [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Pt(II) Protoporphyrin IX as a Photosensitizer for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cytotoxic effects in target cells. Protoporphyrin IX (PpIX), a natural porphyrin, is a well-known photosensitizer. The incorporation of a heavy metal atom, such as platinum(II), into the porphyrin macrocycle can significantly modulate its photophysical and photochemical properties, potentially enhancing its efficacy as a photosensitizer. This document provides detailed application notes and protocols for the in vitro evaluation of Pt(II) protoporphyrin IX as a photosensitizer.
This compound is an organometallic complex where a platinum(II) ion is chelated by the protoporphyrin IX ligand. The presence of the heavy platinum atom is expected to enhance the intersystem crossing from the excited singlet state to the triplet state, a critical step for efficient generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which is the primary cytotoxic agent in Type II PDT.
Mechanism of Action
Upon activation by light of a specific wavelength, this compound transitions from its ground state (S₀) to an excited singlet state (S₁). Due to the heavy atom effect of platinum, it is postulated to efficiently undergo intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can subsequently oxidize various cellular components, such as lipids, proteins, and nucleic acids, leading to cellular damage and ultimately, apoptotic or necrotic cell death.
Caption: Mechanism of this compound photodynamic action.
Quantitative Data Summary
The following tables summarize key photophysical and photobiological parameters for photosensitizers. Note: Specific data for this compound is limited in publicly available literature; therefore, values for the parent molecule, Protoporphyrin IX (PpIX), and other relevant metalloporphyrins are provided for context. Empirical determination of these parameters for this compound is highly recommended.
Table 1: Photophysical Properties
| Parameter | Protoporphyrin IX (PpIX) | Pt(II) Porphyrin (General) | Reference |
| Absorption Maxima (Soret Band, nm) | ~405 | Expected ~400-410 | [1] |
| Q-bands (nm) | ~505, 540, 580, 635 | Expected shifts | [1] |
| Emission Maxima (nm) | ~635, 705 | Quenched or shifted | [2] |
| Fluorescence Quantum Yield (Φf) | ~0.1 | Expected to be low | [2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.5 - 0.7 | Potentially high | [3] |
Table 2: In Vitro Phototoxicity (Example Data)
| Cell Line | Photosensitizer | Concentration (µM) | Light Dose (J/cm²) | IC₅₀ (µM) | Reference |
| Gastric Cancer Cells | Ru(II) PpIX derivative | 0-10 | 10 | ~2.5 | [3] |
| HeLa, MDA-MB-231 | PpIX Nanoparticles | 0-400 | Not specified | Not specified | [4] |
| Human Erythrocytes | Sn(II) PpIX | 40 | 230 | Not hemolytic | [5] |
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound and the light dose required to kill 50% of a cell population (IC₅₀).
Caption: Workflow for the in vitro phototoxicity MTT assay.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)
-
Cancer cell line of interest (e.g., HeLa, A431, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Light source with a suitable wavelength for excitation of this compound (e.g., LED array, filtered lamp)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution). Incubate for a predetermined time (e.g., 4-24 hours) in the dark.
-
Irradiation:
-
Aspirate the photosensitizer-containing medium and wash the cells twice with PBS.
-
Add fresh, drug-free medium to each well.
-
Expose one set of plates to a specific light dose. The light dose can be varied to determine its effect. Keep a duplicate set of plates in the dark as a control for dark toxicity.
-
-
Post-Irradiation Incubation: Incubate both the irradiated and dark control plates for another 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Aspirate the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the concentration of this compound to determine the IC₅₀ value for both the irradiated and non-irradiated groups.
Protocol 2: Cellular Uptake Assay
This protocol quantifies the amount of this compound taken up by cells over time.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Lysis buffer (e.g., RIPA buffer)
-
Instrumentation for platinum quantification (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS) or a fluorescence plate reader if the complex is sufficiently fluorescent.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a fixed concentration of this compound.
-
Time Course: Incubate the cells for different time points (e.g., 1, 2, 4, 8, 24 hours).
-
Cell Harvesting:
-
At each time point, wash the cells three times with ice-cold PBS to remove extracellular photosensitizer.
-
Harvest the cells by trypsinization and count them.
-
Pellet the cells by centrifugation.
-
-
Quantification:
-
ICP-MS (for total platinum): Lyse the cell pellet and digest with nitric acid. Dilute the samples and analyze for platinum content using ICP-MS.
-
Fluorescence (if applicable): Lyse the cells and measure the fluorescence intensity of the lysate using a fluorescence plate reader. A standard curve of known this compound concentrations should be prepared in the same lysis buffer.
-
-
Data Analysis: Normalize the amount of platinum or fluorescence intensity to the cell number or total protein content. Plot the uptake over time.
Protocol 3: Reactive Oxygen Species (ROS) Detection
This protocol detects the intracellular generation of ROS upon photoactivation of this compound using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Caption: Workflow for intracellular ROS detection.
Materials:
-
This compound
-
Cell line of interest
-
DCFH-DA (or other suitable ROS probe)
-
Cell culture medium
-
PBS
-
Light source
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable format for fluorescence measurement (e.g., 96-well black plates or on coverslips in a multi-well plate).
-
Photosensitizer Loading: Incubate the cells with this compound for the desired time.
-
Probe Loading: Wash the cells and then incubate them with DCFH-DA (typically 5-10 µM) in serum-free medium for 30-60 minutes in the dark.
-
Irradiation and Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Add PBS or medium back to the wells.
-
Immediately measure the baseline fluorescence.
-
Expose the cells to light and measure the fluorescence intensity at different time points during and after irradiation.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the amount of ROS generated. Compare the fluorescence of treated and irradiated cells to controls (no photosensitizer, no light).
Conclusion
This compound holds potential as a photosensitizer for in vitro photodynamic therapy studies. The protocols outlined above provide a framework for a comprehensive in vitro evaluation of its efficacy. It is crucial to empirically determine the optimal parameters, such as concentration, incubation time, and light dose, for this specific compound and the cell lines under investigation. Further studies on its subcellular localization and the specific pathways of cell death it induces will provide a more complete understanding of its potential as a PDT agent.
References
- 1. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Metalloporphyrin phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Intracellular Oxygen Sensing with Pt(II) Protoporphyrin IX using Fluorescence Lifetime Imaging Microscopy (FLIM)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Principle of FLIM for Oxygen Sensing
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that measures the decay rate of a fluorophore's excited state on a pixel-by-pixel basis, creating an image where the contrast is based on fluorescence lifetime rather than intensity. This method offers robust quantification of the local molecular environment of the probe, independent of its concentration or excitation intensity.
While the technique is named "FLIM," it is also perfectly suited for measuring the lifetime of phosphorescent probes, a technique more specifically known as Phosphorescence Lifetime Imaging Microscopy (PLIM). Platinum(II) Protoporphyrin IX (Pt(II) PPIX) is a phosphorescent probe whose excited triplet state is highly sensitive to the presence of molecular oxygen.
The fundamental principle lies in dynamic quenching. When Pt(II) PPIX is excited, it can return to its ground state by emitting a photon (phosphorescence). However, if an oxygen molecule collides with the excited probe, it can accept the energy in a non-radiative transfer, "quenching" the phosphorescence and shortening its lifetime.[1][2] This relationship is predictable and quantifiable, making Pt(II) PPIX an excellent probe for measuring partial oxygen pressure (pO₂).[3]
The relationship between phosphorescence lifetime and oxygen concentration is described by the Stern-Volmer equation.[2][3][4]
Stern-Volmer Equation: τ₀ / τ = 1 + Ksv * [O₂]
Where:
-
τ₀ is the phosphorescence lifetime in the absence of oxygen.
-
τ is the measured phosphorescence lifetime.
-
Ksv is the Stern-Volmer quenching constant.
-
[O₂] is the concentration of molecular oxygen.
By measuring τ with FLIM/PLIM and knowing τ₀ and Ksv, the absolute oxygen concentration can be calculated for every pixel in an image.
Application Notes
The ability to map metabolic activity and oxygenation at a subcellular level has profound implications for research and drug development.
-
Oncology and Tumor Microenvironment: Solid tumors frequently develop regions of severe hypoxia (low oxygen), which is linked to aggressive phenotypes, metastasis, and resistance to radiation and chemotherapy.[5] Using Pt(II) PPIX with FLIM allows for high-resolution mapping of hypoxic niches within 3D models like tumor spheroids or organoids, providing a critical tool for evaluating the efficacy of hypoxia-activated prodrugs or therapies targeting tumor metabolism.[6][7]
-
Drug Discovery and Metabolism: FLIM-based oxygen sensing is a powerful tool for high-throughput screening and mechanistic studies.[8] It can be used to identify compounds that alter cellular respiration, leading to changes in oxygen consumption rates. This is valuable for developing drugs targeting metabolic pathways in diseases ranging from cancer to neurodegeneration.[9][10]
-
Mitochondrial Function: Porphyrins are known to accumulate in mitochondria, the primary site of oxygen consumption in the cell.[3][11] This allows for the direct measurement of mitochondrial oxygen tension (mitoPO₂), offering insights into the metabolic state of cells and the effects of drugs on oxidative phosphorylation.[12][13]
-
Stem Cell and Tissue Engineering: The oxygen tension in the cellular niche is a critical regulator of stem cell fate, influencing differentiation and pluripotency. FLIM with Pt(II) PPIX can be used to monitor the oxygen microenvironment in engineered tissues and bioreactors to optimize conditions for regenerative medicine.
Data Presentation
Quantitative data for a typical Pt(II) porphyrin-based oxygen probe is summarized below. Note that exact values can vary based on the specific molecular structure and local environment.
Table 1: Representative Photophysical Properties of a Pt(II) Porphyrin Probe
| Property | Value |
| Absorption Maxima (Soret Band) | ~400 nm |
| Absorption Maxima (Q-Bands) | ~500 - 550 nm |
| Phosphorescence Emission Maximum | ~650 nm |
| Phosphorescence Lifetime (τ₀) in O₂-free conditions | 40 - 60 µs |
| Quantum Yield (Phosphorescence) | 0.25 - 0.50[14][15] |
Table 2: Example of Phosphorescence Lifetime vs. Oxygen Concentration (Calculated using the Stern-Volmer equation with τ₀ = 50 µs and a typical Ksv)
| Oxygen Concentration | Partial Pressure (pO₂) | Expected Lifetime (τ) |
| 0% | 0 mmHg | 50.0 µs |
| 1% | ~7.6 mmHg | 28.5 µs |
| 5% | ~38 mmHg | 10.4 µs |
| 10% | ~76 mmHg | 5.8 µs |
| 21% (Air) | ~160 mmHg | 2.9 µs |
Diagrams and Visualizations
Caption: Principle of phosphorescence quenching by molecular oxygen.
Caption: Experimental workflow for FLIM-based oxygen imaging.
References
- 1. Oxygen‐dependent delayed fluorescence of protoporphyrin IX measured in the stomach and duodenum during upper gastrointestinal endoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edinst.com [edinst.com]
- 3. OPG [opg.optica.org]
- 4. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 5. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photo-patterned oxygen sensing films based on Pt porphyrin for controlling cell growth and studying metabolism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Fluorescence lifetime imaging for drug discovery and disease research [spie.org]
- 10. Fluorescence imaging of drug target proteins using chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular oxygen transient quantification in vivo during Ultra-High Dose Rate (UHDR) FLASH radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols for Pt(II) Protoporphyrin IX-Based Oxygen Sensing Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of platinum(II) protoporphyrin IX (Pt(II)PPIX)-based oxygen sensing films. These films offer a robust platform for monitoring oxygen concentrations in various research and development settings, particularly in cell culture and drug discovery, by leveraging the principle of luminescence quenching.
Principle of Operation: Luminescence Quenching
The oxygen sensing capability of Pt(II) protoporphyrin IX is based on the photophysical process of luminescence quenching. When the Pt(II)PPIX molecule absorbs a photon of a specific wavelength, it is excited to a singlet state. Through a process called intersystem crossing, it can transition to a longer-lived triplet state. In the absence of oxygen, the molecule returns to its ground state by emitting phosphorescent light.
However, when molecular oxygen is present, it can interact with the excited triplet state of the Pt(II)PPIX. This interaction, a non-radiative energy transfer, "quenches" the phosphorescence, causing a decrease in the luminescence intensity and lifetime. The degree of quenching is directly proportional to the concentration of oxygen, a relationship described by the Stern-Volmer equation:
I0 / I = 1 + KSV [O2]
Where:
-
I0 is the luminescence intensity in the absence of oxygen.
-
I is the luminescence intensity in the presence of oxygen.
-
KSV is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the probe to oxygen.
-
[O2] is the oxygen concentration.
This relationship allows for the quantitative determination of oxygen concentration by measuring the change in luminescence.
Caption: Mechanism of this compound luminescence quenching by molecular oxygen.
Performance Characteristics
The effectiveness of an oxygen sensing film is determined by several key parameters. The table below summarizes typical performance data for Pt(II) porphyrin-based films, demonstrating their suitability for various applications.
| Parameter | Typical Value | Polymer Matrix | Notes |
| Sensitivity (I₀/I₁₀₀) | 1.5 - 1.9 | S-layer protein | Ratio of signal under nitrogen (0% O₂) to air (21% O₂).[1] |
| Sensitivity (KSV) | 29.23 kPa⁻¹ | Sol-gel (PdOEP) | High sensitivity achieved with porous structures.[2] |
| Response Time (t0.95) | < 1 - 3 seconds | ORMOSIL, Sol-gel | Time to reach 95% of the final signal change.[3] |
| Oxygen Range | 0.04–39.3 mg/L | Block Copolymer Micelles | Suitable for a wide range of dissolved oxygen concentrations.[3] |
| Quantum Yield (Φ) | 0.06 - 0.159 | Block Copolymer Micelles | Efficiency of photon emission in the absence of oxygen.[3] |
| Stability | High | Polystyrene, PVC/PVDF-HFP | Stable under normal aging and thermal aging tests.[2][4] |
Experimental Protocols
Protocol 1: Fabrication of a Hydrogel-Based Oxygen Sensing Film via Photolithography
This protocol describes the fabrication of a biocompatible, patterned oxygen sensing film suitable for monitoring cellular oxygen consumption.
Materials:
-
2-hydroxyethyl methacrylate (B99206) (HEMA)
-
Ethoxylated (4) bisphenol A dimethacrylate (SR454)
-
Acrylamide (AM)
-
Poly(ethylene glycol) dimethacrylate (PEGDMA)
-
Photoinitiator (e.g., Irgacure 819)
-
This compound derivative (Oxygen Sensor - OS)
-
N,N-Dimethylformamide (DMF)
-
Quartz glass slides
-
Photomask with desired pattern
Equipment:
-
Spin coater
-
UV light source for photolithography
-
Scanning Electron Microscope (SEM) / Atomic Force Microscope (AFM) for characterization
Procedure:
-
Substrate Preparation: Thoroughly clean quartz glass slides.
-
Stock Solution Preparation: In a light-protected vial, dissolve the components in DMF to prepare the stock solution. A typical composition is:
-
HEMA: 800 mg
-
SR454: 500 mg
-
AM: 150 mg
-
PEGDMA: 25 mg
-
Irgacure 819: 10 mg
-
Pt(II)PPIX derivative: 1 mg
-
DMF: 0.5 mL[5]
-
-
Film Deposition: Apply the stock solution onto a quartz slide and spin-coat to achieve a uniform film.
-
Photolithography:
-
Place the photomask over the coated slide.
-
Expose the film to UV light to polymerize the exposed areas. The unexposed areas remain uncured.
-
Wash the slide with a suitable solvent (e.g., ethanol) to remove the unpolymerized solution, revealing the patterned sensor film.
-
-
Characterization:
-
Verify the film's microstructure and pattern fidelity using SEM and AFM.[6]
-
Characterize the oxygen sensing properties (sensitivity, response time) using a fluorometer equipped with a flow cell for controlled gas mixtures.
-
Caption: Workflow for fabricating a patterned oxygen sensing film via photolithography.
Protocol 2: Oxygen Sensing Measurement in Cell Culture
This protocol outlines the use of the fabricated film for real-time monitoring of oxygen consumption by cultured cells.
Materials:
-
Sterilized Pt(II)PPIX oxygen sensing film in a culture dish
-
Cell culture medium
-
HeLa cells (or other cell line of interest)
-
Live/Dead viability/cytotoxicity kit
-
Phosphate-buffered saline (PBS)
Equipment:
-
Fluorescence microscope or plate reader with time-lapse capability and appropriate filters for Pt(II)PPIX
-
Cell culture incubator
Procedure:
-
Sterilization: Sterilize the oxygen sensing film, for example, with 70% ethanol (B145695) followed by UV exposure.
-
Cell Seeding: Place the sterilized film in a culture dish. Seed cells (e.g., HeLa cells) onto the film surface and culture under standard conditions (37°C, 5% CO₂).[5]
-
Biocompatibility Test: After a period of growth, assess cell viability on the film using a Live/Dead kit to ensure the material is non-toxic.[5]
-
Oxygen Consumption Monitoring:
-
Replace the culture medium with fresh, pre-warmed medium.
-
Place the culture dish on the fluorescence microscope/plate reader stage within an environmental chamber.
-
Acquire time-lapse images or readings of the film's phosphorescence.
-
A decrease in phosphorescence intensity over time indicates oxygen consumption by the cells.
-
-
Data Analysis:
-
Quantify the phosphorescence intensity in regions with and without cells.
-
Use the Stern-Volmer equation and a prior calibration curve to convert intensity changes into oxygen concentration profiles.
-
Applications in Drug Development
Pt(II)PPIX-based oxygen sensing films are powerful tools for drug development, enabling high-throughput screening and mechanistic studies.
-
Screening for Mitochondrial Toxicity: Many drug candidates can impair mitochondrial function, leading to changes in the cellular oxygen consumption rate (OCR). These films can be used in multi-well plate formats to screen compound libraries for effects on OCR, identifying potentially toxic candidates early in the development pipeline.
-
Mechanism of Action Studies: For drugs that target cellular metabolism, these sensors can provide real-time kinetic data on how a compound affects oxygen consumption. This can help elucidate the drug's mechanism of action, for example, by distinguishing between inhibitors of mitochondrial respiration and uncoupling agents.
-
Efficacy of Cancer Therapeutics: Solid tumors often contain hypoxic (low oxygen) regions, which can confer resistance to radiation and chemotherapy.[7] These films can be used to study the oxygen dynamics of 3D tumor spheroids or co-culture models in response to treatment. A drug that increases oxygenation within a tumor model may be enhancing its susceptibility to other therapies.
-
Photodynamic Therapy (PDT) Research: Protoporphyrin IX itself is a photosensitizer used in PDT.[8][9] The efficacy of PDT is highly dependent on the presence of oxygen to generate cytotoxic singlet oxygen.[10] Pt(II)PPIX films can be used to monitor the local oxygen concentration during PDT, helping to optimize treatment parameters and develop more effective photosensitizers.
Caption: Applications of OCR monitoring in the drug development pipeline.
References
- 1. Optical oxygen sensors based on Pt(II) porphyrin dye immobilized on S-layer protein matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scialert.net [scialert.net]
- 5. Photo-patterned oxygen sensing films based on Pt porphyrin for controlling cell growth and studying metabolism - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09234F [pubs.rsc.org]
- 6. Photo-patterned oxygen sensing films based on Pt porphyrin for controlling cell growth and studying metabolism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Oxygen Availability for Porphyrin Biosynthesis Enzymes Determines the Production of Protoporphyrin IX (PpIX) during Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Pharmaceutical and Medical Applications in the Area of Selected Porphyrinoids Connected with PLGA or PLGA-Based Modalities [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Mitochondrial Oxygen Tension in vivo using Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of mitochondrial oxygen tension (mitoPO₂) in vivo is a critical parameter for understanding cellular metabolism, assessing tissue oxygenation, and evaluating the efficacy of therapeutic interventions. One of the most established methods for this measurement utilizes the oxygen-dependent quenching of the delayed fluorescence of Protoporphyrin IX (PpIX). This document provides detailed application notes and protocols for this technique, widely known as the Protoporphyrin IX-Triplet State Lifetime Technique (PpIX-TSLT). While the core of this technique relies on the endogenous production of PpIX, it's important to note that synthetic phosphorescent probes, including various metalloporphyrins, are also utilized in oxygen sensing research. However, for the specific in vivo measurement of mitochondrial oxygen tension, the PpIX-TSLT method is the most extensively validated and applied.[1][2][3][4]
The principle of PpIX-TSLT is based on the administration of 5-aminolevulinic acid (ALA), a precursor in the heme biosynthesis pathway.[1][5] Exogenous ALA bypasses the rate-limiting step of this pathway, leading to the accumulation of PpIX specifically within the mitochondria.[6] PpIX is a photosensitizer that, upon excitation with light of a specific wavelength, exhibits both prompt fluorescence and a longer-lasting delayed fluorescence. The lifetime of this delayed fluorescence is highly sensitive to the presence of molecular oxygen, which acts as a quenching agent.[5][7] This relationship is described by the Stern-Volmer equation, allowing for the quantitative determination of mitoPO₂.[4][5]
Principle of the Method
The fundamental principle of measuring mitochondrial oxygen tension using PpIX relies on the photophysical properties of PpIX and its interaction with molecular oxygen. The process can be summarized in the following steps:
-
PpIX Accumulation in Mitochondria: Administration of 5-aminolevulinic acid (ALA) leads to an overproduction and accumulation of PpIX within the mitochondria, the primary site of heme synthesis.[6]
-
Photoexcitation: A pulsed light source (typically green light around 510 nm) is used to excite the mitochondrial PpIX to a higher energy singlet state.[8]
-
Intersystem Crossing: A fraction of the excited singlet state PpIX molecules undergoes intersystem crossing to a long-lived triplet state.
-
Oxygen-Dependent Quenching: The triplet state PpIX can return to the ground state through two primary pathways:
-
Delayed Fluorescence: Emission of a photon (red light, ~630-700 nm), which is a slow process.[8]
-
Energy Transfer to Oxygen: In the presence of molecular oxygen, the triplet state PpIX can transfer its energy to an oxygen molecule, returning to its ground state without emitting a photon. This process is known as quenching.[7]
-
-
Lifetime Measurement: The rate of decay of the delayed fluorescence (i.e., its lifetime) is measured. A higher concentration of oxygen leads to more frequent quenching and thus a shorter delayed fluorescence lifetime.
-
Calculation of mitoPO₂: The relationship between the delayed fluorescence lifetime and the partial pressure of oxygen is described by the Stern-Volmer equation, allowing for the calculation of mitoPO₂.[4]
Signaling Pathway: Heme Biosynthesis
The accumulation of PpIX in the mitochondria is a direct result of manipulating the heme biosynthesis pathway. The administration of exogenous ALA bypasses the feedback inhibition of ALA synthase, the enzyme responsible for ALA production, leading to a buildup of the downstream intermediate, PpIX.
Figure 1. Simplified diagram of the heme biosynthesis pathway, indicating the step where exogenous ALA is introduced to induce PpIX accumulation in the mitochondria.
Quantitative Data
The relationship between the delayed fluorescence lifetime of PpIX and oxygen tension is described by the Stern-Volmer equation:
1/τ = 1/τ₀ + kₑ * [O₂]
Where:
-
τ is the measured delayed fluorescence lifetime.
-
τ₀ is the delayed fluorescence lifetime in the absence of oxygen.
-
kₑ is the quenching constant.
-
[O₂] is the oxygen concentration, which is proportional to the partial pressure of oxygen (PO₂).
The following table summarizes typical values for the Stern-Volmer constants and measured mitochondrial oxygen tension in various tissues.
| Parameter | Value | Tissue/Cell Type | Reference |
| τ₀ (μs) | ~150-200 | Various | [4] |
| kₑ (μs⁻¹·mmHg⁻¹) | ~0.1-0.2 | Various | [4] |
| Baseline mitoPO₂ (mmHg) | 30-40 | Rat Liver | [1] |
| Baseline mitoPO₂ (mmHg) | ~44 ± 17 | Human Skin (Healthy Volunteers) | [9] |
| Baseline mitoPO₂ (mmHg) | 60 ± 19 | Human Brain (Neurosurgery Patients) | [9] |
Experimental Protocols
In vivo Measurement of Mitochondrial Oxygen Tension in Skin
This protocol describes the non-invasive measurement of mitoPO₂ in the skin of a rat, a common preclinical model.
Materials:
-
5-aminolevulinic acid (ALA) cream (e.g., 20% w/w)
-
Anesthetized rat
-
Fiber-optic probe coupled to a pulsed light source (e.g., 510 nm laser) and a sensitive light detector (e.g., photomultiplier tube)
-
Data acquisition system for time-resolved luminescence measurements
-
Software for calculating fluorescence lifetimes
Procedure:
-
Animal Preparation: Anesthetize the rat according to an approved institutional animal care protocol. Shave a small area of skin where the measurement will be performed.
-
ALA Application: Apply a thick layer of ALA cream to the shaved skin area. Cover the area with an occlusive dressing to enhance penetration. The optimal incubation time is typically 3-4 hours.[3]
-
Experimental Setup:
-
Position the fiber-optic probe gently against the ALA-treated skin.
-
Ensure that ambient light is excluded from the measurement site.
-
-
Data Acquisition:
-
Deliver short pulses of excitation light (e.g., 510 nm, nanosecond duration) to the skin via the fiber-optic probe.
-
Collect the resulting delayed fluorescence emission (e.g., >630 nm) through the same probe.
-
Record the decay of the delayed fluorescence signal over time using a time-resolved detection system.
-
-
Data Analysis:
-
Fit the decay curve of the delayed fluorescence to an exponential function to determine the lifetime (τ).
-
Calculate the mitoPO₂ using the Stern-Volmer equation with predetermined calibration constants (τ₀ and kₑ).
-
Experimental Workflow Diagram
Figure 2. A flowchart illustrating the key steps in the experimental workflow for measuring mitochondrial oxygen tension in vivo using the PpIX-TSLT method.
Applications in Drug Development
The ability to measure mitoPO₂ in vivo provides a powerful tool for drug development professionals in several key areas:
-
Assessing Drug-Induced Mitochondrial Toxicity: Many drugs can impair mitochondrial function, leading to a decrease in oxygen consumption and a subsequent increase in mitoPO₂. The PpIX-TSLT technique can be used to screen for such toxicities early in the drug development pipeline.
-
Evaluating Therapies for Ischemic Conditions: For drugs designed to improve tissue oxygenation in conditions such as peripheral artery disease or stroke, direct measurement of mitoPO₂ can provide a quantitative assessment of therapeutic efficacy at the cellular level.
-
Oncology Research: Tumor hypoxia is a critical factor in cancer progression and resistance to therapy. Measuring mitoPO₂ can help in understanding the tumor microenvironment and in evaluating the effectiveness of hypoxia-activated drugs or therapies aimed at normalizing the tumor vasculature.
-
Monitoring Resuscitation in Critical Care: In preclinical models of shock and sepsis, mitoPO₂ can serve as a more sensitive indicator of tissue oxygenation than traditional systemic parameters. This can guide the development of more effective resuscitation strategies.[10]
Logical Relationship Diagram: From ALA to mitoPO₂
Figure 3. A diagram illustrating the logical relationship between the administration of ALA and the final determination of mitochondrial oxygen tension.
Conclusion
The measurement of mitochondrial oxygen tension in vivo using the oxygen-dependent quenching of delayed fluorescence from endogenously produced Protoporphyrin IX is a robust and well-validated technique. It offers a unique window into cellular metabolism and oxygen homeostasis, with significant applications in basic research, drug development, and clinical monitoring. The protocols and data presented here provide a foundation for researchers and scientists to implement this powerful methodology in their own studies.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Protoporphyrin IX accumulation disrupts mitochondrial dynamics and function in ABCG2-deficient hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of the protoporphyrin IX-triplet state lifetime technique for mitochondrial oxygen measurements in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optica Publishing Group [opg.optica.org]
- 5. Oxygen‐dependent delayed fluorescence of protoporphyrin IX measured in the stomach and duodenum during upper gastrointestinal endoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxygen dependent quenching of phosphorescence: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular oxygen transient quantification in vivo during Ultra-High Dose Rate (UHDR) FLASH radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Delivery of Pt(II) Protoporphyrin IX using Liposomes or Micelles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrin IX (PpIX) is a potent photosensitizer with significant therapeutic potential in photodynamic therapy (PDT). Its efficacy can be further enhanced by complexation with platinum (II), forming Pt(II) Protoporphyrin IX. However, the clinical translation of this promising compound is hampered by its hydrophobicity, which leads to aggregation in aqueous environments and poor bioavailability. Liposomes and micelles have emerged as effective nanocarriers to overcome these limitations by encapsulating the hydrophobic drug, improving its solubility, and enabling targeted delivery.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound and its subsequent formulation into liposomal and micellar delivery systems. While specific data on the delivery of this compound is limited, the following protocols are based on established methods for the closely related and well-studied Protoporphyrin IX (PpIX), and are expected to be readily adaptable.
Synthesis of this compound
A general and facile method for the synthesis of Pt(II) porphyrin complexes can be adapted for the preparation of this compound.[1][2] This method involves the reaction of the free-base porphyrin with a platinum salt in a suitable solvent.
Protocol: Synthesis of this compound
Materials:
-
Protoporphyrin IX (free base)
-
Bis(benzonitrile)platinum(II) chloride ([PtCl₂(PhCN)₂])
-
Sodium propionate (B1217596)
-
Dichloromethane
-
Hexane
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Protoporphyrin IX (1 equivalent) in chlorobenzene under an inert atmosphere (argon or nitrogen).
-
Add sodium propionate (excess, e.g., 4 equivalents) to the solution.
-
In a separate flask, dissolve [PtCl₂(PhCN)₂] (1.5 equivalents) in chlorobenzene.
-
Add the [PtCl₂(PhCN)₂] solution to the Protoporphyrin IX solution.
-
Reflux the reaction mixture at 131°C (boiling point of chlorobenzene) for 3-4 hours, monitoring the reaction progress by UV-Vis spectroscopy (disappearance of the free-base Soret band and appearance of the metalloporphyrin Soret band).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the chlorobenzene by rotary evaporation.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the this compound.
-
Characterize the final product by UV-Vis spectroscopy, ¹H NMR, and mass spectrometry.
Liposomal Delivery of this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a hydrophobic compound like this compound, it will be incorporated within the lipid bilayer.[3][4] The thin-film hydration method is a common and effective technique for preparing liposomes loaded with hydrophobic drugs.[5][6]
Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Materials:
-
This compound
-
Phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath
Procedure:
-
Dissolve the desired amounts of lipids (e.g., DSPC and cholesterol in a 7:3 molar ratio) and this compound in chloroform in a round-bottom flask. The drug-to-lipid ratio can be optimized (e.g., 1:20 w/w).[5]
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature (Tc) (e.g., 60°C for DSPC) to form a thin, uniform lipid film on the inner wall of the flask.[5][6]
-
Further dry the film under vacuum overnight to remove any residual solvent.[5]
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The temperature of the PBS should be above the Tc of the lipids.[6]
-
Agitate the flask by hand or on a vortex mixer for 30 minutes to an hour until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).[6]
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a bath or probe sonicator.
-
For a more uniform size distribution, extrude the liposome (B1194612) suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. This process should also be performed at a temperature above the lipid Tc.[5]
-
Store the resulting unilamellar liposome suspension at 4°C.
Micellar Delivery of this compound
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. Their hydrophobic core serves as a reservoir for hydrophobic drugs like this compound, while the hydrophilic shell provides a stable interface with the aqueous environment.[7][8][9][10] Several methods can be used for their preparation, including direct dissolution, dialysis, and solvent evaporation.[7]
Protocol: Preparation of this compound-Loaded Micelles by Solvent Evaporation
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., Poly(ethylene glycol)-b-poly(D,L-lactide) - PEG-PLA)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Sonicator
-
Magnetic stirrer
-
Centrifugal filter units (e.g., 100 kDa MWCO)
Procedure:
-
Dissolve the block copolymer (e.g., PEG-PLA) and this compound in THF. The weight ratio of the drug to the polymer can be varied to optimize loading.
-
Add the organic solution dropwise to deionized water under constant stirring or sonication.
-
Allow the organic solvent (THF) to evaporate overnight under stirring in a fume hood.
-
The resulting micelle solution can be purified to remove any unencapsulated drug by methods such as centrifugation or dialysis using a membrane with an appropriate molecular weight cutoff.
Characterization and Data Presentation
The prepared liposomes and micelles should be thoroughly characterized to ensure quality and reproducibility. Key parameters to evaluate include particle size, polydispersity index (PDI), zeta potential, drug loading content (DLC), and encapsulation efficiency (EE).
Table 1: Physicochemical Properties of Protoporphyrin IX-Loaded Micelles
| Formulation | Polymer | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading Efficiency (%) | Reference |
| PpIX-Micelles | MePEG(5000)-b-PCL(4100) | 52.2 ± 6.4 | Narrow | 82.4 | [11] |
| PpIX-loaded HLDM micelles | Hematin-Laminarin-Dithiodipropionic Acid-MGK | 149.3 ± 35 | Not Reported | Not Reported | [12] |
Table 2: Physicochemical Properties of Protoporphyrin IX-Loaded Liposomes
| Formulation | Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| PpIX-Ole-Liposomes | DOPC | ~140 | Not Reported | Not Reported | [13] |
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound.
Liposome Preparation Workflow
Caption: Liposome preparation by thin-film hydration.
Micelle Preparation Workflow
Caption: Micelle preparation by solvent evaporation.
Photodynamic Therapy Signaling Pathway
Caption: Mechanism of Protoporphyrin IX-mediated PDT.
Conclusion
The protocols and data presented provide a solid foundation for researchers developing liposomal and micellar formulations of this compound. While the provided methodologies are based on the well-documented Protoporphyrin IX, they offer a rational starting point for the encapsulation and delivery of its platinated counterpart. Further optimization and characterization will be necessary to develop stable and effective delivery systems for this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 7. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. en.bio-protocol.org [en.bio-protocol.org]
- 10. Preparation and Characterization of Micelles | Springer Nature Experiments [experiments.springernature.com]
- 11. Diblock copolymer micelles deliver hydrophobic protoporphyrin IX for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Delivery of lipophilic porphyrin by liposome vehicles: preparation and photodynamic therapy activity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pt(II) Protoporphyrin IX in Time-Resolved Luminescence Assays: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Platinum(II) Protoporphyrin IX [Pt(II)PPIX] and related Pt(II) porphyrin complexes in time-resolved luminescence assays. The unique photophysical properties of these compounds, particularly their long-lived phosphorescence that is sensitive to quenching by molecular oxygen, make them powerful tools for quantitative biological measurements.
Introduction
Platinum(II) complexes of porphyrins, including Protoporphyrin IX, are robust phosphorescent probes. Unlike fluorescent molecules with short-lived emission (typically in the nanosecond range), Pt(II) porphyrins exhibit strong phosphorescence in the microsecond range (40-100 µs). This long lifetime allows for time-gated detection, a technique that significantly reduces background interference from autofluorescence and scattered light, leading to a vastly improved signal-to-noise ratio.
The primary application of Pt(II) protoporphyrin IX and its analogs in time-resolved luminescence is the measurement of molecular oxygen concentration, particularly in biological systems. The principle of this application relies on the collisional quenching of the probe's excited triplet state by molecular oxygen, which leads to a decrease in both phosphorescence intensity and lifetime. This relationship is predictable and quantifiable, making Pt(II) porphyrins excellent sensors for monitoring cellular respiration, hypoxia, and metabolic activity.
Core Principle: Phosphorescence Quenching by Molecular Oxygen
The fundamental mechanism underlying the use of Pt(II)PPIX as an oxygen sensor is the dynamic quenching of its phosphorescence by molecular oxygen. This process is described by the Stern-Volmer equation. Upon excitation with light of an appropriate wavelength, the Pt(II)PPIX molecule transitions to an excited singlet state, followed by rapid intersystem crossing to a long-lived triplet state. In the absence of oxygen, the molecule relaxes from the triplet state to the ground state by emitting a phosphorescent photon. However, if molecular oxygen is present, it can collide with the excited Pt(II)PPIX, leading to non-radiative de-excitation and a corresponding decrease in the phosphorescence signal.
Applications in Research and Drug Development
-
Cellular Metabolism and Respiration: Time-resolved phosphorescence assays using Pt(II) porphyrin probes can be employed to monitor real-time oxygen consumption rates of cultured cells in microplates. This is invaluable for studying the effects of drugs on mitochondrial function and cellular metabolism.
-
Hypoxia Research: The ability to accurately quantify low oxygen levels makes these probes ideal for studying hypoxia in tumor microenvironments, ischemia, and other disease models.
-
High-Throughput Screening (HTS): The robust nature of time-resolved luminescence and its suitability for homogeneous assays make it a powerful platform for screening compound libraries for modulators of cellular respiration.
-
Tissue Oxygenation Imaging: Advanced techniques like two-photon excitation phosphorescence lifetime microscopy (2PLM) can utilize Pt(II) porphyrin probes to generate high-resolution images of oxygen distribution in living tissues.[1]
Quantitative Data Summary
The photophysical properties and performance of Pt(II) porphyrins are critical for their application as oxygen sensors. While specific data for this compound is limited in the literature, the following tables summarize key parameters for closely related and commonly used Pt(II) porphyrin probes.
Table 1: Photophysical Properties of Selected Pt(II) Porphyrin Probes
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Phosphorescence Lifetime (τ₀) in absence of O₂ (µs) |
| Pt(II) Coproporphyrin (PtCP) | ~380, ~530 | ~650 | 40 - 100 |
| Pt(II) Octaethylporphyrin (PtOEP) | ~385, ~535 | ~645 | ~40-60 |
| Pt(II) TPP derivative (PtTFPP) | ~405, ~540 | ~650 | ~50-70 |
| Pt(II)PCN-224 (MOF) | ~410 | ~660 | 18.6 |
Data compiled from multiple sources. Lifetimes are highly dependent on the local environment (solvent, polymer matrix, etc.).
Table 2: Performance Characteristics in Oxygen Sensing
| Probe / System | Quenching Constant (Ksv) | Limit of Detection (LOD) | Response Time |
| Pt(II)PCN-224 (gas phase) | 90 kPa⁻¹ (at 12°C) | 1 Pa | Not specified |
| PtOEP in Polystyrene Beads | I₀/I₁₀₀ = 7.26 | Not specified | 16 s |
| PtOEP in PCL Nanofibers | I₀/I₁₀₀ = 52.4 | Not specified | 0.37 s |
| PtTFPP in Polymer Micelles | Linear range: 0.04–39.3 mg/L O₂ | 0.04 mg/L | Not specified |
Ksv (Stern-Volmer constant) and I₀/I₁₀₀ (ratio of signal in deoxygenated vs. oxygenated conditions) are measures of sensitivity.[2][3][4][5]
Experimental Protocols
Protocol 1: Measuring Cellular Oxygen Consumption in a 96-Well Plate Assay
This protocol describes a general method for monitoring the oxygen consumption rate (OCR) of adherent cells using a soluble Pt(II) porphyrin probe and a time-resolved fluorescence plate reader.
Materials:
-
Pt(II) Coproporphyrin-NH₂ derivative (or similar cell-permeable probe)
-
Adherent cells (e.g., HeLa, HCT116)
-
96-well black, clear-bottom microplates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Heavy mineral oil
-
Time-resolved fluorescence (TRF) or fluorescence lifetime plate reader
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer at the time of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Probe Loading: Prepare a working solution of the Pt(II) porphyrin probe in cell culture medium. Remove the old medium from the cells and add the probe-containing medium. Incubate for a sufficient time to allow cellular uptake (this may range from 4 to 24 hours and should be optimized for the specific probe and cell line).[6]
-
Wash and Compound Addition: Gently wash the cells twice with pre-warmed PBS to remove any extracellular probe. Add fresh, pre-warmed cell culture medium, followed by the addition of test compounds or vehicle controls.
-
Assay Sealing: To isolate the wells from ambient oxygen, carefully add a layer of heavy mineral oil (e.g., 100 µL) on top of the medium in each well.
-
Time-Resolved Measurement: Immediately place the plate into a pre-warmed (37°C) time-resolved fluorescence plate reader.
-
Instrument Settings (Typical):
-
Excitation: ~380-405 nm
-
Emission: ~650 nm
-
Delay Time: 10-30 µs (to gate out background fluorescence)
-
Gate (Integration) Time: 50-100 µs
-
Kinetic Measurement: Read each well every 1-2 minutes for a total of 1-2 hours.
-
-
-
Data Analysis: The primary output will be phosphorescence lifetime (or intensity) versus time.
-
The rate of oxygen consumption (OCR) is directly proportional to the rate of change of the phosphorescence lifetime.
-
Plot the phosphorescence lifetime (τ) as a function of time for each well.
-
The initial slope of this curve is a measure of the OCR. Steeper slopes indicate higher rates of oxygen consumption.
-
Compare the slopes of compound-treated wells to vehicle-treated wells to determine the effect of the compounds on cellular respiration.
-
Protocol 2: Preparation of an Oxygen-Sensing Polymer Film
This protocol describes the fabrication of a simple oxygen-sensing film by embedding a Pt(II) porphyrin in a polymer matrix, which can be used for gas-phase or dissolved oxygen measurements.
Materials:
-
Pt(II) Octaethylporphyrin (PtOEP) or similar hydrophobic Pt(II) porphyrin
-
Polystyrene (PS)
-
Toluene or Dichloromethane (DCM)
-
Glass slides or petri dishes
-
Spin coater (optional)
Procedure:
-
Solution Preparation:
-
Prepare a 10% (w/v) solution of polystyrene in toluene.
-
Prepare a stock solution of PtOEP in the same solvent (e.g., 1 mg/mL).
-
-
Doping: Add the PtOEP stock solution to the polystyrene solution to achieve a final dye concentration of approximately 0.1-0.5% (w/w) relative to the polymer. Mix thoroughly until the solution is homogeneous.
-
Film Casting:
-
Drop Casting: Pipette a defined volume of the PtOEP/PS solution onto a clean glass slide or into a petri dish. Allow the solvent to evaporate slowly in a fume hood.
-
Spin Coating: For more uniform films, use a spin coater. Apply the solution to the substrate and spin at a defined speed (e.g., 1000-3000 rpm) to create a thin, even film.
-
-
Drying: Ensure the film is completely dry by placing it under vacuum or in a low-temperature oven (below the glass transition temperature of PS) for several hours.
-
Calibration and Use:
-
The resulting film can be placed in a sample chamber connected to a gas flow system to measure its response to different oxygen concentrations.
-
The phosphorescence lifetime or intensity is measured using a suitable fluorometer with time-resolved capabilities.
-
A calibration curve (Stern-Volmer plot) is generated by plotting τ₀/τ (or I₀/I) against the partial pressure of oxygen.[7] This plot can then be used to determine unknown oxygen concentrations.
-
Disclaimer: While this compound is the topic of interest, detailed experimental protocols for its use in time-resolved assays are not as prevalent as for other Pt(II) porphyrins like Pt(II) Coproporphyrin or Pt(II) Octaethylporphyrin. The protocols provided are based on established methods for these analogs and should be readily adaptable for this compound, with the understanding that optimization of parameters such as probe concentration, loading times, and instrument settings will be necessary.
References
- 1. Oxygen Microscopy by Two-Photon-Excited Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porphyrin based metal–organic frameworks: highly sensitive materials for optical sensing of oxygen in gas phase - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC03735H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-performance dissolved oxygen sensors based on platinum(ii) porphyrin embedded in polystyrene beads - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Topical Application of Aminolevulinic Acid (ALA) to Induce Protoporphyrin IX (PpIX)
Introduction
This document provides a detailed protocol for the topical application of 5-aminolevulinic acid (ALA) to induce the endogenous photosensitizer Protoporphyrin IX (PpIX) in cellular and tissue models. This method is foundational for experimental applications in photodynamic therapy (PDT), fluorescence-guided surgery, and dermatological treatments.
It is important to clarify a common point of confusion. Aminolevulinic acid (ALA) is a precursor in the heme synthesis pathway that leads to the accumulation of the photosensitive molecule Protoporphyrin IX (PpIX). Platinum(II) compounds, such as cisplatin (B142131) and carboplatin, are a distinct class of chemotherapeutic agents. While ALA-induced PDT can be used in combination with platinum-based chemotherapy, ALA itself does not induce a "Pt(II) protoporphyrin IX" complex. The following protocols focus on the well-established induction of PpIX.
Mechanism of Action
Exogenously supplied ALA bypasses the rate-limiting step of the heme synthesis pathway, which is the formation of ALA from glycine (B1666218) and succinyl-CoA, catalyzed by ALA synthase. This leads to an accumulation of PpIX in mitochondria, particularly in cells with high metabolic rates, such as cancer cells. PpIX is a potent photosensitizer; upon activation by light of a specific wavelength, it generates reactive oxygen species (ROS), which in turn induce cellular apoptosis and necrosis.
Caption: Biochemical pathway of ALA-induced PpIX synthesis.
Experimental Protocols
Protocol 1: In Vitro Induction of PpIX in Cell Culture
This protocol describes the induction of PpIX in adherent cell monolayers for applications such as fluorescence microscopy and in vitro PDT studies.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
5-Aminolevulinic acid hydrochloride (ALA-HCl)
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile PBS for ALA dissolution
-
Cell culture plates (e.g., 96-well for fluorescence assays, plates with coverslips for microscopy)
-
Target cell line (e.g., A431, HeLa, U87)
Procedure:
-
Cell Seeding: Seed cells onto the appropriate culture plates at a density that will result in 70-80% confluency at the time of the experiment.
-
ALA Stock Solution Preparation: Prepare a concentrated stock solution of ALA-HCl (e.g., 100 mM) in sterile PBS or DMSO. Sterilize by filtration through a 0.22 µm filter. Store aliquots at -20°C.
-
Incubation:
-
When cells reach the desired confluency, remove the culture medium.
-
Add fresh, serum-free medium containing the desired final concentration of ALA. Common concentrations range from 0.1 mM to 2 mM.
-
Incubate the cells for a period of 2 to 6 hours at 37°C in a humidified incubator. The optimal incubation time can be cell-line dependent.
-
-
PpIX Measurement (Fluorescence):
-
After incubation, wash the cells twice with PBS to remove extracellular ALA.
-
Add fresh PBS or medium to the wells.
-
Measure PpIX fluorescence using a microplate reader or fluorescence microscope. The peak excitation wavelength for PpIX is approximately 405-410 nm, with major emission peaks around 635 nm and 705 nm.
-
-
Photodynamic Treatment (Optional):
-
Following the incubation and wash steps, irradiate the cells with a light source of an appropriate wavelength (e.g., 635 nm LED array).
-
The light dose (fluence) will depend on the experimental goals and should be determined empirically.
-
After irradiation, replace the medium with standard culture medium and incubate for 24-48 hours before assessing cell viability (e.g., using an MTT or LDH assay).
-
Caption: Experimental workflow for in vitro ALA-induced PpIX studies.
Protocol 2: Topical Application of ALA on 3D Tissue Models or Ex Vivo Skin
This protocol is designed for use with 3D skin equivalents or ex vivo tissue samples.
Materials:
-
Topical ALA formulation (e.g., 20% ALA cream or hydrogel). Commercial preparations like Levulan® Kerastick® or Ameluz® can be considered as positive controls.
-
3D tissue model or fresh ex vivo skin sample.
-
Diffusion cell (e.g., Franz cell) for penetration studies (optional).
-
Occlusive dressing (e.g., Tegaderm™).
-
Fluorescence microscopy setup with appropriate filters for PpIX.
Procedure:
-
Sample Preparation: Place the 3D tissue model or ex vivo skin sample in a suitable culture dish or on a mounting medium.
-
ALA Formulation Application:
-
Apply a uniform, thin layer of the ALA formulation to the surface of the tissue. An application density of approximately 10-50 mg/cm² is typical.
-
For consistent application, use a positive displacement pipette or weigh the applied amount.
-
-
Incubation:
-
Cover the application site with an occlusive dressing to enhance penetration and prevent dehydration.
-
Incubate for a period ranging from 1 to 18 hours at 37°C. Longer incubation times generally lead to deeper penetration and higher PpIX accumulation.
-
-
Removal of Formulation: After incubation, carefully remove the residual topical formulation from the tissue surface by washing gently with PBS.
-
Analysis:
-
Fluorescence Imaging: Image the tissue surface or cryosectioned cross-sections using a fluorescence microscope to visualize the distribution and intensity of PpIX fluorescence.
-
PpIX Extraction and Quantification: For quantitative analysis, the tissue can be homogenized, and PpIX can be extracted using a solvent (e.g., acidified methanol). The concentration is then determined by fluorospectrometry against a standard curve.
-
Quantitative Data Summary
The following tables summarize typical experimental parameters and expected outcomes for ALA-induced PpIX studies.
Table 1: In Vitro ALA Application Parameters
| Parameter | Typical Range | Notes |
| Cell Line | A431, U87, HeLa, SCC | PpIX accumulation is cell-type dependent. |
| ALA Concentration | 0.1 - 2.0 mM | Higher concentrations can be cytotoxic. |
| Incubation Time | 2 - 8 hours | Peak PpIX levels are often observed around 4-6 hours. |
| Vehicle | Serum-free medium, PBS | Serum can interfere with ALA uptake. |
| Fluorescence Excitation | 405 - 410 nm | Soret band peak for PpIX. |
| Fluorescence Emission | 635 nm, 705 nm | The 635 nm peak is most commonly used for imaging and PDT. |
Table 2: Topical ALA Application Parameters
| Parameter | Typical Range | Notes |
| ALA Concentration | 10% - 20% (w/w) | In a suitable cream, gel, or solution base. |
| Application Density | 10 - 50 mg/cm² | Ensure uniform coverage of the target area. |
| Incubation Time | 1 - 18 hours | Longer times for deeper lesions (e.g., nodular BCC). |
| Occlusion | Yes | Occlusive dressing is critical for enhancing penetration. |
| Light Dose (for PDT) | 50 - 200 J/cm² | Varies with light source, target depth, and desired effect. |
| Light Wavelength | 630 - 635 nm (Red light) | Provides a good balance of PpIX activation and tissue penetration. |
Safety and Handling Precautions
-
Photosensitivity: PpIX is a potent photosensitizer. All steps following ALA incubation should be performed under subdued lighting conditions to prevent premature photobleaching and unintended phototoxicity.
-
ALA Stability: ALA solutions can be unstable, especially at neutral pH and when exposed to light. Prepare fresh solutions for each experiment and protect them from light.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including gloves and a lab coat, when handling ALA and cell/tissue samples.
Troubleshooting & Optimization
Technical Support Center: Pt(II) Protoporphyrin IX Aggregation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of Pt(II) Protoporphyrin IX (Pt-PpIX) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound aggregating in my aqueous buffer?
A1: this compound, much like its free-base counterpart Protoporphyrin IX (PpIX), has an amphiphilic nature. It possesses a large, hydrophobic porphyrin core and charged or polar peripheral groups. In aqueous solutions, the hydrophobic cores of multiple molecules tend to associate to minimize contact with water, a phenomenon driven by π-π stacking interactions and sometimes supplemented by hydrogen bonding between peripheral groups.[1][2][3] This self-association leads to the formation of aggregates, which can range from dimers to larger, vesicle-like structures.[2][4]
Q2: How does aggregation affect my experiments?
A2: Aggregation can significantly impact the physicochemical and photophysical properties of Pt-PpIX, leading to:
-
Reduced Solubility: Aggregates are often less soluble than the monomeric form, leading to precipitation.
-
Altered Spectroscopic Properties: Aggregation causes shifts in the UV-Vis absorption spectrum (typically a broadening or splitting of the Soret band) and often leads to fluorescence quenching.[4][5][6]
-
Decreased Photodynamic Efficacy: For applications like photodynamic therapy (PDT), aggregation can reduce the quantum yield of singlet oxygen generation, diminishing the therapeutic effect.[4][6][7]
-
Induction of Protein Aggregation: Porphyrin aggregates have been shown to induce the aggregation of proteins, which can be a confounding factor in biological assays.[1][8][9]
Q3: What is the role of pH in Pt-PpIX aggregation?
A3: pH is a critical factor governing the aggregation state of protoporphyrin derivatives. The ionization state of the peripheral propionic acid groups is pH-dependent. Based on studies of Protoporphyrin IX:
-
Low pH (below 3): The porphyrin is typically monomeric.[2][4]
-
Intermediate pH (3-7): This range promotes the formation of higher-order aggregates.[2][4]
-
High pH (above 8): Dimer formation is often favored.[2][4] Aggregation is a reversible process, and adjusting the pH can shift the equilibrium between monomeric and aggregated species.[2][10]
Troubleshooting Guide: Preventing Aggregation
Issue: Precipitate forms when diluting my Pt-PpIX stock solution into an aqueous buffer.
This common issue arises from the poor aqueous solubility of Pt-PpIX. Here are several strategies to address this, ranging from simple solvent adjustments to the use of stabilizing agents.
Controlling the pH of your aqueous solution is the first line of defense. Since high and very low pH values tend to favor smaller species (dimers and monomers, respectively), moving away from the neutral pH range where higher-order aggregation is prevalent can prevent precipitation.
-
Recommendation: Prepare your aqueous solution at a pH greater than 8. A basic buffer (e.g., Tris buffer) can be effective. It is advisable to dissolve the Pt-PpIX in a small amount of a base like 0.1M NaOH or Tris base before dilution into your final buffer.[1]
-
Caution: Be mindful of the pH stability of your other experimental components. Ionic strength can also influence aggregation, so it is best to maintain consistent and, if possible, low ionic strength conditions.[1][4]
Surfactants and certain polymers can encapsulate Pt-PpIX in micelles, preventing self-aggregation and significantly enhancing aqueous solubility.
-
Recommended Agent: Poloxamer 407 (P407), a non-ionic triblock copolymer, has been shown to be highly effective.
-
Quantitative Impact: Studies on Protoporphyrin IX demonstrate a significant increase in solubility with the addition of P407.
| Solvent System | Protoporphyrin IX Solubility (mg/mL) |
| Purified Water | 0.138 |
| 10% (w/w) P407 in Water | 0.593 |
| 50% Ethanol | Not reported (turbid) |
| 10% (w/w) P407 in 50% Ethanol | 0.503 |
| 77% Ethanol | Not reported (turbid) |
| 10% (w/w) P407 in 77% Ethanol | 0.507 |
| Absolute Ethanol | 0.179 |
| (Data adapted from studies on Protoporphyrin IX)[11][12][13] |
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with the hydrophobic porphyrin core of Pt-PpIX, effectively shielding it from water and preventing aggregation.
-
Commonly Used Cyclodextrins: β-cyclodextrin (βCD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-βCD), are frequently used.[14][15][16]
-
Mechanism: The formation of a host-guest inclusion complex increases the overall water solubility of the Pt-PpIX molecule.
Experimental Protocols
Protocol 1: Solubilization using Poloxamer 407 (P407)
This protocol describes how to prepare a stabilized aqueous solution of Pt-PpIX using P407.
Materials:
-
This compound
-
Poloxamer 407 (P407)
-
Purified Water
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
Prepare a 10% (w/w) P407 solution: Dissolve 10g of P407 in 90g of purified water. This process is faster if done at a low temperature (e.g., 4°C) with constant stirring.
-
Weigh Pt-PpIX: Accurately weigh the desired amount of Pt-PpIX.
-
Dissolution: Add the weighed Pt-PpIX to the 10% P407 solution.
-
Stirring: Stir the mixture at room temperature, protected from light, until the Pt-PpIX is fully dissolved. The solution should appear clear.
-
Quantification (Optional): To confirm the concentration, perform UV-Vis spectroscopy. The Soret peak for monomeric porphyrins is typically sharp and located around 400-410 nm. A broad or split peak may indicate the presence of aggregates.[5][8]
Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy
This protocol provides a method to assess the aggregation state of Pt-PpIX in your solution.
Procedure:
-
Prepare a dilution series: Prepare a series of Pt-PpIX solutions in your desired aqueous buffer at different concentrations.
-
Acquire Spectra: Measure the UV-Vis absorption spectrum for each concentration, paying close attention to the Soret band region (approx. 350-450 nm).
-
Analyze the Soret Band:
-
Monomeric Species: A single, sharp Soret peak that adheres to the Beer-Lambert law (i.e., absorbance is directly proportional to concentration) indicates a monomeric state.
-
Aggregated Species: A broadening of the Soret peak, a decrease in molar absorptivity, the appearance of new bands (blue-shifted for H-aggregates, red-shifted for J-aggregates), and deviations from the Beer-Lambert law are all indicative of aggregation.[5][6]
-
Visual Guides
Workflow for Troubleshooting Pt-PpIX Aggregation
Caption: Troubleshooting flowchart for Pt-PpIX aggregation.
Mechanism of Aggregation Prevention
Caption: Prevention of Pt-PpIX aggregation via encapsulation.
References
- 1. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Portal [rex.libraries.wsu.edu]
- 7. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protoporphyrin IX-β-cyclodextrin bimodal conjugate: nanosized drug transporter and potent phototoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of zinc protoporphyrin IX-adamantane/cyclodextrin/cellulose nanocrystals complexes for anticancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pt(II) Protoporphyrin IX Concentration for Cellular Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Pt(II) Protoporphyrin IX (Pt(II) PPIX) for cellular imaging applications. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during cellular imaging experiments with Pt(II) PPIX.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Suboptimal Concentration: The concentration of Pt(II) PPIX may be too low for detection. 2. Poor Cellular Uptake: The compound may not be efficiently entering the cells. 3. Incorrect Filter Sets: The microscope's excitation and emission filters may not match the spectral properties of Pt(II) PPIX. 4. Photobleaching: Excessive exposure to excitation light can destroy the fluorophore. | 1. Titrate Concentration: Perform a concentration-response curve (e.g., 0.1 µM to 10 µM) to determine the optimal range. 2. Increase Incubation Time: Extend the incubation period to allow for greater cellular uptake. 3. Verify Spectral Compatibility: Ensure your microscope is equipped with the appropriate filters for Pt(II) PPIX (see spectral properties table below). 4. Minimize Light Exposure: Reduce the intensity and duration of light exposure. Use neutral density filters and acquire images efficiently. |
| High Background Fluorescence | 1. Autofluorescence: Cells and culture medium components can exhibit natural fluorescence. 2. Probe Aggregation: Pt(II) PPIX, like other porphyrins, can aggregate in aqueous solutions, leading to non-specific signals.[1][2][3][4] 3. Excessive Probe Concentration: High concentrations can lead to non-specific binding and high background. | 1. Use Phenol (B47542) Red-Free Medium: Culture cells in a medium without phenol red for imaging experiments. 2. Improve Solubility: Prepare stock solutions in DMSO and dilute in a co-solvent system or use a delivery agent like Tween 20.[5][6] Perform stepwise dilution into the final medium.[5] 3. Optimize Concentration and Washing: Use the lowest effective concentration and wash cells thoroughly with PBS after incubation. |
| Apparent Cytotoxicity | 1. Phototoxicity: Upon light exposure, Pt(II) PPIX can generate reactive oxygen species (ROS) that are toxic to cells.[7] 2. Dark Toxicity: High concentrations of the compound may be inherently toxic even without light activation. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | 1. Reduce Light Dose: Use the lowest possible light intensity and exposure time for imaging. 2. Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which Pt(II) PPIX exhibits toxicity in the dark and stay below this threshold for imaging experiments. 3. Limit Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is typically below 0.5% in the cell culture medium.[5] |
| Signal Fades Quickly (Photobleaching) | 1. High Excitation Light Intensity: Intense light rapidly destroys the fluorophore. 2. Prolonged Exposure: Continuous illumination during focusing and image acquisition accelerates photobleaching.[8] | 1. Use Lower Light Intensity: Employ neutral density filters to attenuate the excitation light. 2. Minimize Exposure Time: Use sensitive camera settings and minimize the time the sample is illuminated. Use the transmitted light channel for focusing before switching to fluorescence. 3. Use Antifade Reagents: If compatible with your live-cell experiment, consider using an antifade mounting medium for fixed-cell imaging. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Pt(II) PPIX in cellular imaging?
A1: A good starting point for Pt(II) PPIX concentration is in the low micromolar range, typically between 1 µM and 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions, balancing signal intensity with potential cytotoxicity.
Q2: How should I prepare a stock solution of Pt(II) PPIX?
A2: Due to the hydrophobic nature of porphyrins, it is recommended to prepare a concentrated stock solution (e.g., 1-10 mM) in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[5] Store the stock solution protected from light at -20°C.
Q3: My Pt(II) PPIX precipitates when I add it to my cell culture medium. What should I do?
A3: This is a common issue due to the poor aqueous solubility of porphyrins.[1][5] To prevent precipitation, you can try stepwise dilution by adding the culture medium to the DMSO stock solution dropwise while vortexing.[5] Alternatively, using a co-solvent system or a surfactant like Tween 20 can help maintain solubility.[5][6]
Q4: What are the optimal excitation and emission wavelengths for Pt(II) PPIX?
A4: While specific spectral data for Pt(II) PPIX may vary, porphyrins generally have a strong absorption band (Soret band) around 405 nm and weaker absorption bands (Q bands) in the 500-650 nm range.[9][10] The fluorescence emission is typically observed in the red region of the spectrum, with peaks around 635 nm and 705 nm.[9][11] It is advisable to consult the manufacturer's data for the specific Pt(II) PPIX compound you are using.
Q5: How can I minimize phototoxicity during live-cell imaging with Pt(II) PPIX?
A5: To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest possible exposure time required to obtain a satisfactory signal-to-noise ratio.[12] Using a sensitive detector and appropriate emission filters can help. It is also beneficial to use illumination sources that are less damaging, such as two-photon excitation, which can reduce photobleaching and autofluorescence.[8]
Experimental Protocols
Protocol 1: Determination of Optimal Pt(II) PPIX Concentration
This protocol outlines the steps to determine the optimal working concentration of Pt(II) PPIX for your cellular imaging experiment.
-
Cell Seeding: Plate your cells of interest onto a suitable imaging dish or plate (e.g., glass-bottom 96-well plate) at a density that will result in 60-70% confluency on the day of the experiment.
-
Preparation of Pt(II) PPIX Working Solutions: Prepare a series of dilutions of your Pt(II) PPIX stock solution in pre-warmed, phenol red-free cell culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM.
-
Incubation: Remove the culture medium from the cells and replace it with the Pt(II) PPIX-containing medium. Incubate the cells for a predetermined time (a starting point of 4 hours is recommended) at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any unbound Pt(II) PPIX.
-
Imaging: Add fresh, pre-warmed, phenol red-free medium to the cells. Image the cells using a fluorescence microscope equipped with appropriate filter sets for Pt(II) PPIX.
-
Analysis: Quantify the mean fluorescence intensity per cell for each concentration. The optimal concentration will provide a strong signal with low background and no observable signs of cytotoxicity.
Protocol 2: Cytotoxicity Assay
This protocol helps to determine the concentration at which Pt(II) PPIX becomes toxic to cells in the absence of light (dark toxicity).
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 24-48 hour incubation period.
-
Treatment: Treat the cells with a range of Pt(II) PPIX concentrations, similar to those used for the concentration optimization protocol. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate in the dark for a period that reflects your planned imaging experiment duration (e.g., 4-24 hours).
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.
-
Analysis: Plot cell viability against Pt(II) PPIX concentration to determine the concentration at which a significant decrease in viability occurs. For imaging, use concentrations well below this toxic threshold.
Quantitative Data
| Parameter | Typical Values for Protoporphyrin IX Derivatives | Reference(s) |
| Excitation Wavelength (Soret Band) | ~405 nm | [8][9][11] |
| Excitation Wavelength (Q Bands) | 500 - 650 nm | [10] |
| Emission Wavelengths | ~635 nm and ~705 nm | [9][11] |
| Typical Concentration Range | 1 - 10 µM | [13] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.5 - 0.8 | [10][14] |
| Fluorescence Quantum Yield (Φf) | Varies with solvent and aggregation state | [10][15] |
Visualizations
Caption: Workflow for optimizing Pt(II) PPIX concentration.
Caption: Troubleshooting flowchart for low fluorescence signal.
Caption: Phototoxicity mechanism of Pt(II) PPIX.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Protoporphyrin IX-Derived Ruthenium(II) Complexes for Photodynamic Therapy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. karger.com [karger.com]
- 14. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Pt(II) protoporphyrin IX fluorescence quenching by biomolecules
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Pt(II) Protoporphyrin IX in fluorescence-based experiments involving biomolecules.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound?
While this compound is primarily known for its phosphorescence, it does exhibit fluorescence. The absorption spectrum is characterized by an intense Soret band around 405 nm and weaker Q-bands in the 500-650 nm region. Excitation is typically performed at or near the Soret band maximum (~405 nm). The fluorescence emission occurs at longer wavelengths, generally with peaks around 630 nm and 700 nm. However, these values can shift depending on the solvent, pH, and binding to biomolecules.
Q2: Why is my fluorescence signal much weaker than expected?
Several factors can lead to a weak fluorescence signal:
-
Aggregation: Protoporphyrins, including this compound, are prone to aggregation in aqueous solutions, especially at neutral or acidic pH.[1][2][3] These aggregates exhibit significantly lower fluorescence intensity (self-quenching).[1][2]
-
Low Quantum Yield: The fluorescence quantum yield of porphyrins can be highly dependent on the solvent environment. In aqueous media, the quantum yield is often lower compared to organic solvents.[1]
-
Quenching by Biomolecules: The biomolecule you are studying may be quenching the fluorescence through various mechanisms.
-
Incorrect Instrument Settings: Ensure your fluorometer's excitation and emission wavelengths and slit widths are optimized for your specific experimental conditions.
Q3: What is the "inner filter effect" and how does it affect my measurements?
The inner filter effect is an artifact in fluorescence spectroscopy that can be mistaken for quenching. It occurs when a substance in the solution absorbs either the excitation light (primary effect) or the emitted fluorescence light (secondary effect). Since porphyrins have a strong absorption band (Soret band) where excitation often occurs, this can be a significant issue, especially at higher concentrations. This effect can lead to a non-linear relationship between concentration and fluorescence intensity and can be incorrectly interpreted as molecular quenching. Correction protocols are essential for accurate quantitative analysis.
Q4: Can this compound's fluorescence be quenched by amino acids?
Yes. The fluorescence of porphyrins can be quenched by certain amino acid residues, particularly tryptophan and tyrosine.[4] This quenching can occur through mechanisms like Förster Resonance Energy Transfer (FRET) if there is sufficient spectral overlap, or through static quenching via ground-state complex formation. Heme, a closely related molecule, is known to effectively quench the fluorescence of tryptophan residues.[4]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Aggregation of this compound | Increase the pH of the buffer (dimers are more common above pH 8).[3] Add a small amount of a non-ionic surfactant (e.g., Tween 20) to promote monomerization.[5] Alternatively, use a solvent system with a lower polarity if compatible with your biomolecule. |
| Precipitation | Visually inspect the solution for any precipitate. Centrifuge the sample and check for a pellet. If precipitation occurs, consider reducing the concentration or modifying the buffer conditions (e.g., adding a solubilizing agent). |
| Incorrect Wavelengths | Confirm the optimal excitation and emission wavelengths for your specific sample by running a full excitation-emission matrix (EEM) scan. The local environment can shift the spectra. |
| Instrument Malfunction | Verify the instrument's performance using a known, stable fluorophore standard (e.g., quinine (B1679958) sulfate). |
Problem 2: Fluorescence Intensity Decreases Over Time
| Possible Cause | Recommended Solution |
| Photobleaching | Reduce the excitation light intensity by narrowing the slit width or using neutral density filters. Decrease the exposure time for each measurement. Prepare fresh samples and keep them in the dark as much as possible before measurement. |
| Chemical Degradation | Ensure the buffer is stable and does not contain reactive species that could degrade the porphyrin or your biomolecule. Run a control sample of this compound in buffer alone to assess its stability over the same time course. |
| Precipitation/Aggregation Over Time | Monitor the sample's absorbance over time. An increase in scattering (a rising baseline) can indicate aggregation or precipitation. |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Solution |
| Inner Filter Effect | This is a likely cause, especially with varying concentrations of biomolecules that may also absorb light. You must correct for this effect. See the protocol for --INVALID-LINK--. |
| pH Fluctuations | The fluorescence of protoporphyrins is highly sensitive to pH.[6] Ensure your buffer has sufficient capacity to maintain a constant pH throughout the experiment, especially after adding the biomolecule solution. |
| Temperature Variations | Fluorescence can be temperature-dependent. Use a temperature-controlled cuvette holder to maintain a constant temperature for all measurements. |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing after each addition of the quencher (biomolecule). |
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common fluorescence issues.
Quantitative Data Summaries
Note: Specific photophysical data for this compound is limited in the literature. The following tables include data for the closely related and well-studied Protoporphyrin IX (PPIX) as a proxy.
Table 1: Fluorescence Quantum Yields (Φf) of Protoporphyrin IX in Various Environments
| Solvent/Medium | Quantum Yield (Φf) | Reference |
| Ethanol | Higher | [7] |
| Water, PBS | Lower (due to aggregation) | [7] |
| DMSO | 0.085 | |
| DMSO/H₂O (50/50 v:v) | 0.007 | |
| In presence of 1% Empigen (detergent) | Highest (monomeric form) | [1] |
Table 2: Binding and Quenching Constants for Protoporphyrin IX with Serum Albumin
| Protein | Parameter | Value | Conditions | Reference |
| Human Serum Albumin (HSA) | Association Constant (Kₐ) | 1.68 x 10⁵ M⁻¹ | λex = 280 nm | [8] |
| Human Serum Albumin (HSA) | Association Constant (Kₐ) | 2.30 x 10⁵ M⁻¹ | λex = 295 nm | [8] |
| Bovine Serum Albumin (BSA) | Binding Constant (Kₑ) | Lower at pH 4.5 than 7.3 | Higher aggregation at low pH reduces observed binding. | [4] |
Key Experimental Protocols
Protocol 1: Standard Fluorescence Quenching Assay
This protocol outlines the steps to measure the quenching of this compound fluorescence by a biomolecule.
1. Materials and Reagents:
-
This compound stock solution (e.g., in DMSO).
-
Concentrated stock solution of the biomolecule (quencher) in the desired buffer.
-
Assay Buffer (e.g., Phosphate-Buffered Saline, Tris-HCl) at the desired pH.
-
Spectrofluorometer with temperature control.
-
Quartz cuvettes.
2. Procedure:
-
Prepare the Fluorophore Solution: Dilute the this compound stock solution in the assay buffer to a final working concentration. The concentration should be low enough to minimize aggregation and the inner filter effect (absorbance at excitation wavelength < 0.1).
-
Instrument Setup:
-
Set the excitation wavelength (e.g., 405 nm).
-
Set the emission scan range (e.g., 550 nm to 750 nm).
-
Optimize excitation and emission slit widths to maximize signal while minimizing photobleaching.
-
Set the cuvette holder to the desired temperature.
-
-
Initial Measurement (F₀):
-
Place 2-3 mL of the this compound working solution into a quartz cuvette.
-
Record the fluorescence emission spectrum. This is the initial fluorescence intensity, F₀.
-
-
Titration with Quencher:
-
Add a small aliquot of the concentrated biomolecule (quencher) stock solution to the cuvette. The volume should be small to avoid significant dilution (total added volume < 5% of the initial volume).
-
Mix gently but thoroughly by pipetting or inverting the cuvette.
-
Allow the solution to equilibrate for a few minutes.
-
Record the new fluorescence emission spectrum (F).
-
-
Repeat Titration: Repeat step 4 with successive additions of the quencher to obtain a range of concentrations.
-
Data Analysis:
-
Correct all measured fluorescence intensities (F) for dilution.
-
Crucially, correct the data for the inner filter effect (see Protocol 2).
-
Plot the corrected F₀/F ratio against the quencher concentration ([Q]). This is the Stern-Volmer plot.
-
Protocol 2: Inner Filter Effect (IFE) Correction
1. Rationale: To correct for absorbance of light by the quencher, you must measure the absorbance of your samples at both the excitation (λex) and emission (λem) wavelengths.
2. Procedure:
-
Prepare Samples: Prepare a series of samples with the same concentrations of the biomolecule (quencher) used in the titration, but without the this compound fluorophore.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each sample at the excitation wavelength (Aex) and the primary emission wavelength (Aem) used in your fluorescence experiment.
-
Apply Correction Factor: Use the following formula to correct the observed fluorescence intensity (F_obs) for each titration point:
F_corr = F_obs * 10^[(Aex + Aem) / 2]
Where:
-
F_corr is the corrected fluorescence intensity.
-
F_obs is the raw, measured fluorescence intensity.
-
Aex is the absorbance of the sample at the excitation wavelength.
-
Aem is the absorbance of the sample at the emission wavelength.
-
-
Use Corrected Data: Use the F_corr values to construct your Stern-Volmer plot.
Fluorescence Quenching Mechanisms Diagram
Caption: Common mechanisms of fluorescence quenching.
References
- 1. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protoporphyrin-IX nanostructures modulate their protein aggregation ability via differential oxidation and protein binding | bioRxiv [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Photostability of Platinum Protoporphyrin IX Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of platinum protoporphyrin IX (Pt-PPIX) derivatives during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for Pt-PPIX derivatives?
A1: Photobleaching, or fading, is the photochemical destruction of a fluorophore (in this case, the Pt-PPIX derivative) upon exposure to light.[1][2] This process can lead to a loss of the photosensitizer's therapeutic efficacy in photodynamic therapy (PDT) and can complicate quantitative analysis in fluorescence-based assays.[1] For Pt-PPIX derivatives used in PDT, significant photobleaching can reduce the generation of cytotoxic reactive oxygen species (ROS), diminishing the desired therapeutic effect.
Q2: What are the primary mechanisms behind the photodegradation of porphyrin-based photosensitizers?
A2: The photodegradation of porphyrins like Pt-PPIX derivatives is often mediated by reactive oxygen species (ROS), particularly singlet oxygen, which is generated by the photosensitizer itself upon light activation. These reactive species can then attack the porphyrin macrocycle, leading to its destruction. The tendency of the photosensitizer to aggregate can also influence its photostability, as aggregated forms may have different degradation pathways and efficiencies.[3][4][5] The surrounding microenvironment, including solvent polarity and binding to proteins, also plays a crucial role.[2]
Q3: How does the coordination with platinum affect the photostability of protoporphyrin IX?
A3: The introduction of a heavy atom like platinum into the porphyrin ring generally enhances intersystem crossing, which can lead to a higher quantum yield of triplet state formation and, consequently, more efficient singlet oxygen generation. This increased ROS production can potentially accelerate the photobleaching of the molecule itself. However, the coordination can also alter the electronic structure of the porphyrin, which may intrinsically improve its stability against photochemical degradation. The overall effect on photostability can be complex and depends on the specific derivative and its environment.
Q4: Are there formulation strategies to improve the photostability of Pt-PPIX derivatives?
A4: Yes, several formulation strategies can enhance photostability. Encapsulating Pt-PPIX derivatives into nanoparticles, such as those made from poly(lactic-co-glycolide) (PLGA), can protect the photosensitizer from the bulk solvent and reduce aggregation, both of which can improve photostability.[3][6] Other strategies include conjugation with molecules like polyethylene (B3416737) glycol (PEG) to improve solubility and reduce aggregation, which can indirectly enhance photostability.[4][7]
Q5: Can the experimental conditions be modified to minimize photobleaching during fluorescence measurements?
A5: Absolutely. To minimize photobleaching during fluorescence imaging or spectroscopy, it is recommended to:
-
Minimize light exposure: Use the lowest possible excitation light intensity and the shortest possible exposure times.[1]
-
Use neutral-density filters: These can reduce the intensity of the excitation light.[1]
-
Work quickly: Prepare your sample and perform the measurement as efficiently as possible to reduce overall light exposure.
-
Use antifade reagents: For microscopy, mounting media containing antifade agents can be used to reduce photobleaching.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the photostability of Pt-PPIX derivatives.
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of fluorescence signal during measurement. | High excitation light intensity. | Reduce the laser power or use a neutral-density filter.[1] Optimize the detector gain to compensate for the lower signal if necessary. |
| Prolonged exposure to excitation light. | Minimize the duration of light exposure. For microscopy, focus on a region of interest using transmitted light before switching to fluorescence imaging.[1] | |
| Oxygen concentration in the sample. | If photobleaching is primarily oxygen-dependent, deoxygenating the sample solution (e.g., by bubbling with nitrogen or argon) can reduce the rate of photodegradation. However, be aware that this will also inhibit singlet oxygen production. | |
| Inconsistent photobleaching rates between samples. | Differences in sample concentration. | Ensure that the concentration of the Pt-PPIX derivative is consistent across all samples, as the rate of photodegradation can be concentration-dependent.[2] |
| Variations in the sample microenvironment (e.g., pH, solvent polarity). | Maintain consistent buffer conditions, pH, and solvent composition for all experiments. The aggregation state of porphyrins is highly sensitive to these factors.[8] | |
| Presence of quenching impurities. | Use high-purity solvents and reagents to prepare your samples. | |
| Precipitation or aggregation of the Pt-PPIX derivative in solution. | Poor solubility of the derivative in the chosen solvent. | Test the solubility of your derivative in a range of solvents or buffer systems. The addition of a small amount of a co-solvent like DMSO or the use of surfactants may improve solubility. |
| Aggregation at high concentrations. | Work at lower concentrations if possible. Aggregation can significantly affect the photophysical properties, including photostability.[5] | |
| Low or no detectable fluorescence signal. | Photobleaching has already occurred. | Prepare fresh samples and protect them from light at all times.[9] |
| The derivative has a low fluorescence quantum yield. | Platinum porphyrins often have low fluorescence quantum yields due to efficient intersystem crossing. Ensure your detection system is sensitive enough. Consider measuring phosphorescence if appropriate instrumentation is available. | |
| Incorrect excitation or emission wavelengths. | Verify the absorption and emission maxima of your specific Pt-PPIX derivative and set the instrument parameters accordingly. |
Quantitative Data Summary
| Pt-PPIX Derivative | Solvent/Medium | Excitation Wavelength (nm) | Irradiance (mW/cm²) | Photobleaching Quantum Yield (Φ_b_) | Reference |
| Example: Pt-protoporphyrin IX | DMSO | 405 | 10 | [Insert Value] | [Your Data] |
| Example: PEGylated Pt-PPIX | PBS | 405 | 10 | [Insert Value] | [Your Data] |
| Example: Pt-PPIX in PLGA NPs | Water | 405 | 10 | [Insert Value] | [Your Data] |
Experimental Protocols
Protocol for Assessing Photostability of Pt-PPIX Derivatives
This protocol describes a method for quantifying the photostability of a Pt-PPIX derivative in solution by monitoring the decrease in its absorbance or fluorescence over time upon continuous irradiation.
Materials:
-
Pt-PPIX derivative of interest
-
High-purity solvent (e.g., DMSO, DMF, or an appropriate buffer)
-
Quartz cuvettes (1 cm path length)
-
Spectrophotometer or spectrofluorometer
-
Calibrated light source with a narrow bandpass filter for the desired excitation wavelength (e.g., a laser or a lamp with a monochromator)
-
Radiometer to measure the light source irradiance
-
Stir bar and magnetic stirrer (optional, for solution mixing during irradiation)
-
Aluminum foil
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the Pt-PPIX derivative in a suitable solvent.
-
Dilute the stock solution to a working concentration that gives an initial absorbance at the Q-band maximum of approximately 0.1-0.2 to minimize inner filter effects.
-
Prepare a "dark control" sample by placing the same solution in a cuvette and wrapping it completely in aluminum foil to protect it from light.[10]
-
-
Instrumentation Setup:
-
Set up the light source to irradiate the sample cuvette.
-
Use the radiometer to measure the irradiance (in mW/cm²) of the light source at the position of the cuvette.
-
If using a spectrophotometer or spectrofluorometer for monitoring, ensure that the measurement light is either blocked during the irradiation periods or is of sufficiently low intensity to not cause significant photobleaching itself.
-
-
Photostability Measurement:
-
Place the sample cuvette in the holder.
-
Record the initial absorbance or fluorescence spectrum of the sample before irradiation (t=0).
-
Begin continuous irradiation of the sample. If using a magnetic stirrer, ensure gentle mixing throughout the experiment.
-
At regular time intervals (e.g., every 1-5 minutes, depending on the photolability of the compound), stop the irradiation and quickly record the absorbance or fluorescence spectrum.
-
Continue this process until a significant portion of the initial absorbance or fluorescence has decreased (e.g., by 50-80%).
-
At the end of the experiment, record the absorbance or fluorescence spectrum of the dark control sample to check for any degradation not caused by light.
-
-
Data Analysis:
-
Plot the absorbance at the Q-band maximum or the integrated fluorescence intensity as a function of irradiation time.
-
The data can often be fitted to a first-order exponential decay function: A(t) = A₀ * exp(-kt) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and k is the photobleaching rate constant.
-
The photobleaching quantum yield (Φ_b_) can be calculated if the photon flux and the molar extinction coefficient of the photosensitizer are known. This requires more advanced data analysis and is beyond the scope of this basic protocol. However, the rate constant (k) can be used to compare the relative photostability of different derivatives under identical conditions.
-
Visualizations
Caption: Workflow for assessing the photostability of Pt-PPIX derivatives.
Caption: Troubleshooting logic for rapid photobleaching of Pt-PPIX derivatives.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Photobleaching of protoporphyrin IX in cells incubated with 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protoporphyrin IX loaded polysilsesquioxane nanoparticles: photostability and cellular response to photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 10. ema.europa.eu [ema.europa.eu]
minimizing photobleaching of Pt(II) protoporphyrin IX during laser scanning microscopy
Welcome to the technical support center for minimizing photobleaching of Pt(II) protoporphyrin IX during laser scanning microscopy. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help researchers, scientists, and drug development professionals acquire high-quality, stable phosphorescence signals.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent or phosphorescent molecule upon exposure to light.[1] While this compound is a phosphorescent probe known for its relatively high photostability compared to many organic fluorophores, it is not immune to photobleaching, especially under the high-intensity illumination of a laser scanning microscope.[2] The process reduces the number of available probes to emit light, leading to a weaker signal over time, which can compromise quantitative analysis and long-term imaging experiments.[1]
Q2: What is the primary mechanism of photobleaching for this compound?
A2: The primary mechanism is a Type II photooxidation process. Upon excitation, the this compound molecule enters a long-lived triplet state.[3] This excited triplet state can efficiently transfer its energy to molecular oxygen (³O₂) present in the sample, generating highly reactive singlet oxygen (¹O₂).[4][5] This singlet oxygen can then chemically attack the porphyrin macrocycle of a nearby probe molecule, leading to its irreversible degradation.[5][6]
Q3: What are antifade reagents and how do they work for phosphorescent probes?
A3: Antifade reagents are chemical compounds added to the imaging medium to reduce the rate of photobleaching.[1] They work through several mechanisms, the most relevant for this compound being the removal of molecular oxygen or the scavenging of reactive oxygen species (ROS) like singlet oxygen.[7] Common antifade agents include:
-
Oxygen Scavengers: Enzymatic systems like glucose oxidase and catalase (GOC) that remove dissolved oxygen from the medium.[8]
-
Singlet Oxygen Quenchers: Compounds like sodium azide (B81097) or 1,4-diazabicyclo[2.2.2]octane (DABCO) that can deactivate singlet oxygen.[9]
-
Free Radical Scavengers: Agents like n-propyl gallate (NPG) or p-phenylenediamine (B122844) (PPD) that can mitigate damage from other reactive species.[1]
Q4: Are there any compatibility issues with antifade reagents?
A4: Yes. Some antifade reagents can negatively impact the probe or sample. For instance, p-phenylenediamine (PPD) can cause autofluorescence at shorter excitation wavelengths and has been reported to react with certain classes of dyes.[1][7] For live-cell imaging, it is crucial to use reagents that are non-toxic and maintain the physiological health of the cells, such as Trolox or commercial live-cell antifade formulations.
Troubleshooting Guide
Problem: My phosphorescence signal fades rapidly during a time-lapse experiment.
| Possible Cause | Suggested Solution |
| Excessive Laser Power | Reduce the laser power to the minimum level required for an acceptable signal-to-noise ratio (SNR). For live cells, try to stay below 10-15% of the maximum laser output as a starting point.[10] Use a high-sensitivity detector to compensate for the lower signal. |
| Long Exposure/Dwell Time | Decrease the pixel dwell time during scanning. Acquire images faster to reduce the total photon dose delivered to the sample. |
| High Oxygen Concentration | For fixed samples, use a mounting medium containing an oxygen scavenging system (e.g., glucose oxidase/catalase). Ensure the coverslip is fully sealed to prevent atmospheric oxygen from diffusing in. |
| Suboptimal Imaging Settings | Use a high numerical aperture (NA) objective to collect more emitted light, allowing for a reduction in excitation power. Ensure your emission filter is correctly matched to the phosphorescence peak of this compound (~640-650 nm). |
Problem: The initial signal is weak, forcing me to use high laser power.
| Possible Cause | Suggested Solution |
| Low Probe Concentration | Optimize the staining protocol to ensure an adequate concentration of the this compound probe in the region of interest. |
| Quenching of Phosphorescence | The probe's phosphorescence is naturally quenched by oxygen. While this is the basis for its use as an oxygen sensor, excessive oxygen can lead to a very dim initial signal. For applications other than oxygen sensing, deoxygenating the buffer can significantly increase signal intensity. |
| Incorrect Microscope Settings | Ensure the detector gain/voltage is set appropriately. Use frame or line averaging to improve the SNR of a weak signal instead of solely increasing laser power. |
| Suboptimal Excitation Wavelength | Excite the probe at its Soret band (around 405 nm) or one of its Q-bands (typically in the 500-600 nm range) for the most efficient signal generation.[11] |
Data Presentation: Optimizing Experimental Conditions
Optimizing imaging parameters is the first and most critical step in minimizing photobleaching. The following tables provide recommended starting points and a comparison of common antifade reagents.
Table 1: Recommended Laser Scanning Microscopy Settings
| Parameter | Recommended Setting | Rationale |
| Laser Power | Use the lowest power that provides adequate SNR (<1-10% of max). | Reduces the rate of excited state formation and subsequent singlet oxygen generation.[10] |
| Pixel Dwell Time | Keep as short as possible while maintaining image quality. | Minimizes the duration of light exposure at each point.[12] |
| Detector Gain | Set high enough to detect weak signals without introducing excessive noise. | A sensitive detector requires less excitation light to achieve a good image.[8] |
| Pinhole Size | 1-1.5 Airy Units. | Balances confocality with efficient light collection. A slightly larger pinhole can increase signal at the cost of some resolution. |
| Image Acquisition | Use frame/line averaging to improve SNR for static samples. For time-lapse, use the longest possible interval between frames. | Reduces total light exposure over the course of the experiment.[8] |
| Objective Lens | High Numerical Aperture (NA ≥ 1.3). | A high NA objective collects light more efficiently, allowing for lower laser power.[13] |
Table 2: Illustrative Comparison of Antifade Reagent Efficacy
Disclaimer: The following data is hypothetical and for illustrative purposes. It is intended to demonstrate the relative improvements that can be expected when using antifade agents. Actual photobleaching rates depend heavily on the specific sample, probe concentration, and microscope setup. A quantitative photobleaching assay (see Experimental Protocols) is required to determine precise values.
| Mounting Medium | Active Component Type | Hypothetical Photobleaching Half-Life (seconds)* | Relative Improvement |
| PBS (Phosphate-Buffered Saline) | None | 30 | 1.0x (Baseline) |
| Glycerol/PBS | Viscosity Agent | 45 | 1.5x |
| NPG (n-propyl gallate) | Free Radical Scavenger | 150 | 5.0x |
| DABCO | Singlet Oxygen Quencher | 200 | 6.7x |
| VECTASHIELD® (contains PPD) | Free Radical Scavenger | 270 | 9.0x |
| ROXS / Oxygen Scavenger | Enzymatic O₂ Removal | >600 | >20.0x |
*Hypothetical half-life is the time for the phosphorescence intensity to decrease to 50% of its initial value under continuous laser illumination.
Table 3: Common Antifade Reagents and Their Mechanisms
| Reagent Class | Active Component(s) | Mechanism of Action | Best For | Considerations |
| Free Radical Scavengers | p-Phenylenediamine (PPD), n-Propyl gallate (NPG) | Scavenges free radicals that can attack the probe molecule.[1] | Fixed cells, general purpose. | PPD can reduce initial signal intensity and may not be compatible with all dyes.[7] NPG can be difficult to dissolve.[7] |
| Singlet Oxygen Quenchers | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Directly deactivates reactive singlet oxygen, preventing it from reacting with the probe.[9] | Fixed cells. Mechanistically relevant for Type II photobleaching. | Generally less effective than PPD or oxygen scavengers.[7] |
| Oxygen Scavengers | Glucose oxidase + Catalase (GOC); Pyranose oxidase + Catalase (POC) | Enzymatically removes dissolved molecular oxygen, preventing the formation of singlet oxygen.[8] | Fixed cells. Highly effective for probes sensitive to oxygen-mediated photobleaching. | Requires specific buffer conditions (e.g., presence of glucose). Not suitable for live-cell imaging or oxygen sensing experiments. |
| Commercial Live-Cell Reagents | Trolox™, ProLong™ Live | Vitamin E analog or other proprietary non-toxic antioxidants. | Live-cell imaging. | Offers moderate protection from phototoxicity and photobleaching while maintaining cell health.[1] |
Experimental Protocols
Protocol 1: Sample Preparation of Fixed Cells with Antifade Mounting Medium
This protocol provides a method for preparing adherent cells stained with this compound for imaging, with a focus on minimizing photobleaching.
-
Cell Culture: Plate cells on #1.5 thickness glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Staining: Incubate cells with the this compound probe according to your established staining protocol.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS), pH 7.4, to remove any unbound probe.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Mounting:
-
Carefully remove a coverslip from the well using fine-tipped forceps.
-
Wick away excess PBS from the coverslip by gently touching the edge to a laboratory wipe. Do not allow the cell monolayer to dry out.
-
Place a small drop (10-20 µL) of antifade mounting medium (e.g., a commercial formulation with an oxygen scavenger) onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium. Avoid trapping air bubbles.
-
-
Sealing (Optional but Recommended): To prevent evaporation and limit oxygen ingress, seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions (typically 2-24 hours at room temperature in the dark).
-
Storage: Store slides flat at 4°C, protected from light, until imaging.
Protocol 2: Quantitative Photobleaching Assay
This protocol allows for the quantitative comparison of photostability under different conditions (e.g., different laser powers, with and without antifade reagents).
-
Sample Preparation: Prepare multiple identical samples according to Protocol 1.
-
Microscope Setup:
-
Turn on the microscope and laser lines and allow them to stabilize.
-
Select a high NA objective (e.g., 63x/1.4 oil).
-
Find a representative field of view with well-stained cells.
-
-
Image Acquisition Settings:
-
Set the imaging parameters (laser power, dwell time, detector gain, pinhole) to the conditions you wish to test.
-
Configure the software for a time-lapse acquisition (e.g., one frame every 5 seconds for a total of 100 frames).
-
-
Data Acquisition:
-
Focus on the sample and acquire an initial image (t=0).
-
Begin the time-lapse acquisition, continuously imaging the same field of view.
-
-
Data Analysis:
-
Open the resulting image stack in an image analysis software (e.g., ImageJ/Fiji).
-
Define several Regions of Interest (ROIs) over stained structures and one ROI in a background area.
-
Measure the mean fluorescence intensity within each ROI for every frame of the time-lapse.
-
Correct for background by subtracting the mean background intensity from the mean intensity of each cellular ROI.
-
Normalize the intensity data for each ROI by dividing the intensity at each time point by the initial intensity at t=0.
-
Plot the normalized intensity versus time. Fit the data to a single exponential decay curve to calculate the photobleaching half-life (t₁/₂), which is the time required for the intensity to drop to 50%.[12]
-
-
Comparison: Repeat the assay for each condition you want to test (e.g., 5% laser power vs. 20% laser power; Antifade A vs. Antifade B) and compare the calculated half-lives. A longer half-life indicates greater photostability.
Visualizations
Diagrams of Workflows and Mechanisms
Caption: Mechanism of this compound photobleaching via singlet oxygen generation.
Caption: Troubleshooting flowchart for rapid photobleaching of this compound.
Caption: Recommended experimental workflow for minimizing photobleaching.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Long-lived excited states of platinum(ii)-porphyrins for highly efficient photocatalytic hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. worldscientific.com [worldscientific.com]
- 6. scribd.com [scribd.com]
- 7. unige.ch [unige.ch]
- 8. Imaging of oxygen and hypoxia in cell and tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 12. Synthesis and Calibration of Phosphorescent Nanoprobes for Oxygen Imaging in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Live Cell Imaging [labome.com]
Technical Support Center: Pt(II) Protoporphyrin IX Oxygen-Dependent Lifetime Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pt(II) protoporphyrin IX for oxygen-dependent lifetime measurements.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for oxygen sensing?
A1: this compound is a phosphorescent probe. When excited by light of a suitable wavelength, it enters a long-lived excited triplet state. It can then return to the ground state by emitting a photon (phosphorescence). Molecular oxygen is an efficient quencher of this excited state.[1][2][3][4] In the presence of oxygen, the probe's excited state is deactivated through collisions, leading to a decrease in the phosphorescence lifetime and intensity.[5] This relationship between oxygen concentration and phosphorescence lifetime is predictable and allows for quantitative oxygen measurements.
Q2: What is the Stern-Volmer equation and how does it apply to my measurements?
A2: The Stern-Volmer equation describes the relationship between the phosphorescence lifetime (or intensity) of a probe and the concentration of a quencher, in this case, oxygen.[1][6] The equation, when applied to lifetime measurements, is:
τ₀ / τ = 1 + Ksv * [O₂]
Where:
-
τ₀ is the phosphorescence lifetime in the absence of oxygen.
-
τ is the phosphorescence lifetime in the presence of oxygen.
-
Ksv is the Stern-Volmer quenching constant, which is a measure of the probe's sensitivity to oxygen.[1]
-
[O₂] is the oxygen concentration.
By measuring the lifetime at known oxygen concentrations, you can create a calibration curve (a plot of τ₀/τ versus [O₂]) which should be linear. The slope of this line gives you the Ksv.[1][6][7]
Q3: Why should I measure phosphorescence lifetime instead of intensity?
A3: Measuring phosphorescence lifetime is generally more robust than measuring intensity for quantifying oxygen concentration. Lifetime measurements are independent of probe concentration, excitation light intensity fluctuations, and photobleaching, which can all affect intensity readings and lead to inaccurate results.[8]
Q4: What is a typical phosphorescence lifetime for this compound?
A4: The phosphorescence lifetime of Pt(II)-porphyrins typically falls within the range of 40 to 100 microseconds (µs) in the absence of oxygen.[2] This long lifetime makes them particularly sensitive to quenching by oxygen.
Troubleshooting Guide
Problem 1: My Stern-Volmer plot is non-linear.
-
Possible Cause 1: Presence of multiple probe environments or quenching mechanisms. If the this compound probe is in a heterogeneous environment where some molecules are more accessible to oxygen than others, this can lead to a non-linear upward curve in the Stern-Volmer plot.
-
Solution 1: Ensure your probe is fully solubilized and homogeneously distributed in your sample. If working with cellular systems, be aware of potential partitioning into different microenvironments.
-
Possible Cause 2: Static quenching. At high probe or quencher concentrations, ground-state complexes can form between the probe and oxygen, a process known as static quenching. This can also lead to an upward deviation in the plot.[7]
-
Solution 2: Try working with lower probe concentrations. Ensure your deoxygenated reference (τ₀) is completely free of oxygen.
-
Possible Cause 3: Inaccurate oxygen concentration control. Errors in the actual oxygen concentrations of your calibration standards will lead to a scattered or non-linear plot.
-
Solution 3: Verify the accuracy of your gas mixing system or oxygen standards. Allow sufficient equilibration time for the sample to match the set oxygen concentration.
Problem 2: My phosphorescence signal is weak or unstable.
-
Possible Cause 1: Photobleaching. High excitation light intensity can lead to the irreversible degradation of the phosphorescent probe, resulting in a decreasing signal over time.
-
Solution 1: Reduce the excitation laser power. Decrease the exposure time or the frequency of measurements.
-
Possible Cause 2: Probe aggregation. this compound can aggregate in aqueous solutions, which can quench its phosphorescence.[9][10]
-
Solution 2: Check the solubility of your probe in your experimental buffer. You may need to use a solvent with some organic character or incorporate it into a carrier molecule or matrix to prevent aggregation.
-
Possible Cause 3: Improper instrument settings. Incorrect settings on your lifetime measurement system (e.g., detector gain, excitation/emission wavelengths, time window) can lead to a poor signal-to-noise ratio.
-
Solution 3: Consult your instrument's manual to optimize settings. Ensure you are using appropriate optical filters to isolate the phosphorescence signal from excitation light and background fluorescence.[11]
Problem 3: The measured lifetime (τ₀) in my deoxygenated sample is shorter than expected.
-
Possible Cause 1: Incomplete deoxygenation. Residual oxygen in your "zero oxygen" standard is a common issue and will quench the phosphorescence, shortening the lifetime.
-
Solution 1: Improve your deoxygenation protocol. Purge your sample with high-purity nitrogen or argon for a longer duration. Using an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) can also be effective.
-
Possible Cause 2: Presence of other quenchers. While oxygen is a primary quencher, other molecules in your sample could potentially quench the phosphorescence.
-
Solution 2: Analyze your sample composition. If you suspect other quenchers, you may need to purify your sample or find a probe that is not sensitive to those specific molecules.
Data Presentation
The following table summarizes typical quantitative data for this compound oxygen measurements.
| Parameter | Typical Value/Range | Notes |
| Excitation Wavelengths | 370-410 nm (Soret band), 500-550 nm (Q-bands) | The Soret band offers stronger absorption.[2][12] |
| Emission Wavelength | 630-700 nm | Well-separated from typical autofluorescence.[2] |
| Phosphorescence Lifetime (τ₀) | 40 - 100 µs | In the complete absence of oxygen.[2] |
| Stern-Volmer Constant (Ksv) | ~10 mM⁻¹ (for ~200 µM O₂) | This value is highly dependent on the probe's environment and temperature.[2] |
Experimental Protocol: Generating a Calibration Curve
This protocol outlines the key steps for creating a Stern-Volmer calibration curve for this compound.
-
Probe Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).
-
Dilute the stock solution to the final working concentration in your experimental buffer. The final concentration should be low enough to avoid aggregation and inner filter effects.
-
-
Preparation of Oxygen Standards:
-
Use a calibrated gas delivery system to create a series of gas mixtures with known oxygen concentrations (e.g., 0%, 2%, 5%, 10%, 21% O₂, balanced with N₂).
-
Prepare your sample in a sealed cuvette or sample chamber that allows for gas exchange.
-
-
Deoxygenation (for τ₀ Measurement):
-
Place your sample containing the probe in the sample holder.
-
Purge the sample with the 0% oxygen (pure nitrogen or argon) gas mixture for at least 20-30 minutes to ensure complete removal of dissolved oxygen.
-
-
Phosphorescence Lifetime Measurement (τ₀):
-
Set up your time-resolved fluorometer or phosphorescence lifetime imaging microscope (PLIM) system.[11][13]
-
Configure the instrument with the appropriate excitation and emission wavelengths for this compound.
-
Measure the phosphorescence decay curve and calculate the lifetime (τ₀). This is your reference lifetime in the absence of oxygen.
-
-
Measurements at Known Oxygen Concentrations:
-
Sequentially introduce the gas mixtures with increasing oxygen concentrations into the sample chamber.
-
Allow the sample to equilibrate with each new gas mixture for a sufficient amount of time (e.g., 10-15 minutes).
-
Measure the phosphorescence lifetime (τ) for each oxygen concentration.
-
-
Data Analysis:
-
For each oxygen concentration, calculate the ratio τ₀/τ.
-
Plot τ₀/τ on the y-axis against the corresponding oxygen concentration ([O₂]) on the x-axis.
-
Perform a linear regression on the data points. The resulting plot is your Stern-Volmer calibration curve. The slope of the line is the Stern-Volmer constant (Ksv).
-
Visualizations
Caption: Experimental workflow for generating a Stern-Volmer calibration curve.
Caption: Simplified mechanism of phosphorescence quenching by molecular oxygen.
References
- 1. Stern-Volmer-equation Optical Sensor Basics [presens.de]
- 2. Optical probes and techniques for O2 measurement in live cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX [mdpi.com]
- 5. Oxygen‐dependent delayed fluorescence of protoporphyrin IX measured in the stomach and duodenum during upper gastrointestinal endoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edinst.com [edinst.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions [mdpi.com]
- 10. Characterization of Protoporphyrin IX Species in Vitro Using Fluorescence Spectroscopy and Polar Plot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphorescence Lifetime Imaging (PLIM) | PicoQuant [picoquant.com]
- 12. researchgate.net [researchgate.net]
- 13. picoquant.com [picoquant.com]
correcting for tissue autofluorescence in Pt(II) protoporphyrin IX imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers correct for tissue autofluorescence in Platinum(II) protoporphyrin IX (Pt(II) PpIX) imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is tissue autofluorescence and why is it a problem in Pt(II) PpIX imaging?
A1: Tissue autofluorescence is the natural emission of light by biological structures when excited by light, which can interfere with the detection of specific fluorescent signals from labeled probes like Pt(II) PpIX.[1] This intrinsic fluorescence can obscure the PpIX signal, leading to a low signal-to-noise ratio, false positives, and challenges in data validation and credibility.[2]
Q2: What are the primary sources of tissue autofluorescence?
A2: Autofluorescence can originate from several endogenous molecules and sample preparation artifacts. Common sources include:
-
Structural Proteins: Collagen and elastin (B1584352) are major contributors, particularly in connective tissues.[2]
-
Metabolic Co-factors: Reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavins are highly fluorescent and abundant in metabolically active cells.[3]
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aged tissues, fluorescing strongly across a broad spectrum.[2][4]
-
Red Blood Cells: Heme-containing compounds in red blood cells can cause significant autofluorescence.[2][4]
-
Fixation: Aldehyde-based fixatives like formalin and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines to form fluorescent products.[2][5]
Q3: How can I determine if my sample has high autofluorescence?
A3: The most straightforward method is to prepare an unstained control sample.[1] This control should undergo the same preparation steps as your experimental samples, including fixation and mounting, but without the application of the Pt(II) PpIX probe. If you observe significant fluorescence in this unstained sample under the same imaging conditions, then autofluorescence is a major factor in your experiment.[1]
Q4: What are the main strategies to reduce or correct for autofluorescence?
A4: There are three primary approaches to combatting autofluorescence:
-
Methodological Adjustments: This involves optimizing the experimental protocol, such as choosing fluorophores that emit in the far-red or near-infrared spectrum where autofluorescence is typically lower.[4][5]
-
Chemical Quenching: This involves treating the tissue with chemical agents that reduce the fluorescence of endogenous molecules.[1]
-
Signal Processing Techniques: Advanced imaging and analysis methods can distinguish the PpIX signal from the autofluorescence background based on their unique spectral or temporal properties.[6][7]
Troubleshooting Guide
Q5: My Pt(II) PpIX signal is weak and the background fluorescence is very high. What are my options?
A5: When the signal-to-noise ratio is low due to high autofluorescence, a multi-step approach is recommended. First, consider methodological adjustments. If possible, switch to a fluorophore with emission in the far-red or near-infrared range, as tissue autofluorescence is less intense at these longer wavelengths.[4][8] If you must use Pt(II) PpIX, you can then try a chemical quenching method or an advanced imaging technique.
Decision Workflow for Autofluorescence Correction
The following diagram outlines a logical workflow for selecting an appropriate autofluorescence correction strategy.
Advanced Correction Techniques & Protocols
For persistent autofluorescence issues, more advanced techniques are required. Below are detailed protocols for common and effective methods.
Spectral Unmixing
This computational technique separates the fluorescence emission of Pt(II) PpIX from autofluorescence based on their distinct spectral profiles.[6][9] It requires a microscope capable of acquiring hyperspectral images or images from multiple emission bands.
-
Acquire Reference Spectra:
-
Prepare a slide with only your Pt(II) PpIX probe to acquire its pure emission spectrum ("reference spectrum").
-
Prepare an unstained tissue sample and acquire its autofluorescence spectrum. This will serve as the reference spectrum for the background.[10]
-
-
Image Experimental Sample:
-
Acquire a "lambda stack" or hyperspectral image of your stained experimental sample. This involves capturing a series of images at different emission wavelengths.[10]
-
-
Perform Linear Unmixing:
-
Using appropriate software (e.g., ImageJ/Fiji with the Spectral Unmixing plugin, or commercial software like Living Image®), provide the reference spectra for Pt(II) PpIX and autofluorescence.[11]
-
The software will then calculate the contribution of each component to every pixel in your experimental image, generating separate images for the PpIX signal and the autofluorescence.[10][12]
-
-
Validate Unmixed Image:
-
Review the unmixed images. The PpIX channel should show specific localization, while the autofluorescence channel should correspond to the background signal.
-
Check the "residuals" output, which indicates pixels that the software could not reliably assign to a specific component. A high residual signal may indicate poor reference spectra or the presence of other unexpected fluorophores.[10]
-
Time-Resolved Fluorescence Imaging (Fluorescence Lifetime Imaging Microscopy - FLIM)
This technique differentiates fluorophores based on their fluorescence lifetime—the average time a molecule spends in the excited state before emitting a photon.[13][14] Pt(II) PpIX has a relatively long fluorescence lifetime compared to most endogenous fluorophores, allowing for their separation.[15]
Autofluorescent species typically have very short fluorescence lifetimes (1-5 ns), while phosphorescent probes like Pt(II) PpIX can have much longer lifetimes.[7] By using a pulsed laser and time-gated detection, it is possible to collect the emission signal only after the short-lived autofluorescence has decayed, isolating the long-lived signal from the Pt(II) PpIX.[15]
-
System Setup:
-
Data Acquisition:
-
Excite the sample with the pulsed laser at a repetition rate appropriate for the expected lifetime of Pt(II) PpIX.
-
Collect the emitted photons and record their arrival times relative to the laser pulse.
-
-
Data Analysis:
-
For each pixel, construct a fluorescence decay curve.
-
Fit the decay curve with a multi-exponential model to separate the short-lifetime components (autofluorescence) from the long-lifetime component (Pt(II) PpIX).
-
Generate a lifetime map of the sample, where the color or intensity of each pixel represents the fluorescence lifetime. Regions with high Pt(II) PpIX concentration will show significantly longer lifetimes.[7][16]
-
| Fluorophore | Typical Fluorescence Lifetime (ns) | Reference |
| Pt(II) Protoporphyrin IX | 3 - 16 ns (environment dependent) | [16] |
| NADH (bound) | ~2.0 - 3.0 ns | [3] |
| Flavins (FAD) | ~0.3 - 2.8 ns | [3] |
| Collagen / Elastin | ~1 - 5 ns | [5] |
| Lipofuscin | Broad range, typically < 8 ns | [4] |
Chemical Quenching of Autofluorescence
This approach involves pre-treating the tissue with a chemical agent that reduces or eliminates background fluorescence. This is often effective for autofluorescence caused by fixation or lipofuscin.[17]
| Quenching Agent | Target Autofluorescence | Protocol Summary | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced (formalin, glutaraldehyde) | Incubate slides in 1 mg/mL NaBH₄ in ice-cold PBS for 20 minutes.[1] | Effective for fixation-induced autofluorescence.[1] | Can have mixed results; may increase red blood cell autofluorescence in some cases.[4][5] |
| Sudan Black B | Lipofuscin | Incubate slides in 0.1% Sudan Black B in 70% ethanol (B145695) for 10-20 minutes in the dark.[1] | Very effective at quenching lipofuscin.[4] | Can introduce its own fluorescence in the far-red channel.[5] |
| Copper Sulfate (CuSO₄) | Lipofuscin | Treat tissue with 1-10 mM CuSO₄ in 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5).[17] | Reduces lipofuscin fluorescence.[17] | May slightly reduce the intensity of the specific fluorescent label.[17] |
| Commercial Reagents (e.g., TrueVIEW®) | Multiple sources (fixatives, red blood cells, collagen) | Typically a 5-minute incubation at room temperature.[2] | Broadly effective and compatible with many fluorophores.[2] | Can be more expensive than standard chemical reagents. |
-
Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections to an aqueous solution.
-
Quenching Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS.
-
Incubation: Incubate the slides in the NaBH₄ solution for 20 minutes at room temperature.[1]
-
Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.[1]
-
Staining: Proceed with your standard Pt(II) PpIX staining protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. A spectrally constrained dual-band normalization technique for protoporphyrin IX quantification in fluorescence-guided surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Unmixing for ultra-high-plex fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Widefield fluorescence lifetime imaging of protoporphyrin IX for fluorescence‐guided neurosurgery: An ex vivo feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Pt(II) Protoporphyrin IX Uptake in Resistant Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Pt(II) Protoporphyrin IX (PpIX) uptake in resistant cancer cells.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower PpIX accumulation in our cancer cell line compared to sensitive cell lines, despite using the same concentration of 5-aminolevulinic acid (5-ALA). What are the potential causes?
A1: Reduced PpIX accumulation in cancer cells resistant to 5-ALA-based photodynamic therapy (PDT) is a common issue. The primary causes often relate to alterations in the expression and function of specific cellular transporters and enzymes. Key factors include:
-
Overexpression of Efflux Transporters: The most well-documented mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as Breast Cancer Resistance Protein - BCRP).[1][2][3][4][5] These transporters function as cellular pumps, actively removing PpIX from the cell, thereby lowering its intracellular concentration.[2][3][6]
-
Altered Heme Synthesis Pathway: Resistance can arise from changes in the activity of enzymes within the heme biosynthesis pathway.[6] For instance, increased activity of ferrochelatase, the enzyme that converts PpIX to heme, can lead to lower PpIX levels.[7]
-
Tumor Microenvironment: Hypoxic conditions within the tumor microenvironment can decrease PpIX accumulation by promoting the conversion of PpIX to heme and upregulating the expression of export transporters.[7]
-
Decreased Uptake of 5-ALA: Reduced expression or function of transporters responsible for 5-ALA uptake, such as peptide transporter 1 (PEPT1), can limit the substrate available for conversion to PpIX.
Q2: What strategies can we employ to counteract ABCG2-mediated efflux of PpIX in our resistant cell line?
A2: Several strategies can be implemented to overcome resistance mediated by ABCG2:
-
ABCG2 Inhibitors: The most direct approach is to co-administer a specific inhibitor of the ABCG2 transporter. This will block the efflux pump and lead to increased intracellular accumulation of PpIX.[2][3] Lapatinib is one such inhibitor that has been shown to enhance the efficacy of 5-ALA-PDT.[2]
-
Combination Therapies: Combining PpIX-based PDT with other therapeutic agents can create a synergistic effect. For example, using prodrugs that are activated by the singlet oxygen produced during PDT can lead to enhanced cancer cell killing.[8][9]
-
Nanoparticle-Based Delivery: Encapsulating 5-ALA or PpIX within nanoparticles can bypass efflux pumps.[10][11] Nanoparticles can be designed to release their payload directly inside the cell, thus avoiding immediate efflux.
Q3: Can we modulate other cellular pathways to increase PpIX accumulation?
A3: Yes, targeting specific signaling pathways has been shown to be effective:
-
MEK Inhibition: The Ras/MEK signaling pathway has been identified as a regulator of PpIX levels. Inhibition of MEK can increase PpIX accumulation specifically in cancer cells by reducing the expression of the ABCB1 transporter and decreasing the activity of ferrochelatase.[12]
-
Inducing Cellular Dormancy: Interestingly, dormant cancer cells have been observed to accumulate higher levels of PpIX and exhibit greater sensitivity to ALA-PDT.[13][14] This is linked to an upregulation of the 5-ALA importer PEPT1 and a downregulation of the PpIX exporter ABCG2.[13][14] Therefore, therapeutic strategies that induce a dormant-like state may enhance PDT efficacy.
Troubleshooting Guides
Problem: Inconsistent PpIX fluorescence in our in vitro experiments.
| Possible Cause | Troubleshooting Step |
| Cellular Heterogeneity | Perform single-cell cloning to establish a more homogenous cell population. Analyze PpIX uptake in different subpopulations using flow cytometry. |
| Variations in Cell Cycle | Synchronize cells at a specific phase of the cell cycle before 5-ALA incubation. Dormant or G0/G1-arrested cells may show higher PpIX accumulation.[13][14] |
| Inconsistent 5-ALA Incubation | Ensure consistent incubation times, temperature, and light protection across all experimental plates. |
| Medium Composition | Serum components can sometimes interfere with 5-ALA uptake or PpIX fluorescence. Test incubation in serum-free medium for the final hours of 5-ALA treatment. |
Problem: Low efficacy of PDT in our in vivo tumor models despite observing in vitro sensitivity.
| Possible Cause | Troubleshooting Step |
| Poor Penetration of 5-ALA/PpIX | For topical applications, consider physical pretreatments like microneedling or fractional laser to enhance skin penetration.[15][16] For systemic delivery, consider nanoparticle formulations to improve tumor accumulation via the EPR effect.[10][11] |
| Tumor Hypoxia | Hypoxia can reduce PDT efficacy.[7] Combine PDT with therapies that target hypoxic cells or strategies to reoxygenate the tumor. |
| Rapid Clearance from Tumor | Utilize nanoparticle delivery systems to achieve sustained release of the photosensitizer or its precursor in the tumor tissue.[17] |
| Activation of Pro-survival Pathways | The tumor microenvironment can activate signaling pathways that promote cell survival. Combine PDT with inhibitors of these pathways, such as MEK inhibitors.[12] |
Quantitative Data Summary
Table 1: Impact of MEK Inhibition on PpIX Accumulation
| Cell Line | Treatment | Fold Increase in PpIX Accumulation | Reference |
| 4T1 Murine Mammary Carcinoma | 5-ALA + MEK Inhibitor | 2.2 - 2.4 | [12] |
Table 2: Physical Pretreatment and PpIX Fluorescence Enhancement
| Pretreatment Method | Median PpIX Fluorescence (Arbitrary Units) | Reference |
| Ablative Fractional Laser (AFXL) | 8661 | [16] |
| Microdermabrasion | 6731 | [16] |
| Microneedling | 5609 | [16] |
| Curettage | 4765 | [16] |
| No Pretreatment (Control) | 2254 | [16] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Quantification of PpIX Accumulation
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
5-ALA Incubation: The following day, replace the culture medium with fresh medium containing the desired concentration of 5-ALA (typically 0.1-1 mM). Incubate for 4-24 hours in a humidified incubator at 37°C and 5% CO2, protected from light.
-
Inhibitor Treatment (if applicable): If testing the effect of an inhibitor (e.g., an ABCG2 or MEK inhibitor), add it to the medium either as a pre-treatment or concurrently with 5-ALA.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH, 1% SDS).
-
Fluorescence Measurement: Transfer the cell lysate to a black 96-well plate. Measure the PpIX fluorescence using a fluorescence spectrophotometer with an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 635 nm.
-
Data Normalization: Normalize the fluorescence intensity to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).
Protocol 2: General Workflow for Evaluating Combination Therapy in a Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously inject resistant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into different treatment groups:
-
Vehicle Control
-
PDT alone (5-ALA + light)
-
Combination agent alone (e.g., MEK inhibitor, chemotherapy prodrug)
-
Combination therapy (PDT + combination agent)
-
-
Drug Administration: Administer 5-ALA (intraperitoneally or intravenously) and the combination agent according to the established dosing schedule.
-
Photodynamic Therapy: At the time of peak PpIX accumulation in the tumor (typically 2-6 hours after 5-ALA administration), irradiate the tumor with a laser of the appropriate wavelength (e.g., 635 nm).
-
Tumor Volume Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Visualizations
Caption: Simplified heme biosynthesis pathway showing the conversion of 5-ALA to PpIX.
Caption: Mechanism of ABCG2-mediated PpIX efflux and its inhibition.
Caption: Synergistic effect of combining PDT with a singlet oxygen-activated chemotherapy prodrug.
References
- 1. Increased expression of the Abcg2 transporter during erythroid maturation plays a role in decreasing cellular protoporphyrin IX level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of the ABCG2 Transporter in Protoporphyrin IX Distribution and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Breast cancer resistance protein (Bcrp1/Abcg2) is expressed in the harderian gland and mediates transport of conjugated protoporphyrin IX [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Photodynamic Therapy (PDT) in Vulvar Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2022 Peer Reviewed Cancer Highlight - Combination Therapy Utilizing Prodrugs with Protoporphyrin IX Photodynamic Therapy, Peer Reviewed Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dormant cancer cells accumulate high protoporphyrin IX levels and are sensitive to 5-aminolevulinic acid-based photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Physical Pretreatment Regimens to Enhance Protoporphyrin IX Uptake in Photodynamic Therapy: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved in vitro and in vivo cutaneous delivery of protoporphyrin IX from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of Pt(II) Protoporphyrin IX in Dark Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the dark cytotoxicity of Pt(II) Protoporphyrin IX (Pt(II)PPIX).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with Pt(II)PPIX in the absence of light.
Issue 1: High Dark Cytotoxicity Observed in Cell Culture
-
Question: My experiments are showing unexpectedly high levels of cell death in control groups treated with Pt(II)PPIX without light activation. What could be the cause and how can I mitigate this?
-
Answer: High dark cytotoxicity of Pt(II)PPIX can stem from several factors, including the inherent chemical properties of the compound, its concentration, and the experimental conditions. Here are potential causes and troubleshooting steps:
-
Concentration-Dependent Toxicity: Pt(II)PPIX, like many platinum-based compounds and porphyrins, can exhibit intrinsic cytotoxicity at higher concentrations.
-
Solution: Perform a dose-response experiment to determine the IC50 value of Pt(II)PPIX in the dark for your specific cell line. This will help you identify a concentration range that is minimally toxic in the absence of light while still being effective upon photoactivation.
-
-
Compound Aggregation: Protoporphyrin derivatives can aggregate in aqueous media, which may influence their cytotoxic profile.
-
Solution: Ensure proper solubilization of Pt(II)PPIX. A common method is to prepare a stock solution in an organic solvent like DMSO and then dilute it in culture medium. Perform dilutions stepwise and vortex gently to prevent precipitation. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
-
Subcellular Localization: The accumulation of Pt(II)PPIX in sensitive cellular compartments, such as the mitochondria, can contribute to dark toxicity.
-
Solution: While altering subcellular localization is complex, understanding it can provide insights. You can investigate the localization of your Pt(II)PPIX conjugate using fluorescence microscopy if it is fluorescent.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Solution: If possible, test the dark cytotoxicity of Pt(II)PPIX on a panel of cell lines to understand its toxicity spectrum. When starting with a new cell line, a preliminary toxicity screening is always recommended.
-
-
Issue 2: Inconsistent Results in Dark Cytotoxicity Assays
-
Question: I am observing significant variability in my dark cytotoxicity data between experiments. What are the possible reasons for this inconsistency?
-
-
Inconsistent Compound Preparation: Variability in the preparation of the Pt(II)PPIX working solution can lead to different effective concentrations in your experiments.
-
Solution: Standardize your protocol for preparing Pt(II)PPIX solutions. Always use the same solvent and follow a consistent dilution procedure. Prepare fresh dilutions for each experiment from a well-stored stock solution.
-
-
Variable Incubation Times: The duration of cell exposure to Pt(II)PPIX can impact its uptake and subsequent dark toxicity.
-
Solution: Maintain a consistent incubation time for all experiments. If you are optimizing your protocol, test a range of incubation times (e.g., 4, 12, 24 hours) and select one that provides a good balance between uptake and minimal dark toxicity.
-
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can affect their response to chemical agents.
-
Solution: Standardize your cell culture procedures. Use cells within a specific passage number range, seed them at a consistent density, and ensure they are healthy and in the exponential growth phase at the start of each experiment.
-
-
Assay-Related Variability: The cytotoxicity assay itself can be a source of variability.
-
Solution: Ensure that all steps of your cytotoxicity assay (e.g., reagent addition, incubation times, and reading of results) are performed consistently. Include appropriate controls in every experiment, such as untreated cells and solvent-treated cells.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound dark cytotoxicity?
A1: The precise mechanisms of dark cytotoxicity for Pt(II)PPIX are not extensively elucidated in the literature. However, based on studies of protoporphyrin IX (PpIX) and other metalloporphyrins, the dark toxicity is likely mediated by a combination of factors. The platinum center itself can contribute to cytotoxicity, similar to other platinum-based anticancer drugs, by interacting with cellular macromolecules like DNA. Additionally, the porphyrin ring can induce cellular stress. Studies on PpIX have shown that it can induce both apoptosis and necrosis in the dark. This can occur through the generation of reactive oxygen species (ROS), activation of the c-Jun N-terminal protein kinase (JNK) pathway, and opening of the mitochondrial permeability transition pore (mPTP)[1][2]. It has also been reported that PpIX can act as a dual inhibitor of p53/MDM2 and p53/MDM4 interactions, leading to the stabilization of p53 and induction of apoptosis in cancer cells without light activation[3][4].
Q2: How can I reduce the dark cytotoxicity of Pt(II)PPIX without compromising its photodynamic activity?
A2: A promising strategy to reduce the dark cytotoxicity of photosensitizers is the use of drug delivery systems. Encapsulating Pt(II)PPIX in nanoparticles, liposomes, or micelles can shield normal tissues from the compound's intrinsic toxicity while potentially enhancing its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect[3][5][6]. For instance, studies with PpIX have shown that encapsulation in dendrimers or PLGA nanoparticles significantly increases cell viability in the dark compared to the free drug[3]. Nanoparticle formulations can also improve the solubility and stability of the photosensitizer.
Q3: Are there specific cell lines that are more resistant to the dark toxicity of Pt(II)PPIX?
A3: Cell line-specific sensitivity to chemical compounds is a well-documented phenomenon. While there is no comprehensive database for the dark cytotoxicity of Pt(II)PPIX across a wide range of cell lines, it is reasonable to assume that, similar to other anticancer agents, cell lines with different genetic backgrounds, metabolic activities, and drug efflux pump expression levels will exhibit varying degrees of sensitivity. For example, the expression of transporters like ABCG2 can influence the intracellular accumulation of porphyrins and thus affect their toxicity[7]. It is therefore crucial to empirically determine the dark toxicity profile in the specific cell lines being used for your research.
Q4: How does the dark cytotoxicity of Pt(II)PPIX compare to that of free Protoporphyrin IX?
A4: Direct comparative studies on the dark cytotoxicity of Pt(II)PPIX versus free PpIX are not widely available. However, it is plausible that the presence of the platinum(II) ion could increase the intrinsic dark cytotoxicity compared to the metal-free porphyrin. Platinum compounds are known to exert cytotoxic effects, and conjugating them to a porphyrin might create a dual-acting agent with both chemotherapeutic and photodynamic properties. Some studies on porphyrin-platinum conjugates suggest they possess intrinsic cytotoxicity in the dark[5].
Quantitative Data
Due to the limited availability of specific dark cytotoxicity data for this compound, the following table presents data for related metalloporphyrins and Protoporphyrin IX with and without delivery systems to provide a comparative context.
Table 1: Dark Cytotoxicity of Protoporphyrin IX and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | Dark IC50 (µM) | Reference |
| Ru-1 (PpIX derivative) | AGS (gastric cancer) | MTT | 8 | 95 | [1] |
| Ru-3A (PpIX derivative) | AGS (gastric cancer) | MTT | 8 | 64 | [1] |
| Protoporphyrin IX (PpIX) | AGS (gastric cancer) | MTT | 8 | >100 | [1] |
| Free PpIX | HeLa (cervical cancer) | Not specified | 24 | ~11.4 (at 6.4 µg/mL, 50% viability) | [3] |
| Dendrimer-encapsulated PpIX | HeLa (cervical cancer) | Not specified | 24 | >11.4 (at 6.4 µg/mL, 75% viability) | [3] |
Note: The data for Ru-derivatives are from a study on Ru(II) complexes of protoporphyrin IX. The data for dendrimer-encapsulated PpIX illustrates the reduction in dark toxicity with a delivery system.
Experimental Protocols
Protocol 1: Assessment of Dark Cytotoxicity using the MTT Assay
This protocol is adapted from methodologies used for assessing the cytotoxicity of metalloporphyrins and can be applied to Pt(II)PPIX.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Pt(II)PPIX)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that allows for exponential growth during the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Pt(II)PPIX in DMSO.
-
On the day of the experiment, prepare serial dilutions of the Pt(II)PPIX stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Pt(II)PPIX.
-
Include control wells: untreated cells (medium only) and solvent control cells (medium with the same final concentration of DMSO as the treated wells).
-
Incubate the plate in the dark at 37°C in a humidified 5% CO₂ incubator for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the Pt(II)PPIX concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).
-
Visualizations
References
- 1. Protoporphyrin IX-Derived Ruthenium(II) Complexes for Photodynamic Therapy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pharmaceutical and Medical Applications in the Area of Selected Porphyrinoids Connected with PLGA or PLGA-Based Modalities | MDPI [mdpi.com]
- 6. Nanoscopic Micelle Delivery Improves the Photophysical Properties and Efficacy of Photodynamic Therapy of Protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of the ABCG2 Transporter in Protoporphyrin IX Distribution and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to In Vivo Oxygen Measurement: Validating the PpIX-Triplet State Lifetime Technique
For researchers, scientists, and drug development professionals, accurate in vivo oxygen measurement is critical for understanding physiological and pathological processes. This guide provides a detailed comparison of the Protoporphyrin IX-Triplet State Lifetime (PpIX-TSLT) technique with two common alternatives: Electron Paramagnetic Resonance (EPR) oximetry and polarographic microelectrodes. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Introduction to In Vivo Oxygen Measurement Techniques
The measurement of partial pressure of oxygen (pO2) within living tissues is fundamental to a wide range of biomedical research, from oncology and neuroscience to drug metabolism and tissue engineering. The PpIX-TSLT is a relatively new optical technique that offers a non-invasive way to measure mitochondrial oxygen tension. This guide provides a comprehensive validation of this technique by comparing it against the more established methods of EPR oximetry and polarographic microelectrodes.
Principle of the PpIX-Triplet State Lifetime Technique
The PpIX-TSLT leverages the oxygen-sensitive delayed fluorescence of Protoporphyrin IX, a natural precursor to heme. By administering 5-aminolevulinic acid (ALA), a precursor to PpIX, the levels of PpIX are endogenously increased within the mitochondria of cells. Upon excitation with a pulse of light, PpIX is promoted to an excited triplet state. In the presence of oxygen, this triplet state is quenched, leading to a shortening of the delayed fluorescence lifetime. This relationship between the lifetime of the delayed fluorescence and the oxygen concentration is described by the Stern-Volmer equation, allowing for a quantitative measurement of mitochondrial pO2.
Comparison of In Vivo Oxygen Measurement Techniques
| Feature | PpIX-Triplet State Lifetime (PpIX-TSLT) | Electron Paramagnetic Resonance (EPR) Oximetry | Polarographic Microelectrodes |
| Principle | Oxygen-dependent quenching of delayed fluorescence of endogenously produced PpIX. | Measures the effect of oxygen on the EPR spectrum of an implanted paramagnetic sensor. | Electrochemical reduction of oxygen at the surface of a polarized electrode. |
| Measurement Location | Mitochondria (intracellular) | Interstitial space (extracellular) | Interstitial space (extracellular) |
| Invasiveness | Minimally invasive (topical ALA application) to non-invasive | Invasive (requires implantation of a sensor) | Highly invasive (requires insertion of a needle-like electrode) |
| Spatial Resolution | Dependent on the light delivery and detection optics, typically in the millimeter range. | Dependent on the size of the implanted sensor, typically in the millimeter range. | High, in the micrometer range. |
| Temporal Resolution | Can provide real-time measurements. | Can provide repeated measurements from the same site. | Can provide continuous measurements. |
| Advantages | - Measures intracellular (mitochondrial) pO2- Non-invasive or minimally invasive- No oxygen consumption by the measurement process- Can be used for repeated measurements | - High sensitivity to low oxygen levels- Can make repeated measurements from the same site- Stable probes available | - "Gold standard" for direct pO2 measurement- High spatial resolution- Widely available |
| Disadvantages | - Requires administration of ALA- Signal can be affected by tissue optics | - Invasive, requires implantation of a probe- Limited depth penetration of microwaves- Potential for tissue reaction to the implant | - Highly invasive, can cause tissue damage- Consumes oxygen during measurement- Prone to fouling and calibration drift |
Quantitative Data Comparison
| Parameter | EPR Oximetry | Eppendorf Polarographic Microelectrode |
| Mean pO2 (mmHg) | Reported a significantly higher average pO2 | Reported a lower average pO2 |
| Range of pO2 values | Narrower range of values | Larger range of values |
| Correlation | Poor correlation between values in the same animal | |
| Data from a comparative study in rat brain. The heterogeneity of oxygen levels and the different sampling areas of the two methods were suggested to explain the observed differences. |
Experimental Protocols
PpIX-Triplet State Lifetime (PpIX-TSLT) Protocol for In Vivo Skin Oxygen Measurement
-
ALA Administration: A cream containing 5-aminolevulinic acid (e.g., 20% ALA) is topically applied to the skin area of interest. The area is then covered with an occlusive dressing for a specific duration (e.g., 3-4 hours) to allow for PpIX accumulation in the mitochondria of the skin cells.
-
Measurement Setup: A fiber-optic probe is placed in gentle contact with the skin. This probe delivers the excitation light and collects the delayed fluorescence emission.
-
Excitation and Detection: A pulsed light source (e.g., a laser at ~510 nm) is used to excite the PpIX. The emitted delayed fluorescence (in the 620-700 nm range) is detected by a sensitive photodetector (e.g., a photomultiplier tube).
-
Lifetime Calculation: The decay of the delayed fluorescence signal is recorded, and the lifetime is calculated.
-
pO2 Conversion: The measured lifetime is converted to pO2 using the Stern-Volmer equation, which requires prior calibration.
EPR Oximetry Protocol for In Vivo Tissue Oxygen Measurement
-
Sensor Implantation: A small paramagnetic oxygen sensor (e.g., a crystal of lithium phthalocyanine (B1677752) or India ink) is surgically implanted into the tissue of interest. A waiting period of several days is often required to allow the tissue to recover from the implantation.
-
Animal Placement: The animal is anesthetized and placed within the EPR spectrometer. A resonator (e.g., a surface coil) is positioned over the area where the sensor was implanted.
-
EPR Spectrum Acquisition: The EPR spectrum of the paramagnetic sensor is acquired. The linewidth of the spectrum is sensitive to the local oxygen concentration.
-
Linewidth to pO2 Conversion: The measured linewidth is converted to pO2 using a calibration curve that relates the EPR linewidth to known oxygen concentrations.
Polarographic Microelectrode Protocol for In Vivo Tissue Oxygen Measurement
-
Electrode Calibration: The polarographic microelectrode is calibrated in solutions with known oxygen concentrations at a constant temperature.
-
Animal Preparation: The animal is anesthetized, and the tissue of interest is surgically exposed.
-
Electrode Insertion: The microelectrode, typically with a tip diameter of a few micrometers, is carefully inserted into the tissue using a micromanipulator.
-
pO2 Measurement: A polarizing voltage is applied to the electrode, and the resulting current, which is proportional to the local oxygen concentration, is measured. The electrode can be moved to different locations to map the oxygen distribution within the tissue.
-
Data Recording: The measured current is converted to pO2 values based on the pre-calibration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Heme synthesis pathway illustrating the conversion of ALA to PpIX.
Caption: Experimental workflow for in vivo pO2 measurement using PpIX-TSLT.
Conclusion
The PpIX-triplet state lifetime technique presents a compelling method for in vivo oxygen measurements, particularly for researchers interested in mitochondrial oxygen tension. Its minimally invasive nature and ability to provide intracellular pO2 readings offer distinct advantages over the more invasive EPR oximetry and polarographic microelectrode techniques. While EPR oximetry provides high sensitivity in low oxygen environments and polarographic microelectrodes offer high spatial resolution, the potential for tissue perturbation with these methods is a significant consideration.
The choice of technique will ultimately depend on the specific research question, the required spatial and temporal resolution, and the tolerance for invasiveness. This guide provides the necessary information for an informed decision, empowering researchers to select the most suitable tool for their in vivo oxygen measurement needs.
A Comparative Analysis of the Photophysical Properties of Platinum(II) and Zinc(II) Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the photophysical properties of Platinum(II) protoporphyrin IX (Pt(II) PPIX) and Zinc(II) protoporphyrin IX (Zn(II) PPIX). This analysis is crucial for researchers and professionals involved in the development of photosensitizers for applications such as photodynamic therapy (PDT), where the efficacy of the treatment is intrinsically linked to the photophysical behavior of the photosensitizing agent.
Introduction
Protoporphyrin IX (PPIX) is a naturally occurring photosensitizer that plays a vital role as a precursor to heme and chlorophyll.[1] The insertion of different metal ions into the porphyrin macrocycle can significantly alter its photophysical and photochemical properties, thereby influencing its suitability for various applications. Platinum and zinc are two such metals that impart distinct characteristics to the protoporphyrin IX backbone. This guide offers a side-by-side comparison of their key photophysical parameters, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
| Photophysical Property | Pt(II) Protoporphyrin IX | Zn(II) Protoporphyrin IX |
| Absorption Maxima (Soret Band) | ~380 - 400 nm | ~415 - 420 nm[2] |
| Absorption Maxima (Q-Bands) | ~500 - 550 nm | ~540 nm, ~580 nm |
| Emission Maxima | ~650 nm (Phosphorescence) | ~588 nm (Fluorescence)[2] |
| Fluorescence Quantum Yield (Φf) | Very low (due to efficient intersystem crossing) | ~0.03 - 0.05[2] |
| Phosphorescence Lifetime (τp) | Microseconds (µs) to milliseconds (ms) range | Not typically observed at room temperature |
| Singlet Oxygen Quantum Yield (ΦΔ) | High (expected to be > 0.5) | Moderate (~0.4 - 0.6) |
Note: The data for Pt(II) PPIX is largely inferred from the known behavior of other Pt(II) porphyrins due to the scarcity of specific data for the protoporphyrin IX derivative. The heavy atom effect of platinum is known to significantly enhance intersystem crossing, leading to strong phosphorescence and high singlet oxygen quantum yields.[3] In contrast, Zn(II) PPIX is more fluorescent and generally exhibits a lower singlet oxygen quantum yield compared to its free-base counterpart.
Experimental Protocols
The determination of the photophysical parameters listed above involves a series of standardized spectroscopic techniques.
Absorption and Emission Spectroscopy
-
Objective: To determine the wavelengths of maximum absorption (Soret and Q-bands) and emission (fluorescence or phosphorescence).
-
Methodology:
-
Solutions of Pt(II) PPIX and Zn(II) PPIX are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO), ethanol, or toluene) at a concentration that yields an absorbance of approximately 0.1 at the Soret band maximum to avoid aggregation and inner filter effects.[4]
-
Absorption spectra are recorded using a UV-Vis spectrophotometer over a wavelength range of 300-700 nm.
-
Emission spectra are recorded using a spectrofluorometer. For fluorescence measurements, the sample is excited at the Soret band maximum, and the emission is scanned over a longer wavelength range. For phosphorescence measurements, a pulsed excitation source and time-gated detection are typically required to separate the long-lived phosphorescence from the short-lived fluorescence.
-
Fluorescence Quantum Yield (Φf) Determination
-
Objective: To quantify the efficiency of the fluorescence process.
-
Methodology (Comparative Method):
-
A standard fluorescent dye with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or a well-characterized porphyrin standard) is used.
-
The absorbance of both the sample and the standard are measured at the same excitation wavelength and are kept below 0.1.
-
The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²
where:
-
Φf_std is the fluorescence quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Phosphorescence Lifetime (τp) Measurement
-
Objective: To determine the decay rate of the triplet excited state.
-
Methodology:
-
The sample is excited with a short pulse of light from a laser or a flash lamp.
-
The decay of the phosphorescence intensity over time is monitored using a fast detector, such as a photomultiplier tube, and recorded with an oscilloscope or a time-correlated single-photon counting (TCSPC) system.
-
The phosphorescence lifetime is determined by fitting the decay curve to an exponential function.
-
Singlet Oxygen Quantum Yield (ΦΔ) Measurement
-
Objective: To quantify the efficiency of singlet oxygen generation.
-
Methodology (Direct Method - Phosphorescence Detection):
-
The characteristic phosphorescence of singlet oxygen at approximately 1270 nm is directly detected.[5]
-
A solution of the photosensitizer is excited with a pulsed laser.
-
The weak near-infrared emission is detected using a highly sensitive detector, such as a liquid nitrogen-cooled germanium photodiode or a photomultiplier tube with enhanced near-infrared sensitivity.
-
The singlet oxygen quantum yield is determined by comparing the integrated intensity of the singlet oxygen phosphorescence signal from the sample to that of a reference photosensitizer with a known singlet oxygen quantum yield (e.g., phenalenone or tetraphenylporphyrin) under identical conditions.
-
-
Methodology (Indirect Method - Chemical Trapping):
-
A chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), is used.
-
The photosensitizer and DPBF are dissolved in a suitable solvent.
-
The solution is irradiated at a wavelength where only the photosensitizer absorbs.
-
The consumption of DPBF is monitored over time by measuring the decrease in its absorbance at its maximum absorption wavelength.
-
The singlet oxygen quantum yield is calculated by comparing the rate of DPBF bleaching to that induced by a reference photosensitizer with a known singlet oxygen quantum yield.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of the photophysical properties of metalloporphyrins.
Caption: A flowchart illustrating the key steps in the experimental characterization of photophysical properties.
Signaling Pathway in Photodynamic Therapy
The diagram below outlines a simplified signaling pathway for cell death induced by photosensitizers like Pt(II) PPIX and Zn(II) PPIX in photodynamic therapy, primarily through the generation of singlet oxygen.
References
Comparative Efficacy of Pt(II) Protoporphyrin IX and Verteporfin in Hypoxic Cancer Cells: A Guide for Researchers
This guide provides a detailed comparison of the therapeutic efficacy of Pt(II) protoporphyrin IX and Verteporfin, with a specific focus on their performance in hypoxic cancer cells. The information is intended for researchers, scientists, and professionals in drug development.
Overview of Compounds and Mechanisms of Action
This compound is a platinum-based photosensitizer. Its primary mechanism of action is through photodynamic therapy (PDT), where it is activated by light of a specific wavelength to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis. Some derivatives have also shown potential to inhibit the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, a critical survival mechanism for cancer cells in low-oxygen environments.
Verteporfin is a benzoporphyrin derivative initially approved as a photosensitizer for PDT in ophthalmology. In oncology, it has a dual mechanism of action. Like this compound, it can be used in PDT to induce ROS-mediated cell death. More recently, it has gained significant attention for its light-independent activity as an inhibitor of the YAP-TEAD transcriptional complex. The YAP (Yes-associated protein) pathway is a key regulator of cell proliferation and survival, and is often hyperactivated in cancer, particularly under hypoxic conditions.
Comparative Signaling Pathways
Below are diagrams illustrating the key signaling pathways targeted by each compound in the context of hypoxic cancer cells.
A Comparative Guide to Single-Photon and Two-Photon Excitation for Pt(II) Protoporphyrin IX Microscopy
For researchers, scientists, and drug development professionals, selecting the optimal imaging technique is paramount for achieving high-quality, reliable data. This guide provides an objective comparison of single-photon excitation (1PE) and two-photon excitation (2PE) for microscopy of Platinum(II) protoporphyrin IX (Pt(II) PPIX), a powerful phosphorescent probe often utilized for oxygen sensing and photodynamic therapy (PDT).
Pt(II) protoporphyrin IX is a metalloporphyrin complex valued for its long-lived triplet state, which makes it highly sensitive to quenching by molecular oxygen. This property is harnessed in phosphorescence lifetime imaging microscopy (PLIM) to map oxygen concentrations in biological samples. The choice between 1PE and 2PE significantly impacts imaging depth, phototoxicity, and signal quality.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for 1PE and 2PE of protoporphyrin IX (PPIX) and its derivatives. While specific data for the Pt(II) complex is limited, the general principles and photophysical properties of the parent PPIX molecule provide a strong basis for comparison.
| Parameter | Single-Photon Excitation (1PE) | Two-Photon Excitation (2PE) | Key Advantages of 2PE |
| Excitation Wavelength | Soret Band: ~405 nm; Q-bands: ~500-635 nm[1] | ~780-800 nm (Near-Infrared)[2][3][4] | Deeper tissue penetration, reduced light scattering[5][6] |
| Emission Wavelength | ~635 nm and 705 nm[1] | ~635 nm and 705 nm[1] | Identical emission, allowing use of same detectors |
| Imaging Depth | Shallower (~ <200 µm)[5] | Deeper (~ up to 1 mm)[5] | Imaging of thicker, more complex biological samples[5][7] |
| Photobleaching | More significant, occurs throughout the light cone[2][3][8] | Negligible, confined to the focal point[2][3][8] | Enhanced cell viability and longer-term imaging[7] |
| Phototoxicity | Higher, due to out-of-focus absorption[5] | Lower, excitation is localized to the focal volume[5][9] | Ideal for live-cell and in-vivo studies[7] |
| Autofluorescence | Can be significant, especially with blue/green excitation[2] | Minimized, as endogenous fluorophores have low 2PA cross-sections in the NIR[2][8] | Improved signal-to-noise ratio |
| Spatial Resolution | High, but limited by scattering in deep tissue | Inherently high 3D resolution, less susceptible to scattering artifacts[3][4] | Sharper images in deep tissue |
| **2P Absorption Cross-Section (σ₂) ** | Not Applicable | 0.7 - 2.0 GM (Goeppert-Mayer units) for PPIX around 800 nm[3][4] | A measure of the efficiency of two-photon absorption |
Fundamental Principles: 1PE vs. 2PE
The core difference lies in how the Pt(II) PPIX molecule reaches its excited state.
-
Single-Photon Excitation (1PE): A single, high-energy photon (e.g., 405 nm) is absorbed by the molecule, promoting an electron to an excited singlet state. This process occurs along the entire path of the excitation light, leading to out-of-focus fluorescence, increased phototoxicity, and limited penetration depth due to scattering of the shorter wavelength light.[5]
-
Two-Photon Excitation (2PE): Two lower-energy, near-infrared (NIR) photons (e.g., 800 nm) are absorbed nearly simultaneously.[9] This combined energy is equivalent to a single 400 nm photon.[8] Because 2PE is a nonlinear process that depends quadratically on laser intensity, it is effectively confined to the tiny, diffraction-limited focal volume of the microscope objective. This localization provides intrinsic 3D sectioning and dramatically reduces out-of-focus photobleaching and phototoxicity.[7][9]
Visualizing the Excitation Process
The following diagrams illustrate the fundamental electronic transitions and a typical experimental workflow for phosphorescence microscopy.
Caption: Jablonski diagrams comparing 1PE and 2PE pathways to phosphorescence.
Caption: General experimental workflow for phosphorescence lifetime imaging.
Experimental Protocols
Probe Preparation and Sample Incubation
This compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. This stock is then diluted in cell culture medium or a physiological buffer to the final working concentration. Cells or tissue samples are incubated with the probe solution, allowing for its uptake and localization, often within mitochondria.
Single-Photon Confocal Microscopy Protocol
-
Microscope Setup: A laser scanning confocal microscope is used.
-
Excitation Source: A 405 nm diode laser is commonly employed to excite the Soret band of the porphyrin.[10]
-
Objective: A high numerical aperture (NA) water or oil immersion objective is selected for optimal light collection.
-
Filters: A dichroic mirror reflecting 405 nm and transmitting longer wavelengths is used. A long-pass emission filter (e.g., >600 nm) is placed before the detector to block scattered excitation light.[10]
-
Detector: A sensitive photomultiplier tube (PMT) or a hybrid detector is used for photon counting.
-
Imaging: The laser power is minimized to reduce photobleaching. A series of images may be acquired over time to assess photostability.[8]
Two-Photon Phosphorescence Lifetime Microscopy (2PLM) Protocol
-
Microscope Setup: A multiphoton microscope equipped for time-resolved detection is required.[11]
-
Excitation Source: A mode-locked femtosecond laser, such as a Ti:Sapphire laser, is tuned to ~800 nm.[2][4]
-
Power and Dispersion: Laser power is carefully adjusted (typically a few milliwatts at the sample) to achieve sufficient signal without causing damage. Pre-chirp compensation is often necessary to correct for pulse broadening through the microscope optics.
-
Filters: A short-pass dichroic mirror (e.g., reflecting <700 nm) and a barrier filter are used to separate the phosphorescence signal from the excitation laser.[12]
-
Detector: A high-sensitivity, high-speed detector like a PMT or avalanche photodiode is coupled to time-correlated single-photon counting (TCSPC) electronics.[13]
-
Data Acquisition: For PLIM, the arrival time of each photon relative to the laser pulse is recorded. This data is used to construct a phosphorescence decay curve for each pixel, from which the lifetime and, subsequently, the oxygen concentration can be calculated.[11]
Conclusion and Recommendations
The choice between single-photon and two-photon excitation for Pt(II) PPIX microscopy depends critically on the experimental goals and sample type.
Choose Single-Photon Excitation for:
-
Imaging thin, relatively transparent samples or cell monolayers where penetration depth and scattering are not major concerns.
-
Experiments where access to a multiphoton microscope is limited.
-
Endpoint assays where phototoxicity is less of a factor.
Choose Two-Photon Excitation for:
-
Live-cell and in-vivo imaging: Its significantly lower phototoxicity and photobleaching are crucial for long-term viability and observation.[7][14]
-
Deep-tissue imaging: The use of NIR light provides superior penetration into scattering tissues like organoids, tissue slices, or small organisms.[5][6]
-
High-resolution 3D imaging: The inherent optical sectioning of 2PE yields high-contrast images with reduced background haze.[9]
-
Quantitative functional imaging (e.g., PLIM for O₂ mapping): The improved signal-to-noise ratio and reduced artifacts lead to more accurate and reliable lifetime measurements.[11]
For researchers in drug development and cell biology aiming to quantify oxygen dynamics in complex 3D environments, two-photon excitation is the demonstrably superior method . It overcomes the primary limitations of 1PE, offering deeper, clearer, and safer imaging of this compound in physiologically relevant models.
References
- 1. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence detection of protoporphyrin IX in living cells: a comparative study on single- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Optica Publishing Group [opg.optica.org]
- 7. Two-versus one photon excitation laser scanning microscopy: Critical importance of excitation wavelength - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One vs two-photon microscopy [blog.biodock.ai]
- 10. Optical-sectioning microscopy of protoporphyrin IX fluorescence in human gliomas: standardization and quantitative comparison with histology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-Photon Phosphorescence Lifetime Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.mit.edu [web.mit.edu]
- 13. Recent trends in two-photon auto-fluorescence lifetime imaging (2P-FLIM) and its biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Modified Protoporphyrin IX Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of various modified protoporphyrin IX (PpIX) photosensitizers, focusing on those derived from 5-aminolevulinic acid (ALA). The information presented is supported by experimental data from peer-reviewed studies to aid in the selection and development of photosensitizers for photodynamic therapy (PDT).
Introduction to Protoporphyrin IX and its Precursors
Protoporphyrin IX is a potent photosensitizer that, when activated by light of a specific wavelength, generates reactive oxygen species, leading to localized cellular destruction. However, its direct administration is limited by poor water solubility and a tendency to aggregate. To overcome these limitations, precursor molecules, most notably 5-aminolevulinic acid (ALA), are used. ALA is a natural precursor in the heme biosynthesis pathway that leads to the endogenous accumulation of PpIX in rapidly proliferating cells, such as those in tumors.
Modifications to the ALA molecule have been developed to enhance its penetration into target tissues and improve the subsequent accumulation of PpIX. This guide focuses on the pharmacokinetic comparison of ALA and its key derivatives:
-
5-Aminolevulinic Acid (ALA): The foundational precursor molecule.
-
Methyl Aminolevulinate (MAL): An ester of ALA with increased lipophilicity, potentially leading to enhanced skin penetration.
-
BF-200 ALA: A nanoemulsion gel formulation of ALA hydrochloride designed to optimize epidermal penetration.[1]
-
ALA Esters (e.g., ALA-n-butylester, ALA-n-hexylester): Modifications to the ALA molecule to increase lipophilicity.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters for PpIX and its precursors from various studies. It is important to note that direct head-to-head comparative studies for all parameters are limited, and experimental conditions may vary between studies.
Table 1: Pharmacokinetics of Protoporphyrin IX Precursors in Plasma
| Parameter | 5-ALA (Oral) | BF-200 ALA (Topical) |
| Dose | 40 mg/kg body weight[2] | 2g or 6g of 10% ALA HCl nanoemulsion gel[1] |
| Analyte | 5-ALA | 5-ALA |
| Cmax | 32 mg/L[2] | Transient increase to 2.5-3.3 times above baseline[1] |
| Tmax | ~30 minutes[2] | ~3 hours[1] |
| AUC (0-t) | Not Reported | 142.8 - 146.2 ng*h/mL (baseline-adjusted)[3] |
| Half-life | Not Reported | Plasma levels returned to baseline within 10 hours[1] |
| Clearance | Not Reported | Not Reported |
Table 2: Protoporphyrin IX Accumulation in Skin (Measured by Fluorescence)
| Precursor | Peak PpIX Fluorescence (Tmax) | Observations |
| 5-ALA | 7.5 hours | - |
| ALA-n-butylester | No clear peak observed | - |
| ALA-n-hexylester | 3-6 hours | More PpIX formed at 3 and 4.5 hours compared to ALA and ALA-n-butylester. |
| BF-200 ALA | Fluorescence increases up to 10 hours[4] | Leads to more PpIX fluorescence at depth in the skin compared to ALA.[5] |
| Methyl Aminolevulinate (MAL) | Peaks between 6 and 8 hours[4] | - |
Table 3: Protoporphyrin IX Concentration in Plasma after Administration of Precursors
| Precursor | Route of Administration | Dose | Mean Cmax of PpIX | Tmax of PpIX |
| 5-ALA | Oral | 40 mg/kg body weight[2] | 742 µg/L[2] | 6.7 hours[2] |
| 5-ALA | Inhalation | - | 12 µg/L[2] | 4.1 hours[2] |
| 5-ALA | Intravesical | - | 1 µg/L[2] | 2.9 hours[2] |
| BF-200 ALA | Topical | 2g or 6g of 10% ALA HCl nanoemulsion gel[1] | Minimal systemic exposure[1] | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are outlines of common experimental protocols for quantifying PpIX.
Protocol 1: In Vivo Fluorescence Spectroscopy for PpIX in Skin
This non-invasive technique is used to measure the kinetics of PpIX accumulation in the skin after topical application of a precursor.
1. Instrumentation:
-
A fiber-optic-based fluorescence spectrometer.
-
Light Source: A laser or a filtered lamp to provide excitation light (typically around 405 nm).
-
Detector: A spectrometer coupled to a CCD camera or a photomultiplier tube.
-
Probe: A fiber-optic probe for both delivering excitation light to the skin and collecting the emitted fluorescence.
2. Procedure:
-
Baseline Measurement: Before application of the photosensitizer precursor, a baseline fluorescence spectrum of the skin is recorded to account for autofluorescence.
-
Application of Precursor: The modified PpIX precursor (e.g., ALA, MAL, or BF-200 ALA cream/gel) is applied topically to a defined area of the skin.
-
Incubation: The application site is typically covered with an occlusive dressing and protected from light for a specified incubation period (e.g., 3-6 hours).
-
Fluorescence Measurements: At various time points during and after the incubation period, the dressing is removed, and the fluorescence spectrum is recorded from the treated area. The characteristic emission peaks of PpIX are typically observed around 635 nm and 700 nm.[6]
-
Data Analysis: The intensity of the PpIX fluorescence peak is quantified and plotted against time to determine the pharmacokinetic profile, including the time to maximum fluorescence (Tmax).
Protocol 2: Quantification of PpIX in Plasma by High-Performance Liquid Chromatography (HPLC)
This method is used for the quantitative analysis of PpIX in blood plasma after systemic or significant topical absorption of a precursor.
1. Sample Collection and Preparation:
-
Blood samples are collected from subjects at various time points after administration of the PpIX precursor.
-
Plasma is separated by centrifugation.
-
To prevent photodegradation, all sample handling should be performed under reduced light conditions.
2. Extraction of PpIX:
-
A liquid-liquid extraction or solid-phase extraction method is used to isolate PpIX from the plasma matrix. A common method involves protein precipitation with an organic solvent (e.g., acetonitrile (B52724) or methanol) followed by extraction.
3. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a fluorescence or UV-Vis detector.
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient or isocratic mobile phase, often consisting of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).
-
Detection:
-
Fluorescence Detection: Excitation wavelength is set around 400-405 nm, and the emission is monitored at approximately 630-635 nm. This method is highly sensitive and specific.
-
UV-Vis Detection: The absorbance is monitored at the Soret band of PpIX, which is around 400-405 nm.
-
4. Quantification:
-
A calibration curve is generated using standard solutions of PpIX of known concentrations.
-
The concentration of PpIX in the plasma samples is determined by comparing their peak areas to the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for a pharmacokinetic study of a topically applied PpIX precursor.
Caption: Metabolic conversion of ALA and its esters to the active photosensitizer, Protoporphyrin IX.
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. galderma.com [galderma.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of 5-aminolevulinic acid-induced protoporphyrin IX in skin and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Phototoxicity of Novel Protoporphyrin IX Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro phototoxicity of various novel protoporphyrin IX (PpIX) derivatives, offering insights into their potential as photosensitizers in photodynamic therapy (PDT). While direct comparative studies on novel Platinum(II) protoporphyrin IX derivatives are limited in the public domain, this document synthesizes available data on other PpIX derivatives and relevant Pt(II) porphyrin complexes to offer a valuable resource for researchers in this field.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for different protoporphyrin IX derivatives and related photosensitizers, focusing on their phototoxic efficacy, cellular uptake, and singlet oxygen generation capabilities.
Table 1: In Vitro Phototoxicity (IC50 Values) of Protoporphyrin IX and its Derivatives
| Compound | Cell Line | Light Dose (J/cm²) | IC₅₀ (µM) | Dark Toxicity | Reference |
| Protoporphyrin IX (PpIX) | A375 (Melanoma) | 30 | 9.4 | 20-25% decline in viability at 100-250 µM | [1] |
| PpIX-loaded PLGA Nanoparticles | Murine Melanoma | 1500 mJ/cm² | ~7.91 µg/mL (~14 µM) | Lower than free PpIX (~90.6% viability vs ~49% for free PpIX) | [2][3] |
| Amphiphilic PpIX Derivative (5b) | 4T1 (Breast Cancer) | Not specified | Potent photodynamic effect | Not specified | [4] |
| Amphiphilic PpIX Derivative (5c) | scc-U8 (Squamous Cell Carcinoma) | Not specified | Potent photodynamic effect | Not specified | [4] |
Table 2: Cellular Uptake of Protoporphyrin IX Derivatives
| Compound/Method | Cell Line(s) | Key Findings | Reference |
| Porphyrins | Brain Tumor Samples | Higher uptake in glioblastoma multiforme compared to anaplastic astrocytoma. | [5] |
| Radachlorin (a photosensitizer) | MC38, CT26, TC-1 | Time-dependent uptake observed. | [6] |
| 5-Aminolevulinic acid (5-ALA) induced PpIX | Hep2c | Uptake peaked at 4 hours of incubation. | [7] |
| Meso-tetraphenylchlorin (m-TPC) | T47D (Breast Cancer), NIH 3T3 | Higher cellular uptake compared to meso-tetraphenylporphyrin (m-TPP). | [8] |
Table 3: Singlet Oxygen Quantum Yields (ΦΔ) of Porphyrin Derivatives
| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Hematoporphyrin IX dimethyl ester (HPDME) | DMF | 0.60 | [9] |
| PtHPDME | DMF | 0.24 | [9] |
| Hematoporphyrin derivative (HpD) | Various | 0.44 - 0.85 | [10] |
| Boronated protoporphyrin (BOPP) | Various | Reduced ΦΔ due to non-planar structure. | [10] |
| Pt(II)-porphyrins with triphenylamine (B166846) substituents | Not specified | Close to unity | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols commonly employed in the assessment of photosensitizer phototoxicity.
In Vitro Phototoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[12][13][14]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various concentrations of the photosensitizer and incubate for a specific period (e.g., 4-24 hours). Include a "dark" control (no light exposure) and a vehicle control.
-
Irradiation: Expose the plates to a light source with a specific wavelength and dose, except for the dark control plates.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Cellular Uptake Assay
This assay quantifies the amount of photosensitizer accumulated by cells.
Principle: The intrinsic fluorescence of many porphyrin-based photosensitizers allows for their quantification within cells using fluorescence-based techniques.
Protocol Outline (using Flow Cytometry): [6][16]
-
Cell Treatment: Incubate cells with a defined concentration of the photosensitizer for various time points.
-
Cell Harvesting: Wash the cells with PBS to remove extracellular photosensitizer and then detach them (e.g., using trypsin).
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized photosensitizer.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the cellular uptake over time.
Reactive Oxygen Species (ROS) Detection
This assay measures the production of ROS, primarily singlet oxygen, which is the key cytotoxic agent in Type II photodynamic therapy.[17][18][19][20]
Principle: Fluorescent probes that are oxidized by ROS to become highly fluorescent are used to detect and quantify ROS generation.[17][18]
Protocol Outline (using a fluorescent probe like DCFH-DA):
-
Cell Loading: Incubate cells with the photosensitizer, followed by loading with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, DCFH-DA).
-
Irradiation: Expose the cells to light to initiate ROS production.
-
Fluorescence Measurement: Measure the increase in fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: The increase in fluorescence is indicative of the level of intracellular ROS generation.
Mandatory Visualization
The following diagrams illustrate the key processes involved in assessing the in vitro phototoxicity of novel photosensitizers and the subsequent cellular response.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Protoporphyrin IX (PpIX) loaded PLGA nanoparticles for topical Photodynamic Therapy of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. benchchem.com [benchchem.com]
- 17. jsr.org [jsr.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to Hypoxia Imaging: Cross-Validation of Pt(II) Protoporphyrin IX and Other Agents with Immunohistochemistry
For researchers, scientists, and drug development professionals, the accurate detection and quantification of tumor hypoxia is a critical aspect of preclinical and clinical research. This guide provides an objective comparison of emerging and established hypoxia imaging techniques, with a focus on their cross-validation against the gold standard of immunohistochemistry (IHC).
This guide will explore the use of Platinum(II) protoporphyrin IX (Pt(II) PpIX) complexes and other notable hypoxia imaging agents, comparing their performance with IHC markers such as Hypoxia-Inducible Factor 1-alpha (HIF-1α) and pimonidazole (B1677889). Experimental data, detailed protocols, and visual workflows are provided to facilitate a comprehensive understanding of these methodologies.
Introduction to Hypoxia Imaging and the Role of Immunohistochemistry
Tumor hypoxia, a condition of low oxygen levels in tumor tissue, is a significant factor in cancer progression, metastasis, and resistance to therapies. Non-invasive imaging of hypoxia is therefore a valuable tool for diagnosis, prognosis, and monitoring treatment efficacy. However, the validation of these imaging techniques is paramount. Immunohistochemistry, which allows for the visualization of specific protein markers in tissue sections, serves as the benchmark for confirming the presence and distribution of hypoxia at the cellular level.
Performance Comparison: Imaging Agents vs. Immunohistochemistry
While novel agents like phosphorescent Pt(II) porphyrins show promise for hypoxia imaging due to their oxygen-sensitive properties, direct quantitative cross-validation studies with IHC are still emerging.[1][2] In contrast, other agents, particularly PET tracers, have been more extensively validated.
One of the most well-documented agents is Copper-64-diacetyl-bis(N4-methylthiosemicarbazone) (⁶⁴Cu-ATSM), a PET radiotracer. Studies comparing ⁶⁴Cu-ATSM PET imaging with IHC have demonstrated varying degrees of correlation, which can be dependent on the tumor model.[3][4] While some studies show a strong positive correlation with hypoxia markers, others suggest that ⁶⁴Cu-ATSM retention may also be influenced by mechanisms independent of hypoxia in certain tumor types.[3][4]
Another emerging optical imaging technique is based on the delayed fluorescence of endogenous Protoporphyrin IX (PpIX), which is inversely proportional to the local oxygen concentration.[5][6] This method shows high contrast for hypoxic regions but, similar to Pt(II) PpIX, requires more extensive quantitative validation against IHC.
The following table summarizes quantitative findings from studies comparing ⁶⁴Cu-ATSM PET with established IHC markers for hypoxia.
| Imaging Agent | IHC Marker | Tumor Model | Metric | Result | Key Findings |
| ⁶²Cu-ATSM | HIF-1α | Human gliomas | Sensitivity / Specificity | 92.3% / 88.9% | A tumor-to-brain ratio cutoff of 1.8 was highly predictive of HIF-1α expression.[7] |
| ⁶⁴Cu-ATSM | EF5 | FSA rat fibrosarcoma | Spatial Correlation Coefficient (r) | 0.11 ± 0.03 | No significant correlation, suggesting tumor-type dependent hypoxia selectivity of ⁶⁴Cu-ATSM.[7] |
| ⁶⁴Cu-ATSM | Pimonidazole, CA-IX | FSA tumors | Qualitative Correlation | Poor | Elevated ⁶⁴Cu-ATSM uptake was observed in well-perfused areas, indicating a correlation with vascular perfusion rather than hypoxia in this model.[4] |
| ⁶⁴Cu-ATSM | EF5 | R3230Ac and 9L tumors | Qualitative Correlation | Good | A close correlation was observed between ⁶⁴Cu-ATSM uptake and hypoxia in these tumor types.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-validation studies. Below are synthesized protocols for hypoxia imaging with ⁶⁴Cu-ATSM PET and subsequent validation with pimonidazole and HIF-1α immunohistochemistry.
⁶⁴Cu-ATSM PET Imaging Protocol
This protocol is a generalized representation based on preclinical studies.[7]
-
Radiotracer Administration: Anesthetize the animal model (e.g., mouse or rat) with a suitable anesthetic like isoflurane. Administer a bolus injection of ⁶⁴Cu-ATSM (typically 3.7-7.4 MBq) via the tail vein.
-
Uptake Period: Allow for a 3-hour uptake period. It is important to maintain the animal's body temperature during this time to ensure normal physiological conditions.
-
PET/CT Scanning: Perform a whole-body PET/CT scan. The CT scan is used for anatomical co-registration and attenuation correction of the PET data.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) around the tumor and reference tissues (e.g., muscle) to calculate uptake values, such as the standardized uptake value (SUV) or tumor-to-muscle (T/M) ratios.
Pimonidazole Immunohistochemistry Protocol
Pimonidazole is an exogenous marker that is reductively activated in hypoxic cells and forms adducts with proteins.[8]
-
Pimonidazole Administration: Approximately 90 minutes before tissue harvesting, administer pimonidazole hydrochloride intravenously at a dosage of 60 mg/kg body weight.[9]
-
Tissue Harvesting and Fixation: Euthanize the animal and excise the tumor tissue. Fix the tissue in 10% neutral buffered formalin and embed in paraffin (B1166041), or snap-freeze in liquid nitrogen for frozen sections.[8][9]
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded or frozen tissue blocks.
-
Immunostaining:
-
Deparaffinize and rehydrate the paraffin sections. For frozen sections, fix in cold acetone.[8][9]
-
Perform antigen retrieval if necessary (e.g., using a pressure cooker with a target retrieval solution).[10]
-
Block non-specific binding sites using a blocking solution (e.g., normal goat serum).[11]
-
Incubate the sections with a primary antibody against pimonidazole (e.g., mouse monoclonal anti-pimonidazole antibody).[8][11]
-
Wash the sections and incubate with a suitable secondary antibody conjugated to a fluorophore (e.g., FITC-conjugated goat anti-mouse) or an enzyme (e.g., HRP).[11][12]
-
If using a fluorescent secondary antibody, counterstain with a nuclear marker like DAPI. If using an HRP-conjugated secondary, use a chromogen like DAB to visualize the staining.[10][11]
-
-
Imaging and Analysis: Acquire images using a fluorescence or bright-field microscope. Quantify the hypoxic fraction by measuring the percentage of pimonidazole-positive area relative to the total viable tumor area.[11]
HIF-1α Immunohistochemistry Protocol
HIF-1α is an endogenous marker of hypoxia that stabilizes and translocates to the nucleus under low oxygen conditions.[7]
-
Tissue Preparation: Follow the same steps for tissue harvesting, fixation, and sectioning as for pimonidazole IHC.
-
Immunostaining:
-
Perform deparaffinization, rehydration, and antigen retrieval. Antigen retrieval is often critical for successful HIF-1α staining.[10]
-
Block endogenous peroxidase activity if using an HRP-based detection system.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against HIF-1α (e.g., mouse anti-human monoclonal antibody).[10]
-
Wash and incubate with an appropriate secondary antibody and detection system (e.g., biotinylated secondary antibody followed by streptavidin-HRP and a chromogen).
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
-
Analysis: Evaluate the percentage of tumor cells showing positive nuclear HIF-1α staining. The intensity of the staining can also be scored.
Visualizing the Methodologies
To better understand the relationships and workflows, the following diagrams are provided.
Conclusion
The cross-validation of non-invasive imaging techniques with immunohistochemistry is essential for establishing their reliability in detecting and quantifying tumor hypoxia. While novel agents like Pt(II) protoporphyrin IX and delayed fluorescence of PpIX offer exciting possibilities, PET tracers such as ⁶⁴Cu-ATSM have undergone more extensive validation, albeit with tumor-specific considerations. For researchers and drug development professionals, a thorough understanding of the comparative performance and underlying methodologies is crucial for selecting the most appropriate tools for their specific research questions. As the field of hypoxia imaging continues to evolve, rigorous validation against IHC will remain a cornerstone for the clinical translation of these powerful techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphorescent Starburst Pt(II) Porphyrins as Bifunctional Therapeutic Agents for Tumor Hypoxia Imaging and Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Protoporphyrin IX delayed fluorescence imaging: a modality for hypoxia-based surgical guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 9. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.3. Pimonidazole Immunostaining and Histology [bio-protocol.org]
- 12. site.hypoxyprobe.com [site.hypoxyprobe.com]
Navigating the Landscape of Water-Soluble Platinum(II) Porphyrins for Photodynamic Therapy: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and selective photosensitizers is paramount in advancing the field of Photodynamic Therapy (PDT). Platinum(II) complexes of protoporphyrin IX and its analogs are of significant interest due to the heavy atom effect of platinum, which can enhance the generation of cytotoxic singlet oxygen. However, the inherent hydrophobicity of the porphyrin core necessitates the development of water-soluble derivatives to ensure bioavailability and prevent aggregation in physiological environments. This guide provides a comparative overview of water-soluble Pt(II) porphyrin derivatives, focusing on key performance indicators and experimental methodologies to aid in the selection and evaluation of these promising PDT agents.
Comparative Performance of Water-Soluble Pt(II) Porphyrins
To facilitate a clear comparison, the following tables summarize the key photophysical and biological properties of three representative water-soluble Pt(II) porphyrins: Pt(II) meso-tetrakis(4-sulfonatophenyl)porphyrin (Pt-TPPS₄), Pt(II) meso-tetrakis(4-carboxyphenyl)porphyrin (Pt-TCPP), and Pt(II) meso-tetrakis(N-methyl-4-pyridyl)porphyrin (Pt-TMPyP). It is important to note that the experimental conditions under which these data were obtained may vary between different studies.
| Derivative | Molecular Structure | Singlet Oxygen Quantum Yield (ΦΔ) | Cellular Uptake | Phototoxicity (IC50) |
| Pt(II) meso-tetrakis(4-sulfonatophenyl)porphyrin (Pt-TPPS₄) | Anionic porphyrin with four sulfonate groups | ~0.9[1] | Generally lower due to high negative charge | Data not readily available |
| Pt(II) meso-tetrakis(4-carboxyphenyl)porphyrin (Pt-TCPP) | Anionic porphyrin with four carboxyl groups | High (expected to be similar to other Pt-porphyrins) | Moderate | Data not readily available |
| Pt(II) meso-tetrakis(N-methyl-4-pyridyl)porphyrin (Pt-TMPyP) | Cationic porphyrin with four N-methylpyridyl groups | High | Efficient, driven by electrostatic interactions with negatively charged cell membranes | Potent phototoxicity demonstrated |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of photosensitizer efficacy. Below are methodologies for key experiments in the assessment of water-soluble Pt(II) porphyrin derivatives for PDT.
Singlet Oxygen Quantum Yield (ΦΔ) Determination
The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon irradiation. A common method for its determination is through the use of a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF).
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the Pt(II) porphyrin derivative in a suitable solvent (e.g., water, PBS, or DMSO).
-
Prepare a stock solution of DPBF in a non-polar solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a solution of a reference photosensitizer with a known ΦΔ in the same solvent as the sample (e.g., meso-tetraphenylporphyrin in toluene, ΦΔ ≈ 0.66).
-
-
Spectroscopic Measurement:
-
In a quartz cuvette, mix the Pt(II) porphyrin derivative solution with the DPBF solution to a final concentration where the porphyrin has an absorbance of approximately 0.1 at the excitation wavelength.
-
Irradiate the solution with a monochromatic light source at a wavelength corresponding to a Q-band of the porphyrin.
-
Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) at regular time intervals.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance of DPBF versus time. The slope of this plot is proportional to the rate of singlet oxygen generation.
-
Repeat the experiment with the reference photosensitizer under identical conditions.
-
Calculate the ΦΔ of the sample using the following equation: ΦΔ(sample) = ΦΔ(reference) × (k(sample) / k(reference)) × (I(reference) / I(sample)) where k is the slope of the ln(absorbance) vs. time plot and I is the rate of light absorption by the photosensitizer.
-
Cellular Uptake and Localization
Quantifying the amount of photosensitizer taken up by cancer cells and determining its subcellular localization are critical for understanding its photodynamic efficacy.
Protocol for Cellular Uptake by Fluorescence Spectroscopy:
-
Cell Culture:
-
Plate cancer cells in a multi-well plate and allow them to adhere overnight.
-
-
Incubation:
-
Treat the cells with various concentrations of the Pt(II) porphyrin derivative for a defined period (e.g., 4, 12, or 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with PBS to remove any unbound photosensitizer.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the cell lysate using a spectrofluorometer at the characteristic emission wavelength of the porphyrin.
-
-
Quantification:
-
Create a standard curve by measuring the fluorescence of known concentrations of the Pt(II) porphyrin derivative.
-
Determine the concentration of the photosensitizer in the cell lysate by comparing its fluorescence to the standard curve.
-
Normalize the uptake to the total protein content of the lysate (determined by a protein assay such as BCA).
-
Phototoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it suitable for determining the phototoxicity of a photosensitizer.
Protocol:
-
Cell Plating and Incubation:
-
Plate cells in a 96-well plate and allow them to attach.
-
Incubate the cells with various concentrations of the Pt(II) porphyrin derivative for a specific duration.
-
-
Irradiation:
-
Wash the cells with PBS to remove the extracellular photosensitizer.
-
Add fresh cell culture medium and irradiate the cells with light of an appropriate wavelength and dose.
-
Include a set of non-irradiated cells as a dark toxicity control.
-
-
MTT Incubation:
-
After a post-irradiation incubation period (e.g., 24 or 48 hours), add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Plot cell viability versus the concentration of the photosensitizer to determine the IC50 value (the concentration at which 50% of the cells are killed).
-
Visualizing the Mechanisms and Workflows
To further clarify the processes involved in PDT and its evaluation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: The signaling pathway of Photodynamic Therapy (PDT).
Caption: A generalized experimental workflow for evaluating PDT agents.
Conclusion
The development of effective water-soluble Pt(II) protoporphyrin IX derivatives for PDT is a promising avenue for cancer therapy. While direct comparative data is currently limited, the framework provided in this guide, including the comparison of related Pt(II) porphyrins and detailed experimental protocols, offers a valuable resource for researchers. By systematically evaluating key parameters such as singlet oxygen quantum yield, cellular uptake, and phototoxicity, the scientific community can continue to advance the design and selection of next-generation photosensitizers with enhanced therapeutic efficacy.
References
quantitative analysis of singlet oxygen generation: Pt(II) protoporphyrin IX vs methylene blue
For Researchers, Scientists, and Drug Development Professionals
In the realm of photodynamic therapy (PDT) and other applications requiring controlled generation of reactive oxygen species, the choice of a photosensitizer is paramount. This guide provides a quantitative comparison of two common photosensitizers, the heavy-atom-containing Pt(II) protoporphyrin IX and the well-established organic dye Methylene Blue, with a focus on their efficacy in generating singlet oxygen (¹O₂).
Quantitative Performance Overview
The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ). This value represents the fraction of absorbed photons that result in the formation of singlet oxygen. A higher ΦΔ indicates a more efficient photosensitizer.
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Key Characteristics |
| This compound (and related Pt porphyrins) | Approaching 1.0[1][2] | High efficiency due to the heavy atom effect of platinum, which promotes intersystem crossing to the triplet state. |
| Methylene Blue | ~0.5 | A widely used reference photosensitizer with moderate singlet oxygen generation efficiency. |
Note: The quantum yield of this compound is expected to be high, similar to other platinum porphyrins which have been reported to have quantum yields approaching unity.[1][2]
Experimental Protocols for Singlet Oxygen Quantification
The quantitative analysis of singlet oxygen generation can be performed through direct or indirect methods. Below are detailed protocols for commonly employed techniques.
Direct Method: Time-Resolved Phosphorescence Detection
This method involves the direct detection of the characteristic near-infrared (NIR) phosphorescence emitted by singlet oxygen at approximately 1270 nm as it relaxes back to its ground state.[1]
Experimental Setup:
-
Light Source: Pulsed laser (e.g., Nd:YAG) for excitation of the photosensitizer.
-
Sample Holder: Quartz cuvette containing the photosensitizer solution in an appropriate solvent (e.g., deuterated solvents to increase singlet oxygen lifetime).
-
Detector: A sensitive NIR detector (e.g., a liquid nitrogen-cooled germanium photodiode or an InGaAs detector) positioned at a 90° angle to the excitation beam.
-
Optics: A monochromator to select the 1270 nm emission and filters to block scattered excitation light.
-
Data Acquisition: A time-correlated single-photon counting (TCSPC) system or a digital oscilloscope to record the time-resolved decay of the phosphorescence.
Protocol:
-
Prepare solutions of the photosensitizer (this compound or Methylene Blue) and a reference standard with a known ΦΔ (e.g., phenalenone) in an appropriate air-saturated solvent. The absorbance of the solutions at the excitation wavelength should be matched.
-
Place the sample cuvette in the sample holder and excite the solution with the pulsed laser.
-
Collect the phosphorescence emission at 1270 nm using the NIR detector.
-
Record the time-resolved decay of the phosphorescence signal.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated by comparing the initial intensity of its phosphorescence signal (I_sample) to that of the reference standard (I_ref) using the following equation:
ΦΔ_sample = ΦΔ_ref * (I_sample / I_ref) * (A_ref / A_sample)
where A is the absorbance at the excitation wavelength.
Indirect Method: Chemical Trapping with 1,3-Diphenylisobenzofuran (DPBF)
This method relies on the chemical reaction between singlet oxygen and a specific trap molecule, leading to a measurable change in the trap's absorbance or fluorescence.
Materials:
-
Photosensitizer (this compound or Methylene Blue)
-
1,3-Diphenylisobenzofuran (DPBF) as the singlet oxygen trap
-
Spectrophotometer or spectrofluorometer
-
Light source with a specific wavelength for photosensitizer excitation
Protocol:
-
Prepare a solution containing both the photosensitizer and DPBF in a suitable solvent.
-
Measure the initial absorbance of the DPBF at its maximum absorption wavelength (around 410-420 nm).
-
Irradiate the solution with light of a wavelength that is absorbed by the photosensitizer but not by DPBF.
-
At regular time intervals, stop the irradiation and measure the absorbance of DPBF.
-
The rate of decrease in DPBF absorbance is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield can be determined by comparing the rate of DPBF bleaching with that induced by a reference photosensitizer with a known ΦΔ under the same conditions.
Indirect Method: Fluorescent Probe - Singlet Oxygen Sensor Green (SOSG)
This method utilizes a fluorescent probe that becomes highly fluorescent upon reacting with singlet oxygen.
Materials:
-
Photosensitizer (this compound or Methylene Blue)
-
Singlet Oxygen Sensor Green (SOSG)
-
Fluorometer
-
Light source for photosensitizer excitation
Protocol:
-
Prepare a solution containing the photosensitizer and SOSG in an appropriate buffer.
-
Measure the initial fluorescence of the solution at the emission maximum of the SOSG-endoperoxide (around 525 nm) upon excitation at its excitation maximum (around 504 nm).
-
Irradiate the solution with light to excite the photosensitizer.
-
Monitor the increase in fluorescence intensity at 525 nm over time.
-
The rate of fluorescence increase is proportional to the rate of singlet oxygen generation.
-
The relative singlet oxygen generation efficiency can be determined by comparing the rate of fluorescence increase for different photosensitizers under identical conditions.
Visualizing the Processes
To further clarify the experimental workflows and the underlying photophysical principles, the following diagrams are provided.
Caption: Workflow for direct singlet oxygen detection.
Caption: Workflow for indirect singlet oxygen detection.
Caption: Jablonski diagram of photosensitization.
References
Safety Operating Guide
Proper Disposal of Pt(II) Protoporphyrin IX: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling specialized chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of Pt(II) protoporphyrin IX, a metalloporphyrin containing a heavy metal, designed for researchers, scientists, and drug development professionals.
The disposal of this compound requires adherence to hazardous waste regulations, with a primary focus on the proper management of its platinum content. As a heavy metal, platinum waste should not be disposed of in standard laboratory drains or as general waste. The following procedures outline the necessary safety precautions and disposal steps to mitigate risks and ensure responsible handling.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to consult the material's specific Safety Data Sheet (SDS). While a dedicated SDS for this compound may not always be readily available, information can be gleaned from the SDS for protoporphyrin IX and general guidelines for platinum compounds.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat and appropriate protective clothing.
Protoporphyrin IX itself can cause skin and serious eye irritation, and may lead to respiratory irritation[1][2].
Waste Segregation and Collection
Proper segregation of waste is the first step in a compliant disposal process. All waste containing this compound, including contaminated labware, solutions, and unused product, must be collected as hazardous waste.
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and any contaminated consumables (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous and organic solutions containing this compound should be collected in separate, sealed, and clearly labeled hazardous waste containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Containers for both solid and liquid waste should be in good condition and properly sealed to prevent leaks[3].
Disposal Procedures
The primary goal for the disposal of this compound is to manage it as a heavy metal waste. Given the economic value of platinum, reclamation may be an option for larger quantities[4]. For standard laboratory-scale waste, the following steps should be followed in consultation with your institution's EHS office.
Step 1: Waste Identification and Labeling All waste containers must be accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound". The approximate concentration and quantity of the waste should also be noted.
Step 2: Storage Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
Step 3: Arrange for Pickup and Disposal Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures for handling and transporting heavy metal waste to a certified treatment, storage, and disposal facility (TSDF).
Spill and Emergency Procedures
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase ventilation if it is safe to do so.
-
Containment: For solid spills, carefully sweep the material into a suitable container for disposal. For liquid spills, use an appropriate absorbent material to contain the spill.
-
Decontamination: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 755.73 g/mol | [5] |
| Appearance | Brown to black solid | [5] |
| Storage (Powder) | -20°C for 3 years | [5] |
| Storage (in Solvent) | -80°C for 6 months | [5] |
Experimental Protocol: General Waste Handling
The following protocol outlines the general steps for handling and preparing this compound waste for disposal.
Materials:
-
This compound waste (solid or liquid)
-
Appropriate, labeled hazardous waste containers
-
Personal Protective Equipment (goggles, gloves, lab coat)
-
Chemical fume hood
-
Spill kit
Procedure:
-
Don Personal Protective Equipment: Before handling any waste, ensure you are wearing the appropriate PPE.
-
Work in a Ventilated Area: Conduct all waste handling procedures within a certified chemical fume hood.
-
Segregate Waste:
-
Carefully transfer any solid waste, including contaminated items, into a designated solid hazardous waste container.
-
Pour liquid waste into a designated liquid hazardous waste container. Use a funnel to avoid spills. Do not overfill the container.
-
-
Seal and Label Container: Securely seal the waste container. Ensure the label is complete and accurate, including the words "Hazardous Waste" and the full chemical name.
-
Store Appropriately: Move the sealed container to your laboratory's designated satellite accumulation area.
-
Document Waste: Record the generation of the hazardous waste in your laboratory's waste log, if applicable.
-
Schedule Disposal: Follow your institution's procedures to request a hazardous waste pickup from the EHS department.
Below is a workflow diagram illustrating the decision-making and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: Personal Protective Equipment and Disposal Plan for Pt(II) Protoporphyrin IX
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Pt(II) protoporphyrin IX. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Essential Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, drawing parallels from safety protocols for handling hazardous drugs and platinum compounds.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant) | Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination and every 30 minutes during continuous handling[8]. |
| Gown | Disposable, polyethylene-coated, impermeable gown | Protects the torso and limbs from potential spills and contamination[8]. |
| Eye/Face Protection | Safety goggles and a full-face shield | Shields eyes and face from accidental splashes of solutions or fine powders[9][10]. |
| Respiratory Protection | Fit-tested N95 respirator or a higher level of protection, such as a powered air-purifying respirator (PAPR), especially when handling the powder form. | Prevents inhalation of airborne particles, which may cause respiratory irritation[1][2][3][4][8]. |
| Hair/Shoe Covers | Disposable hair cover and two pairs of shoe covers | Minimizes the risk of cross-contamination outside of the designated handling area[9][10]. |
Operational Plan for Safe Handling
All handling of this compound, particularly when in solid form or when preparing solutions, must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment[11].
Experimental Workflow:
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation: Before entering the laboratory, ensure you are familiar with the location and operation of safety equipment, including the safety shower and eyewash station. Don all required PPE as outlined in the table above.
-
Weighing and Solution Preparation:
-
Conduct all weighing and solution preparation inside a chemical fume hood.
-
Use anti-static weigh paper or a tared container to handle the solid compound.
-
Slowly add the solvent to the solid to avoid generating dust. Metalloporphyrins are often soluble in organic solvents like dimethylformamide (DMF), methanol, or acetonitrile[12][13].
-
-
Experimental Use:
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and non-disposable equipment that may have come into contact with the compound. A suitable decontamination solution would be one that can solubilize and remove the compound without reacting with it.
-
Dispose of all contaminated disposable items in the designated hazardous waste container.
-
Disposal Plan
Proper disposal of platinum-containing waste is critical for environmental safety and regulatory compliance. Platinum waste is considered hazardous and should not be disposed of in regular trash or down the drain[11][15].
Waste Segregation and Disposal Pathway:
Caption: Disposal pathway for this compound waste.
Disposal Protocol:
-
Solid Waste: All disposable PPE, contaminated wipes, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Decontamination of Glassware: Reusable glassware should be rinsed with a suitable solvent to remove the compound. These rinses must be collected as hazardous liquid waste.
-
Final Disposal: All collected waste must be disposed of through a certified hazardous waste disposal service[5][11]. These services are equipped to handle and treat platinum-containing waste, which may involve incineration or landfilling in a controlled environment[15]. Some services may also offer platinum recovery and recycling, which is an environmentally and economically sound option given the value of platinum[15][16][17].
By adhering to these stringent safety and disposal protocols, you can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. protoporphyrin IX - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protoporphyrin IX - Safety Data Sheet [chemicalbook.com]
- 4. From Porcine, ≥95%, guanylyl cyclase activator, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. Effectiveness of Personal Protective Equipment in Reducing Skin Exposure to Soluble Platinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. workwearsolutions.net [workwearsolutions.net]
- 9. halyardhealth.com [halyardhealth.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. benchchem.com [benchchem.com]
- 12. Metalloporphyrin Nanoparticles: Coordinating Diverse Theranostic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ruixibiotech.com [ruixibiotech.com]
- 15. Platinum Waste - London Chemicals & Resources Limited [lcrl.net]
- 16. Platinum Recovery from Lab Sensors:- Specialty Metals Smelters and Refiner — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]
- 17. 7 Sources of Waste with Platinum Content [agmetals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
